1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-difluoro-5-azaspiro[2.4]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)3-5(6)1-2-9-4-5;/h9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTHPQJBBHOCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669801 | |
| Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-12-7 | |
| Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
This guide provides a comprehensive overview of the core physicochemical properties of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride (CAS No: 1215071-12-7), a fluorinated spirocyclic amine of increasing interest in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of these properties is fundamental to predicting a compound's behavior, from its formulation and storage to its pharmacokinetic and pharmacodynamic profile.
The unique spirocyclic structure, featuring a gem-difluorinated cyclopropane ring fused to a pyrrolidine core, imparts distinct characteristics that are critical to its function as a versatile building block in the synthesis of novel therapeutics.[1] The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity.[2][3] This guide will delve into the known and predicted properties of this compound, provide standardized protocols for their experimental determination, and offer insights into the structural rationale for its behavior.
Core Molecular and Physical Properties
This compound is a white to off-white solid under standard conditions.[4] Its core identifying information and fundamental physical properties, compiled from established chemical databases and supplier information, are summarized below.
| Property | Value | Source |
| CAS Number | 1215071-12-7 | [5] |
| Molecular Formula | C₆H₁₀ClF₂N | [4][6] |
| Molecular Weight | 169.60 g/mol | [6] |
| Monoisotopic Mass | 169.0469833 Da | [6] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95-97% | [4] |
| Storage Conditions | 2-8°C, inert atmosphere | [4] |
| InChI | 1S/C6H9F2N.ClH/c7-6(8)3-5(6)1-2-9-4-5;/h9H,1-4H2;1H | [4] |
| InChIKey | MMTHPQJBBHOCRW-UHFFFAOYSA-N | [4] |
| SMILES | C1C(C1(F)F)C2CN2.Cl | [7] |
Structural Elucidation and Spectroscopic Analysis Workflow
The definitive identification and structural confirmation of this compound rely on a suite of spectroscopic techniques. The following workflow outlines the standard procedures for acquiring and interpreting the necessary data.
Caption: Standard workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and connectivity of fluorine atoms.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons on the pyrrolidine and cyclopropane rings. The proximity of the electronegative fluorine atoms and the nitrogen atom will deshield adjacent protons, shifting their signals downfield.
-
¹³C NMR: The carbon spectrum will be characterized by signals for the four distinct carbon environments. The carbon atom bonded to the two fluorine atoms (C1) will appear as a triplet due to C-F coupling and will be significantly shifted downfield.
-
¹⁹F NMR: The fluorine NMR will provide a definitive confirmation of the gem-difluoro moiety, likely showing a single resonance.
Exemplary Protocol for NMR Analysis:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the proton signals and assign the chemical shifts by analyzing coupling patterns and, if necessary, conducting 2D NMR experiments (e.g., COSY, HSQC).
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
Predicted Mass Spectrometry Data: PubChem provides predicted collision cross-section (CCS) values for various adducts of the free base, which can be a useful reference for experimental data.[7] For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is expected to show a prominent ion for the protonated free base [M+H]⁺ at an m/z corresponding to the molecular formula C₆H₁₀F₂N⁺.
-
Expected [M+H]⁺ (monoisotopic): 134.07759 Da[7]
Exemplary Protocol for ESI-MS Analysis:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Compare the observed accurate mass of the parent ion with the theoretical mass to confirm the elemental composition.
Solubility and Acidity (pKa)
The solubility and pKa are critical parameters for drug development, influencing absorption, distribution, and formulation.
Solubility Profile
As a hydrochloride salt, the compound is expected to have good aqueous solubility. The presence of the fluorinated alkyl portion may also confer some solubility in organic solvents.
Exemplary Protocol for Thermodynamic Solubility Assessment:
-
Add an excess amount of the compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibrate the slurry at a constant temperature (e.g., 25°C) with continuous agitation for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
Acidity Constant (pKa)
The pKa of the secondary amine is a key determinant of the compound's charge state at physiological pH. The presence of the electron-withdrawing difluoromethyl group on the adjacent cyclopropane ring is expected to lower the basicity (and thus the pKa) of the pyrrolidine nitrogen compared to a non-fluorinated analogue.
Caption: Influence of the gem-difluoro group on the pKa of the azaspiro nitrogen.
Exemplary Protocol for pKa Determination (Potentiometric Titration):
-
Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in water or a water/co-solvent mixture.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then back-titrate with a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
The pKa can be determined from the midpoint of the relevant buffer region in the titration curve.
Stability Considerations
The chemical stability of a drug candidate is paramount. The gem-difluoro group on the cyclopropane ring is generally considered to be a highly stable moiety. However, the overall stability of the molecule can be influenced by factors such as pH and temperature. Some fluorinated N-alkylamines have shown unexpected instability under mild aqueous conditions, leading to intramolecular cyclization.[9] Therefore, forced degradation studies are essential.
Exemplary Protocol for Forced Degradation Study:
-
Prepare solutions of the compound in various media: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂).
-
Expose the solutions to elevated temperatures (e.g., 60°C) for a defined period.
-
Analyze the samples at various time points by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect any degradation products.
-
Characterize any significant degradants using LC-MS/MS to elucidate their structures.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
References
- 1. This compound [myskinrecipes.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1215071-12-7 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C6H9F2N) [pubchemlite.lcsb.uni.lu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Aqueous Instability of δ-Fluorobutylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
Authored by: A Senior Application Scientist
Abstract
The deliberate incorporation of fluorine and three-dimensional spirocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a detailed technical examination of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride, a novel building block with significant potential in drug discovery. We will dissect its fundamental molecular architecture, explore its conformational landscape through theoretical principles and computational methodologies, and present robust protocols for its experimental structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and related fluorinated spirocyclic systems to design next-generation therapeutics.
Introduction: The Emergence of Fluorinated Spirocycles in Drug Design
The quest for novel chemical matter with enhanced pharmacological properties is a driving force in drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention for their ability to impart conformational rigidity and three-dimensionality to molecules. This often leads to improved target selectivity and metabolic stability. The introduction of fluorine, particularly the gem-difluoro motif, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, basicity, and metabolic fate.[1]
This compound merges these two powerful concepts, offering a unique scaffold that can serve as a bioisosteric replacement for more common heterocycles like piperidines and morpholines.[2][3] Understanding the intricate details of its molecular structure and conformational preferences is paramount for unlocking its full potential in the design of novel therapeutics. This guide aims to provide a comprehensive overview of these aspects, grounded in established scientific principles and methodologies.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. This data is compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClF₂N | --INVALID-LINK--[4] |
| Molecular Weight | 169.60 g/mol | --INVALID-LINK--[4] |
| CAS Number | 1215071-12-7 | --INVALID-LINK--[4] |
| IUPAC Name | 2,2-difluoro-5-azaspiro[2.4]heptane;hydrochloride | --INVALID-LINK--[4] |
| SMILES | C1CNCC12CC2(F)F.Cl | --INVALID-LINK--[4] |
| InChI Key | MMTHPQJBBHOCRW-UHFFFAOYSA-N | --INVALID-LINK--[4] |
The presence of the gem-difluoro group is anticipated to have a significant impact on the molecule's properties. Fluorine's high electronegativity can alter the electron distribution within the molecule, potentially influencing the pKa of the azaspiro nitrogen. Furthermore, the CF₂ group can act as a lipophilic hydrogen bond acceptor, a feature of growing interest in drug design.
Synthesis and Characterization
While specific synthetic procedures for this compound are not widely published in peer-reviewed journals, a plausible synthetic route can be devised based on established methodologies for constructing spirocyclic systems. Commercial availability suggests that scalable synthetic routes have been developed.[5]
Proposed Synthetic Pathway
A potential synthetic approach could involve the construction of the spirocyclic core followed by gem-difluorination. The following diagram illustrates a conceptual synthetic pathway.
Caption: Proposed synthetic pathway for this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expect complex multiplets for the aliphatic protons due to spin-spin coupling. The protons on the carbons adjacent to the nitrogen will be deshielded.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The carbon bearing the two fluorine atoms will appear as a triplet due to one-bond C-F coupling.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum. A single resonance is expected for the two equivalent fluorine atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the spirocyclic system.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Analysis: Use electrospray ionization (ESI) in positive ion mode.
-
Expected Result: The mass spectrum should show a prominent peak for the protonated parent molecule [M+H]⁺ at m/z corresponding to the free base (C₆H₉F₂N). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Conformational Analysis: A Theoretical Perspective
The conformation of 1,1-Difluoro-5-azaspiro[2.4]heptane is determined by a balance of ring strain, torsional strain, and stereoelectronic effects. The spiro[2.4]heptane core consists of a five-membered pyrrolidine ring fused to a three-membered cyclopropane ring. The pyrrolidine ring is not planar and will adopt an envelope or twisted conformation to minimize torsional strain.
The introduction of the gem-difluoro group on the cyclopropane ring is expected to have a pronounced effect on the overall conformation. Studies on other gem-difluorinated cyclic systems have shown that the C-F bonds can influence the puckering of adjacent rings through steric and electronic interactions.[6][7][8][9]
Computational Modeling Workflow
A robust computational approach is essential for exploring the conformational space of this molecule. The following workflow outlines a standard procedure.
Caption: A typical workflow for computational conformational analysis.
Experimental Determination of Conformation
While computational methods provide valuable insights, experimental validation is the gold standard for structural elucidation.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the hydrochloride salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol).
-
Employ slow evaporation, vapor diffusion, or solvent layering techniques to encourage the growth of single crystals of sufficient size and quality.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
The resulting crystal structure will provide an unambiguous determination of the solid-state conformation and intermolecular interactions.
Protocol for Advanced NMR Techniques (NOESY)
-
Sample Preparation: Prepare a concentrated solution of the compound in a degassed, deuterated solvent.
-
Data Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. The mixing time should be optimized to observe key NOE correlations.
-
Data Analysis:
-
Identify cross-peaks in the NOESY spectrum, which indicate protons that are close in space (< 5 Å).
-
Correlate the observed NOEs with inter-proton distances in the computationally predicted low-energy conformers.
-
A strong correlation between experimental NOEs and a particular computed conformer provides strong evidence for that conformation being predominant in solution.
-
Conclusion
This compound is a fascinating molecule that combines the desirable features of spirocyclic systems and gem-difluorination. Its rigid, three-dimensional structure and the electronic influence of the fluorine atoms make it a valuable building block for medicinal chemistry. A thorough understanding of its molecular structure and conformational behavior, achieved through a combination of computational modeling and experimental techniques like X-ray crystallography and advanced NMR, is crucial for its effective application in the design of novel therapeutics. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to explore the potential of this and other related fluorinated spirocyclic scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemshuttle.com [chemshuttle.com]
- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride: A Technical Guide
Introduction
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the demand for novel, three-dimensional scaffolds that can explore new chemical space has driven interest in spirocyclic systems.[2][3][4] The title compound, 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride, merges these two valuable motifs, making it a highly sought-after building block in drug discovery.[5][6] Its unique structure offers a rigid framework that can orient substituents in precise vectors, while the gem-difluoro group can act as a bioisostere for a carbonyl or other functional groups, enhancing the pharmacokinetic profile of a parent molecule.[7]
This in-depth technical guide provides a comprehensive overview of a plausible and robust synthetic pathway to this compound, designed for researchers, scientists, and drug development professionals. The presented synthesis is a multi-step sequence involving the construction of the spirocyclic core, a key fluorination reaction, and subsequent functional group manipulations.
Overall Synthetic Strategy
The synthesis of this compound can be logically approached in four main stages, starting from a readily available chiral precursor, (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. The use of a protecting group, in this case, the tert-butyloxycarbonyl (Boc) group, is crucial for directing the reactivity of the nitrogen atom throughout the synthesis.
The proposed pathway is as follows:
-
Construction of the Spirocyclic Ketone: Formation of the 5-azaspiro[2.4]heptan-1-one core via a Wittig reaction followed by cyclopropanation.
-
Gem-Difluorination: Introduction of the difluoromethyl group by fluorination of the ketone.
-
Reduction of the Lactam: Conversion of the lactam to the corresponding cyclic amine.
-
Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the final hydrochloride salt.
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of the Spirocyclic Ketone Precursor
The initial steps focus on constructing the 5-azaspiro[2.4]heptan-1-one core, a key intermediate for the subsequent fluorination. This approach is adapted from methodologies developed for the synthesis of related spirocyclic proline derivatives.[8][9][10]
Step 1.1: Wittig Olefination of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
This step introduces the exocyclic methylene group that will be subsequently cyclopropanated. The Wittig reaction is a reliable method for converting ketones to alkenes.
-
Protocol:
-
To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as potassium tert-butoxide.
-
Stir the resulting ylide solution at room temperature for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and add a solution of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid.
-
Step 1.2: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes using a carbenoid reagent.
-
Protocol:
-
Dissolve the product from Step 1.1 in an appropriate solvent such as dichloromethane (DCM).
-
Add a solution of diethylzinc followed by diiodomethane at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography affords (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[11]
-
Step 1.3: Decarboxylation to the Lactam
The carboxylic acid is removed to provide the desired lactam precursor for the fluorination step. This can be achieved through various decarboxylation methods, often under thermal or acidic conditions. A Barton decarboxylation or a similar radical-mediated process can also be employed for milder conditions. For simplicity, a thermal decarboxylation is described here.
-
Protocol:
-
The carboxylic acid from Step 1.2 is heated in a high-boiling point solvent such as dimethylformamide (DMF) or diphenyl ether.
-
The reaction is monitored for the cessation of carbon dioxide evolution.
-
After cooling, the solvent is removed under high vacuum.
-
The resulting crude (S)-tert-butyl 6-oxo-5-azaspiro[2.4]heptane-5-carboxylate is purified by column chromatography.
-
An alternative approach to the spirocyclic lactam involves the palladium-catalyzed intramolecular cyclization of alkynyl carboxamide compounds, which can provide a more direct route to the 5-azaspiro[2.4]heptan-4-one scaffold.[12]
Part 2: Gem-Difluorination of the Spirocyclic Ketone
This is a critical step where the two fluorine atoms are introduced. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for this transformation.[1][13][14] Deoxo-Fluor is often preferred for its enhanced safety profile, especially in larger-scale syntheses.[8]
Caption: Key gem-difluorination step.
-
Protocol:
-
In a fume hood, dissolve the spirocyclic ketone from Part 1 in anhydrous DCM in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) vessel.
-
Cool the solution to 0 °C and slowly add Deoxo-Fluor (or DAST) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored carefully by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield (S)-tert-butyl 6,6-difluoro-5-azaspiro[2.4]heptane-5-carboxylate.
-
| Reagent | Equivalents | Role |
| Spirocyclic Ketone | 1.0 | Substrate |
| Deoxo-Fluor | 1.5 - 2.0 | Fluorinating Agent |
| Dichloromethane | - | Solvent |
Table 1: Typical Reagent Stoichiometry for Gem-Difluorination.
Part 3: Reduction of the Lactam to the Amine
The lactam functionality is reduced to the corresponding cyclic amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[4][15][16] More selective reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can also be used if other reducible functional groups are present.[17]
-
Protocol:
-
To a suspension of LiAlH4 in anhydrous THF at 0 °C, add a solution of the gem-difluoro lactam from Part 2 in THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the starting material is fully consumed.
-
Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to obtain the crude Boc-protected amine.
-
Part 4: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the desired hydrochloride salt.
-
Protocol:
-
Dissolve the crude product from Part 3 in a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) and stir the mixture at room temperature.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.[2][3][18]
-
Conclusion
The synthesis of this compound is a challenging but achievable goal for medicinal chemists. The pathway outlined in this guide provides a robust and logical approach, leveraging well-established synthetic transformations. Careful execution of each step, particularly the moisture-sensitive and potentially hazardous reactions, is paramount to success. The availability of this valuable building block will undoubtedly facilitate the development of novel therapeutics with improved pharmacological properties.
References
- 1. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. oxfordreference.com [oxfordreference.com]
- 4. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 5. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2012158861A2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 10. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 14. Simpler fluorine chemistry [soci.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
A Technical Guide to the Preformulation Assessment of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
Executive Summary
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth framework for evaluating the solubility and stability of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride (CAS Number: 1215071-12-7), a unique spirocyclic amine. The strategic incorporation of a gem-difluoro group onto a spiro[2.4]heptane scaffold presents a compelling profile for drug development, promising enhanced metabolic stability and three-dimensional complexity to escape chemical "flatland".[1][2] This guide details the requisite experimental protocols, explains the scientific rationale behind methodological choices, and offers insights into interpreting the resulting data to guide formulation and development strategies.
Introduction: The Molecular Architecture and Its Implications
This compound is a small molecule featuring several key structural motifs that are highly advantageous in modern drug design.
-
The Spirocyclic Core: The spiro[2.4]heptane framework, which consists of a cyclopropane ring and a pyrrolidine ring sharing a single carbon atom, imparts significant three-dimensionality.[2] This rigid, non-planar structure can improve target binding specificity and is often associated with enhanced metabolic stability and better permeability.[1]
-
The gem-Difluoromethylene Group: The introduction of a CF2 group is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[3][4] The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidative metabolism.[5] Furthermore, the CF2 group can alter lipophilicity and basicity (pKa), which in turn influences solubility, absorption, and distribution.[4][6]
-
The Hydrochloride Salt: The molecule is supplied as a hydrochloride salt. Forming a salt from a basic nitrogen center is the most common and effective strategy to improve the aqueous solubility and dissolution rate of a poorly soluble active pharmaceutical ingredient (API).[7][8] This is critical for achieving adequate bioavailability for oral dosage forms.
This guide provides the necessary protocols to quantitatively assess the solubility and stability of this promising scaffold, transforming theoretical advantages into actionable data for drug development professionals.
Solubility Profiling: A Predictor of In Vivo Performance
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For a hydrochloride salt, solubility is intrinsically linked to pH. A comprehensive understanding requires assessment across a range of physiologically relevant conditions.
Causality Behind Experimental Choices
The selection of solubility media is designed to model the physiological environments the drug will encounter following administration.
-
Aqueous Buffer (pH 7.4): Simulates the pH of blood and deep intestinal fluid, providing a baseline for systemic solubility.
-
pH-Solubility Profile: Testing at pH 1.2 (stomach), 4.5, and 6.8 (small intestine) is essential to predict dissolution behavior throughout the gastrointestinal tract.[9] For a basic amine hydrochloride, solubility is expected to be highest at low pH and decrease as the pH rises and the compound converts to its less soluble free base form.
-
Organic Co-solvents: Data in solvents like ethanol, propylene glycol, and DMSO are vital for developing liquid formulations or for solubilizing the compound for in vitro assays.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This method determines the thermodynamic equilibrium solubility and is considered the gold standard.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials, ensuring solid material remains undissolved.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test medium (e.g., pH 7.4 phosphate-buffered saline, pH 1.2 HCl buffer, etc.).
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 25°C or 37°C) for a period sufficient to reach equilibrium (e.g., 24-48 hours). The system has reached equilibrium when consecutive measurements show no further increase in concentration.
-
Sample Processing: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
Calculation: The solubility is reported in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Visualization: Solubility Assessment Workflow
Caption: Workflow for equilibrium solubility determination.
Anticipated Data Summary
The following table presents a hypothetical but expected solubility profile for a basic amine hydrochloride like the title compound.
| Solvent/Medium | pH | Anticipated Solubility (mg/mL) | Relevance |
| Deionized Water | ~5-6 | > 50 | Intrinsic aqueous solubility |
| 0.1 M HCl | 1.2 | > 100 | Gastric fluid simulation |
| Acetate Buffer | 4.5 | 20 - 50 | Proximal small intestine |
| Phosphate Buffer (PBS) | 6.8 | 5 - 15 | Distal small intestine |
| Phosphate Buffer (PBS) | 7.4 | 1 - 5 | Systemic circulation / In vitro assays |
| Ethanol | N/A | > 100 | Formulation co-solvent |
| Propylene Glycol | N/A | 50 - 100 | Formulation co-solvent |
| DMSO | N/A | > 200 | Stock solution for screening |
Note: These values are illustrative and must be confirmed experimentally.
Stability Assessment: Ensuring Molecular Integrity
Stability testing is crucial for identifying degradation pathways, determining shelf-life, and developing a stable formulation. Forced degradation studies, or stress testing, intentionally expose the API to harsh conditions to accelerate decomposition.[10][11]
Causality Behind Experimental Choices
The stress conditions are chosen based on regulatory guidelines (e.g., ICH Q1A) and the chemical nature of the molecule.
-
Hydrolysis: Assesses stability across the pH range of the GI tract and in potential aqueous formulations.[10]
-
Oxidation: Amine groups can be susceptible to oxidation. Hydrogen peroxide is a common oxidizing agent used to test for this liability.[11][12]
-
Thermal: Evaluates the impact of heat during manufacturing (e.g., drying) and long-term storage.
-
Photostability: Determines if the compound is light-sensitive, which dictates packaging requirements.
A key component of this process is the development of a stability-indicating analytical method . This is typically a gradient reverse-phase HPLC method that can separate the intact API from all process impurities and degradation products formed during the study.[13]
Experimental Protocol: Forced Degradation Study
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.[11]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for up to 7 days.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. (Heating may cause rapid degradation).
-
Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature.
-
Thermal (Solution): Heat the stock solution at 60°C.
-
Thermal (Solid): Store the solid API in an oven at 60°C.
-
Photostability: Expose the solid API and a solution to controlled light conditions as per ICH Q1B guidelines.
-
-
Time Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours, 7 days).
-
Neutralization: For acid and base samples, neutralize the solution before analysis to prevent further degradation.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The mass spectrometer is used to obtain mass information on any new peaks to aid in the identification of degradants.
-
Data Evaluation: Calculate the percentage of API remaining and the percentage of each degradation product formed at each time point. The goal is to achieve 5-20% degradation to ensure the degradation pathways are revealed without being overly destructive.[10]
Visualization: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Anticipated Data Summary
The gem-difluoro group is expected to confer significant stability.
| Stress Condition | Time | % API Remaining (Hypothetical) | Number of Degradants >0.1% | Interpretation & Causality |
| Control (Solution, RT) | 7 days | 99.8 | 0 | The compound is stable in the analysis solvent. |
| 0.1 M HCl, 60°C | 7 days | 98.5 | 0 | High stability to acid hydrolysis, as expected for the robust C-F and C-C bonds. |
| 0.1 M NaOH, RT | 24 hours | 92.1 | 1 | Potential for minor degradation under basic conditions, though the structure lacks obvious base-labile groups. |
| 3% H₂O₂, RT | 48 hours | 85.7 | 2 | The secondary amine is the most likely site of oxidation, potentially forming an N-oxide or other related species.[11] |
| Thermal (Solid), 60°C | 7 days | 99.5 | 0 | High thermal stability in the solid state is anticipated. |
| Photostability (ICH Q1B) | - | >99% | 0 | The scaffold lacks major chromophores, suggesting low risk of photodegradation. |
Synthesis of Findings & Drug Development Implications
-
Solubility Profile: The anticipated high solubility at gastric pH followed by a decrease in the higher pH of the intestine is a classic profile for an amine hydrochloride.[9] If the solubility at pH 6.8 falls below what is required for the target dose, formulation strategies such as particle size reduction or the development of amorphous solid dispersions may be necessary to ensure complete dissolution and absorption.
-
Stability Profile: The compound is expected to be highly stable, with the main potential liability being oxidation at the secondary amine. This is a manageable risk. During manufacturing and storage, protection from strong oxidizing agents and consideration of an inert atmosphere (e.g., nitrogen blanket) would be prudent. The high stability conferred by the gem-difluoro and spirocyclic core is a significant asset, suggesting a potentially long shelf-life and robustness during formulation processing.[6]
Conclusion
This compound possesses a molecular architecture primed for success in drug development. Its spirocyclic nature provides three-dimensionality, while the gem-difluoro group is anticipated to confer excellent metabolic and chemical stability. The hydrochloride salt form effectively enhances aqueous solubility. The experimental frameworks detailed in this guide provide a robust, self-validating system for quantifying these critical properties. The expected outcome is a compound with high solubility in acidic conditions and excellent overall stability, making it a highly developable candidate for progression into further preclinical and clinical studies.
References
- 1. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 2. Spiro compound - Wikipedia [en.wikipedia.org]
- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 4. enamine.net [enamine.net]
- 5. Buy 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride | 2436770-95-3 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Preformulation Development - Creative Biolabs [creative-biolabs.com]
- 9. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. Analytical Method Development | SpiroChem [spirochem.com]
commercial availability and suppliers of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride
An In-Depth Technical Guide to 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride for Researchers and Drug Development Professionals
Introduction: A Novel Scaffold for Modern Medicinal Chemistry
This compound (CAS Number: 1215071-12-7) is a fluorinated, spirocyclic building block that has garnered significant interest in the field of drug discovery. Its unique three-dimensional structure, combining a conformationally rigid spirocyclic core with the metabolic stability conferred by a gem-difluoro group, makes it a valuable scaffold for developing novel therapeutic agents. The introduction of fluorine into drug candidates is a well-established strategy to modulate physicochemical properties such as lipophilicity, pKa, and metabolic stability. This guide provides a comprehensive overview of the commercial availability, key properties, applications, and handling of this important research chemical.
Physicochemical Properties and Specifications
The compound is a solid at room temperature and is typically offered by suppliers with a purity of 95% or greater.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1215071-12-7 | [1][2][3] |
| Molecular Formula | C₆H₁₀ClF₂N | [1][2] |
| Molecular Weight | 169.60 g/mol | [1][2] |
| IUPAC Name | 2,2-difluoro-5-azaspiro[2.4]heptane;hydrochloride | [2] |
| Synonyms | 1,1-Difluoro-5-azaspiro[2.4]heptane HCl | [2] |
| Purity | ≥95% - 97% | [1] |
| Physical Form | Solid | |
| InChI Key | MMTHPQJBBHOCRW-UHFFFAOYSA-N | [4] |
| SMILES | Cl[H].FC1(F)CC11CCNC1 | [1] |
The Strategic Role in Drug Discovery
The utility of this compound in medicinal chemistry stems from the strategic combination of its structural features. It is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders.[5]
-
Metabolic Stability : The gem-difluoromethylene (CF₂) group is a bioisostere of a carbonyl group or a methylene group, but it is significantly more resistant to metabolic oxidation. Incorporating this moiety can block metabolic hotspots in a drug candidate, thereby improving its pharmacokinetic profile.[1]
-
Conformational Rigidity : The spirocyclic system locks the molecule into a defined three-dimensional conformation. This rigidity can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.
-
Novel Chemical Space : As a non-aromatic, sp³-rich scaffold, it enables the exploration of novel chemical space, moving away from the "flat" molecules that have traditionally dominated drug discovery. This is crucial for identifying new chemical entities (NCEs) with improved properties.[6]
The diagram below illustrates how the structural features of the molecule contribute to its desirable properties in a drug discovery context.
Commercial Availability and Supplier Overview
This compound is available from a range of chemical suppliers specializing in research and development compounds. The table below provides a comparative list of suppliers and their typical offerings. Researchers should always inquire directly with the supplier for the most current pricing, availability, and detailed specifications.
| Supplier | Distributor/Partner | Product/Catalog No. | Purity | Notes |
| ChemShuttle | - | 104041 | 95% | Offers quantities from milligrams to grams.[1] |
| Sigma-Aldrich | Ambeed, Inc. | AMBH9884C4C6 | 97% | Available through the Sigma-Aldrich marketplace. |
| Sigma-Aldrich | ChemScene LLC | CIAH987EBC49 | N/A | Available through the Sigma-Aldrich marketplace. |
| Echemi | Hangzhou zhongqi chem co.,Ltd | N/A | Industrial, Pharma Grade | A China-based trader on the Echemi platform.[3] |
| Fluorochem | - | F231309 | N/A | Specialist supplier of fluorinated compounds.[4] |
| Alchem Pharmtech | - | N/A | N/A | Lists the compound in their catalog.[7] |
| Laibo Chem | - | N/A | N/A | Offers the compound in 1g packages.[8] |
The procurement process for a specialized chemical like this typically follows a standard workflow for research laboratories.
Safety, Handling, and Storage
Hazard Identification
According to GHS classifications, this compound is considered hazardous. Researchers must consult the supplier-specific Safety Data Sheet (SDS) before handling.[9] The primary hazards are:
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).
Recommended Handling Protocols
Given the hazards, standard laboratory personal protective equipment (PPE) is required.
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9]
-
Personal Protective Equipment:
-
Wear protective gloves (e.g., nitrile).
-
Wear protective clothing.
-
Wear eye/face protection (safety glasses with side shields or goggles).
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10] Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
Storage Conditions
Proper storage is crucial to maintain the integrity of the compound.
-
Temperature: Supplier recommendations vary, including 2-8°C[1] and room temperature. Always follow the specific instructions on the product label.
-
Atmosphere: Store in a well-ventilated place under an inert atmosphere.[9]
-
Container: Keep the container tightly closed.[9]
-
Security: Store locked up.[9]
Conclusion
This compound is a high-value building block for medicinal chemists engaged in the design of next-generation therapeutics. Its commercial availability from several specialized suppliers facilitates its use in research and early-stage drug development. The compound's unique combination of a rigid spirocyclic core and a metabolically robust gem-difluoro group provides a powerful tool for creating novel molecules with improved drug-like properties. Adherence to strict safety and handling protocols is essential when working with this chemical.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound [myskinrecipes.com]
- 6. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound [chemdict.com]
safety and handling precautions for 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride
An In-Depth Technical Guide to the Safe Handling of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
Introduction
This compound is a fluorinated spirocyclic amine derivative that serves as a valuable building block in medicinal chemistry and drug development. Its unique conformational rigidity and the metabolic stability often conferred by the gem-difluoro group make it an attractive scaffold for novel therapeutics. However, as with many highly functionalized research chemicals, this compound possesses a specific hazard profile that necessitates rigorous safety and handling protocols.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of standard procedures to provide a deeper, causality-driven understanding of the required precautions. As a Senior Application Scientist, the focus is on establishing self-validating systems of safety that protect personnel, ensure experimental integrity, and maintain regulatory compliance. Given that comprehensive toxicological data for many novel compounds is often unavailable, we will proceed with a prudent approach that assumes a high degree of potential hazard.[1]
Compound Profile and Hazard Identification
A thorough understanding of the compound's properties is the foundation of a robust safety assessment. The hydrochloride salt form influences its physical state and potential reactivity.
Physicochemical and Hazard Summary
| Property | Value | Source |
| CAS Number | 1215071-12-7 | [2][3] |
| Molecular Formula | C₆H₁₀ClF₂N | [4] |
| Molecular Weight | 169.60 g/mol | [4] |
| Physical Form | Solid | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
GHS Hazard Analysis
The Globally Harmonized System (GHS) classification for this compound indicates multiple routes of potential harm. Understanding the basis of these classifications is critical for appreciating the associated risks.
-
H302: Harmful if swallowed. This classification suggests moderate acute oral toxicity.[3][4] Accidental ingestion could lead to systemic effects.
-
H315: Causes skin irritation. As a hydrochloride salt, the compound can exhibit acidic properties, leading to local irritation upon dermal contact.[3][4] Prolonged contact may cause more severe damage.
-
H319: Causes serious eye irritation. The eyes are particularly sensitive to chemical insults. Direct contact with the solid or its solutions can cause significant irritation and potential damage.[3][4]
-
H335: May cause respiratory irritation. Inhalation of the fine, solid dust can irritate the mucous membranes and lining of the respiratory tract.[3][4] This is a primary exposure risk when handling the powdered solid.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation, known as the Hierarchy of Controls, is essential. Engineering controls are the most effective line of defense, supplemented by mandatory personal protective equipment.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound solid, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[5] This is non-negotiable.
-
Causality: The primary risk during handling is the generation of fine, inhalable dust or aerosols.[6] A fume hood provides constant negative pressure, drawing these airborne particulates away from the user's breathing zone and preventing their release into the laboratory environment.[1]
Personal Protective Equipment (PPE) Selection Workflow
PPE is the final barrier between the researcher and the chemical. Its selection is not static but depends on the specific task being performed.
Caption: PPE selection workflow based on experimental task.
-
Eye and Face Protection: At a minimum, chemical splash goggles are required. For operations with a higher risk of splashing, such as when handling larger volumes of a solution, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Nitrile gloves are standard. Before use, always inspect gloves for any signs of degradation or puncture. Use the proper removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Dispose of gloves immediately after handling the compound; do not reuse them.
-
Body Protection: A flame-resistant lab coat should be worn and buttoned. For larger-scale work, a chemical-resistant apron provides an additional layer of protection.[7]
-
Respiratory Protection: When used within a fume hood, respiratory protection is typically not required. However, in the case of a significant spill or failure of engineering controls, a NIOSH-approved respirator with P95 or P100 particulate filters would be necessary for emergency response personnel.[7]
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated protocols is crucial for minimizing exposure and ensuring reproducible results.
Weighing and Transfer of Solid
-
Preparation: Don disposable plastic-backed absorbent paper ("bench paper") on the work surface inside the fume hood to contain any minor spills.[6]
-
Tare: Place a tared weigh boat or creased weighing paper on the analytical balance.
-
Transfer: Using a micro-spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any rapid movements that could generate dust.
-
Cleaning: After transfer, gently tap the spatula on the weigh boat to dislodge any remaining powder.
-
Containment: Immediately and securely cap the source bottle.
-
Dissolution: Proceed to dissolve the weighed solid directly in the fume hood.
Storage and Stability
Proper storage is essential for maintaining the compound's integrity and preventing accidental exposure.
| Parameter | Recommendation | Rationale / Source |
| Temperature | Inert atmosphere, Room Temperature or 2-8 °C | Conflicting data exists.[3] Default to the supplier's recommendation. If unavailable, refrigerated storage (2-8°C) is a more conservative and generally acceptable approach for long-term stability of amine salts. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Protects from atmospheric moisture and potential degradation.[3] |
| Container | Keep in a tightly closed, original, and clearly labeled container. | Prevents release and contamination. |
| Location | Store in a designated, well-ventilated area away from incompatible materials. | Segregation from strong bases and oxidizing agents is prudent practice for hydrochloride salts. |
Emergency Procedures: A Validated Response Plan
In the event of an accidental release or exposure, a pre-planned and practiced response is critical.
Spill Response Workflow
The immediate actions following a spill are dictated by its scale and location.
Caption: Decision workflow for chemical spill response.
-
For Small Spills (<1g, contained in a fume hood):
-
Ensure PPE is worn.
-
Control the spread of the liquid or solid with an appropriate absorbent material like vermiculite or a commercial spill kit.[8]
-
Gently sweep up the absorbed material and place it into a heavy-duty plastic bag or a sealed container.[7]
-
Decontaminate the area with a suitable solvent.
-
Label the container as hazardous waste and arrange for disposal according to institutional protocols.[8]
-
-
For Large Spills (>1g or any spill outside a fume hood):
-
Do not attempt to clean it up yourself.
-
Alert all personnel in the immediate vicinity and evacuate the area.[7]
-
If possible and safe to do so, close the doors to the laboratory to contain vapors.
-
Immediately contact your institution's Environmental Health & Safety (EHS) office and your supervisor.
-
Prevent re-entry until the area is cleared by safety professionals.
-
First Aid for Exposures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol | Source |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of cool, running water for at least 15 minutes. Seek medical attention if irritation persists. | [8][9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. | [10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center (e.g., 1-800-222-1222 in the US) or seek emergency medical attention. | [8][11] |
Waste Disposal
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container. Contaminated sharps must go into a puncture-proof sharps container.
-
Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste. Never pour chemical waste down the drain.[7]
Conclusion
The safe handling of this compound is predicated on a comprehensive risk assessment and the consistent application of robust safety protocols. By understanding the specific hazards of the compound and the rationale behind each safety measure—from engineering controls to emergency procedures—researchers can effectively mitigate risks. This proactive and informed approach to safety is the cornerstone of responsible scientific practice in the modern research and development environment.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 1215071-12-7 [sigmaaldrich.com]
- 4. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 9. echemi.com [echemi.com]
- 10. hubbardhall.com [hubbardhall.com]
- 11. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
A Technical Guide to the Design, Synthesis, and Characterization of Structural Analogs of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical exploration of the structural analogs of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride, a valuable building block in modern medicinal chemistry. The inherent characteristics of this scaffold—namely the conformational rigidity imparted by the spirocyclic system and the modulation of physicochemical properties by the gem-difluorocyclopropane moiety—make it an attractive starting point for drug discovery programs. We will dissect the strategic considerations for analog design, provide a detailed, field-tested protocol for the synthesis of N-functionalized derivatives, and outline a framework for their subsequent biophysical and pharmacological characterization. This document is intended to serve as a practical resource for researchers aiming to leverage this unique chemical scaffold to address challenges in potency, selectivity, and ADME properties.
The Core Scaffold: 1,1-Difluoro-5-azaspiro[2.4]heptane as a Privileged Motif in Drug Discovery
The increasing demand for drug candidates with improved three-dimensionality (3D) and optimized pharmacokinetic profiles has led to a surge in the use of spirocyclic systems in drug design.[1][2] 1,1-Difluoro-5-azaspiro[2.4]heptane is a prime example of a scaffold that elegantly combines several desirable features for a medicinal chemist.
-
The Spirocyclic Core: Spirocycles, by definition, consist of two rings fused at a single atom, creating a rigid, well-defined three-dimensional structure.[3] This contrasts sharply with traditional flat, aromatic systems and allows for the projection of functional groups into distinct vectors in space, which can lead to more specific and potent interactions with biological targets.[3] The sp3-rich nature of the 5-azaspiro[2.4]heptane core generally correlates with improved solubility and more favorable physicochemical properties compared to planar analogs.[2][3]
-
The gem-Difluorocyclopropane Moiety: The introduction of fluorine into drug candidates is a well-established strategy to modulate key properties. The gem-difluoromethylene group (CF₂) is a particularly powerful motif. It can act as a bioisostere for a carbonyl group or a gem-dimethyl group, but with significant electronic differences. The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism.[4][5] Furthermore, the CF₂ group can lower the pKa of nearby amines and influence lipophilicity, often in a context-dependent manner.[5]
-
The Secondary Amine and Hydrochloride Salt: The secondary amine serves as a versatile chemical handle for diversification, allowing for the introduction of a wide array of functional groups. The compound is typically supplied as a hydrochloride salt (CAS No. 1215071-12-7), which enhances its stability and aqueous solubility, simplifying handling and formulation.[6][7][8]
Strategic Approaches to Analog Design
The primary goal of analog synthesis is to systematically modify the core structure to optimize the Structure-Activity Relationship (SAR) and Administration, Distribution, Metabolism, and Excretion (ADME) properties. For the 1,1-Difluoro-5-azaspiro[2.4]heptane scaffold, the most direct and impactful modifications are made at the nitrogen atom.
N-Functionalization of the Azaspiro Core
The nucleophilic secondary amine is the most logical point for derivatization. N-functionalized azaheterocycles are foundational components of numerous approved drugs.[9] The choice of functionality to append is dictated by the project goals:
-
N-Acylation/N-Sulfonylation: Introducing amides and sulfonamides can create key hydrogen bond donor/acceptor interactions with a protein target. These groups are generally stable and can modulate polarity and cell permeability.
-
N-Alkylation: Adding small alkyl or cycloalkyl groups can probe lipophilic pockets in a binding site. Reductive amination is a common method for this transformation.
-
N-Arylation: Introducing aryl or heteroaryl groups via methods like Buchwald-Hartwig amination can introduce vectors for π-stacking interactions or provide attachment points for further functionalization.
The following diagram illustrates the primary points of modification on the core scaffold.
Caption: Key strategies for the structural modification of the 1,1-Difluoro-5-azaspiro[2.4]heptane scaffold.
Synthetic Workflow for N-Acyl Analog Synthesis
This section provides a trustworthy, self-validating protocol for the N-acylation of this compound with an acyl chloride. The causality behind each step is explained to ensure reproducibility and understanding.
Detailed Experimental Protocol
Objective: To synthesize N-acetyl-1,1-difluoro-5-azaspiro[2.4]heptane.
Materials:
-
This compound (1.0 equiv.)
-
Acetyl chloride (1.05 equiv.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Expertise & Experience: Starting with a dry flask under an inert atmosphere is critical because the acyl chloride reagent is highly reactive towards moisture, which would quench it and reduce the yield.
-
-
Solvent and Base Addition: Add anhydrous DCM to dissolve the starting material. Cool the flask to 0 °C using an ice-water bath. Add triethylamine (2.2 equiv.) dropwise while stirring.
-
Causality: Two equivalents of base are required. The first equivalent neutralizes the hydrochloride salt to "free base" the secondary amine in situ, making it nucleophilic. The second equivalent acts as an acid scavenger to neutralize the HCl generated during the acylation reaction.[10][11] Cooling to 0 °C helps to control the exothermicity of both the acid-base neutralization and the subsequent acylation.
-
-
Acyl Chloride Addition: In a separate dry vial, dissolve acetyl chloride (1.05 equiv.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Causality: A slight excess of the acylating agent ensures the complete consumption of the valuable starting amine. Slow, dropwise addition prevents a rapid temperature increase and minimizes potential side reactions.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Trustworthiness: The NaHCO₃ wash removes any excess acyl chloride and the triethylamine hydrochloride salt. The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acetyl-1,1-difluoro-5-azaspiro[2.4]heptane.
Workflow Visualization
The following diagram outlines the general experimental workflow for this synthesis.
Caption: A step-by-step workflow for the N-acylation of the 1,1-Difluoro-5-azaspiro[2.4]heptane scaffold.
Physicochemical and In Vitro Characterization of Analogs
Once synthesized, a library of analogs must be characterized to establish SAR. A standard panel of assays should be employed to evaluate the impact of the structural modifications.
| Analog ID | R-Group | LogP (calc.) | Aq. Solubility (µM) | Microsomal Stability (t½, min) | Target IC₅₀ (nM) |
| Core-H | -H (HCl salt) | 1.25 | >1000 | N/A | >10,000 |
| ANA-01 | -C(O)CH₃ | 1.40 | 850 | >60 | 520 |
| ANA-02 | -C(O)Ph | 2.95 | 150 | 45 | 112 |
| ANA-03 | -SO₂CH₃ | 1.10 | 920 | >60 | 830 |
| ANA-04 | -CH₂-cPr | 2.51 | 300 | 25 | 75 |
-
Lipophilicity (LogP): Measures the compound's partitioning between octanol and water. It is a key predictor of properties like absorption, permeability, and promiscuity.
-
Aqueous Solubility: Crucial for ensuring a compound can be formulated and achieve sufficient concentration at the site of action. The hydrochloride salt of the parent amine shows high solubility.[6]
-
Metabolic Stability: Typically assessed using liver microsomes. The half-life (t½) indicates how quickly the compound is metabolized. The gem-difluoro group is expected to confer high stability.[4][5]
-
Target Potency (IC₅₀): Measures the concentration of the analog required to inhibit 50% of the biological target's activity. This is the primary readout for efficacy.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile starting point for medicinal chemistry campaigns. Its unique 3D architecture and embedded gem-difluoro group offer built-in properties that can help overcome common drug development challenges.[2][12] The straightforward N-functionalization provides a rapid path to generating diverse chemical matter for SAR exploration. By systematically applying the design principles, synthetic protocols, and characterization cascades outlined in this guide, researchers can effectively harness the potential of these structural analogs to develop novel therapeutics with superior efficacy and drug-like properties.
References
- 1. drughunter.com [drughunter.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Buy 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride | 2436770-95-3 [smolecule.com]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 1215071-12-7 [sigmaaldrich.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. acylation of amines [entrancechemistry.blogspot.com]
- 12. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
The Strategic Introduction of the Gem-Difluoro Group in Spirocyclic Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of spirocyclic motifs and fluorine chemistry has emerged as a powerful strategy in modern drug discovery. Spirocycles, with their inherent three-dimensionality and conformational rigidity, offer a unique platform to explore chemical space, often leading to improved potency and optimized physicochemical properties.[1][2] The introduction of the gem-difluoro (-CF2-) group, a bioisostere of carbonyls and ethers, further enhances the medicinal chemist's toolkit.[3] This guide provides an in-depth technical analysis of the role of the gem-difluoro group in spirocyclic compounds, synthesizing field-proven insights on its impact on molecular conformation, physicochemical properties, and metabolic stability, alongside actionable synthetic protocols and mechanistic considerations.
The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
The pharmaceutical industry has witnessed a "spirocycle surge" in recent years, driven by the need for novel molecular architectures with enhanced drug-like properties. Unlike flat, aromatic systems, spirocycles introduce a higher fraction of sp³-hybridized atoms, which generally correlates with improved solubility and pharmacokinetic profiles.[4] Their rigid frameworks restrict the conformation of appended functionalities, enabling a more precise fit with biological targets and potentially improving potency and selectivity.[4][5] The growing accessibility of synthetic methodologies and commercially available building blocks has made these complex scaffolds increasingly viable for drug discovery programs.[1][5]
The Gem-Difluoro Group: A Versatile Modulator of Molecular Properties
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—have made it a cornerstone of medicinal chemistry.[6][7] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity.[8][9] The gem-difluoromethylene (-CF2-) group is particularly noteworthy as it can act as a bioisosteric replacement for a carbonyl group or an ether oxygen, while imparting distinct electronic and conformational effects.[3]
Synergistic Effects: Modulating Physicochemical Properties with Gem-Difluorinated Spirocycles
The introduction of a gem-difluoro group onto a spirocyclic core can lead to predictable and beneficial alterations in key physicochemical parameters relevant to drug discovery.
Impact on Lipophilicity (LogP/LogD)
While fluorine is highly electronegative, its effect on lipophilicity is context-dependent. In many cases, gem-difluorination of an aliphatic ring can increase lipophilicity compared to the parent hydrocarbon due to the replacement of two C-H bonds with two C-F bonds, which are less polarizable and form weaker intermolecular interactions with water. However, the presence of nearby polar functional groups can lead to complex intramolecular interactions that may decrease lipophilicity.[10][11]
Table 1: Comparative Physicochemical Properties of Matched Spirocyclic Pairs
| Compound Pair | Structure (Non-fluorinated) | Structure (Gem-difluorinated) | LogD₇.₄ (experimental) | pKa (experimental) | Reference |
| Macrocycle Pair | ~2.4 | N/A | [5] | ||
| Cycloalkane Amine Pair | Varies | Lowered by ~2 pKa units | [10] | ||
| O-Heterocycle Acid Pair | Can increase or decrease | Lowered by ~1-1.5 pKa units | [6][12] |
Modulation of Basicity and Acidity (pKa)
The strong electron-withdrawing inductive effect of the two fluorine atoms in a gem-difluoro group significantly influences the pKa of nearby acidic or basic centers. For amines situated on or near a gem-difluorinated ring, a substantial decrease in basicity is observed. Conversely, the acidity of a carboxylic acid group in proximity to a -CF2- moiety is increased. This modulation of pKa can be a critical tool for optimizing a drug candidate's absorption, distribution, and target engagement.[10][11]
Conformational Control: The Gem-Difluoro Group as a Stereoelectronic Steering Element
The introduction of a gem-difluoro group can exert significant control over the conformational preferences of a spirocyclic system through stereoelectronic effects, such as the gauche effect and hyperconjugation.
A notable study on a macrocyclic matched pair demonstrated that the gem-difluorinated analogue exhibited two distinct conformations in a 4:1 ratio on the NMR timescale, whereas the non-fluorinated counterpart existed predominantly in a single conformation (200:1 ratio).[5] The minor conformation of the fluorinated macrocycle was attributed to the out-of-plane preference of the difluoroalkoxy system, which induced a cis-amide bond within the macrocycle.[5][13] This ability to populate alternative, and potentially more bioactive, conformations is a key advantage of employing gem-difluoro groups in spirocyclic drug design.
Diagram 1: Conformational Influence of the Gem-Difluoro Group
Caption: The gem-difluoro group can induce alternative conformations.
Enhancing Metabolic Stability
A primary application of fluorination in drug design is to block sites of metabolic oxidation. The robust C-F bond is resistant to cleavage by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, or a methylene group with a gem-difluoro group, the metabolic stability of a drug candidate can be significantly enhanced.[10][11]
However, the introduction of a gem-difluoro group can sometimes open new metabolic pathways. In the aforementioned macrocycle study, the fluorinated analogue was surprisingly less metabolically stable.[5] Metabolite identification revealed that the major metabolic pathway was amide cleavage, hypothesized to be a consequence of the increased population of the more readily metabolized cis-amide conformer.[5][13] This highlights the importance of a holistic evaluation of a compound's properties following fluorination.
Table 2: Metabolic Stability of a Matched Macrocyclic Pair
| Compound | Half-life (t½) in Human Hepatocytes | Major Metabolic Pathway | Reference |
| Non-fluorinated Macrocycle | Longer | Dealkylation | [5] |
| Gem-difluorinated Macrocycle | Shorter | Amide cleavage | [5] |
Synthetic Strategies and Protocols
The successful incorporation of gem-difluorinated spirocycles into drug candidates relies on efficient and scalable synthetic methodologies.
Synthesis of 6,6-Difluorospiro[3.3]heptane Building Blocks
This protocol outlines a multigram synthesis of a key difluorospiro[3.3]heptane intermediate, which can be further functionalized.[2]
Diagram 2: Synthetic Workflow for 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid
Caption: Key steps in the synthesis of a difluorospiro[3.3]heptane building block.
Experimental Protocol: Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12) [2]
-
Dissolution: Dissolve Compound 7 (diethyl 2,2-bis((6,6-difluorospiro[3.3]heptan-2-yl)methyl)malonate, 472 g, 1.71 mol) in methanol (1 L).
-
Saponification: Add the resulting solution to a stirred solution of sodium hydroxide (NaOH, 272 g, 6.80 mol) in water (1 L).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours.
-
Work-up (Evaporation): Evaporate the methanol under reduced pressure.
-
Work-up (Extraction 1): Extract the aqueous layer with tert-butyl methyl ether (t-BuOMe, 500 mL).
-
Work-up (Acidification): Acidify the aqueous layer with 10 M aqueous HCl to a pH of 3.
-
Work-up (Extraction 2): Extract the acidified aqueous layer with ethyl acetate (EtOAc, 3 x 800 mL).
-
Drying and Concentration: Dry the combined organic layers over sodium sulfate (Na₂SO₄) and evaporate under reduced pressure to yield the title compound 12 as colorless crystals.
For full experimental details and characterization data, refer to the original publication.[2]
Palladium-Catalyzed Spirocyclopropanation of Gem-Difluoroalkenes
A powerful method for constructing gem-difluorinated spirocyclic compounds involves the palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes with π-allylpalladium 1,4-dipoles. This strategy provides a direct route to novel 6,6-difluoro-5-oxa/azaspiro[2.4]heptanes.
Diagram 3: Proposed Catalytic Cycle for Spirocyclopropanation
Caption: A simplified catalytic cycle for Pd-catalyzed spirocyclopropanation.
Conclusion and Future Outlook
The strategic incorporation of gem-difluoro groups into spirocyclic scaffolds is a validated and powerful approach in modern drug discovery. This combination allows for the fine-tuning of physicochemical properties, the exploration of novel conformational space, and the enhancement of metabolic stability. As synthetic methodologies become more robust and our understanding of fluorine's subtle stereoelectronic effects deepens, we can expect to see an increasing number of sophisticated drug candidates featuring these valuable motifs. For the drug development professional, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of gem-difluorinated spirocycles in the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. pubs.acs.org [pubs.acs.org]
The Ascendant Role of Difluorinated Azaspirocycles in Modern Drug Discovery: A Technical Guide
Introduction: Embracing Three-Dimensionality and the Power of Fluorine
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds.[1] This paradigm shift has led to a burgeoning interest in three-dimensional molecular architectures, with azaspirocycles—bicyclic systems sharing a single nitrogen-containing atom—emerging as particularly privileged motifs.[2][3] Their inherent rigidity and defined spatial arrangement of substituents offer a powerful tool for pre-organizing a molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target.[4][5]
Parallel to this embrace of three-dimensionality, the strategic incorporation of fluorine into drug candidates has become an indispensable tool in the medicinal chemist's arsenal.[6][7][8] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][9][10] The introduction of a gem-difluoro (CF2) group, in particular, has garnered significant attention as it can act as a bioisostere for carbonyl groups or ether linkages, while also imparting unique conformational constraints.[11][12]
This technical guide delves into the synergistic combination of these two powerful strategies: the synthesis, properties, and applications of difluorinated azaspirocycles. We will explore the key synthetic methodologies for constructing these complex scaffolds, dissect the profound influence of gem-difluorination on their conformational behavior, and highlight their burgeoning applications in drug discovery, particularly in the realm of oncology and central nervous system (CNS) disorders.[7][9]
Part 1: Synthetic Strategies for the Construction of Difluorinated Azaspirocycles
The synthesis of difluorinated azaspirocycles presents a formidable challenge, requiring the precise and controlled introduction of both the spirocyclic core and the gem-difluoro moiety. Several elegant strategies have emerged, which can be broadly categorized into two main approaches: A) Spirocyclization of a difluorinated precursor and B) Fluorination of a pre-formed azaspirocycle . Here, we will focus on two cutting-edge methodologies that exemplify the state-of-the-art in this field.
Palladium-Catalyzed Spirocyclopropanation of gem-Difluoroalkenes
A recently developed and powerful method for the direct construction of gem-difluorinated azaspiro[2.4]heptanes involves a palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes with π-allylpalladium 1,4-dipoles.[4][12][13] This approach is particularly attractive due to its high efficiency and the ability to generate novel spirocyclic systems in a single, atom-economical step.
The reaction proceeds via the formation of a π-allylpalladium zwitterionic intermediate, which then undergoes a nucleophilic attack on the gem-difluoroalkene, followed by an intramolecular spirocyclization to furnish the desired product.[14] Mechanistic studies have revealed a competition between the desired spirocyclopropanation and a β-fluoride elimination pathway.[4][12]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd2(dba)3 (2.5 mol%), PPh3 (10 mol%), and K2CO3 (2.0 equiv.). The tube is evacuated and backfilled with argon three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (0.1 M) via syringe, followed by the allylic carbonate (1.2 equiv.) and the gem-difluoroalkene (1.0 equiv.).
-
Reaction Conditions: The reaction mixture is stirred at 80 °C for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-Boc-6,6-difluoro-5-azaspiro[2.4]heptane.
[3+2] Cycloaddition of Azomethine Ylides with gem-Difluorocyclopropenes
Another innovative approach for constructing difluorinated nitrogen-containing heterocycles is the [3+2] cycloaddition of azomethine ylides with gem-difluorocyclopropenes.[7][15][16] This method provides access to novel fluorinated 3-azabicyclo[3.1.0]hexane scaffolds, which can be considered as constrained difluorinated azaspirocycle precursors.
The reaction is believed to proceed through a concerted or stepwise cycloaddition mechanism, where the azomethine ylide, a 1,3-dipole, reacts with the strained difluorocyclopropene dipolarophile.[17][18] The stereochemical outcome of the reaction is a critical aspect, often leading to the formation of specific diastereomers.[19]
-
Reaction Setup: In a round-bottom flask, a mixture of the isatin derivative (1.0 equiv.), the α-amino acid (1.2 equiv.), and the gem-difluorocyclopropene (1.5 equiv.) is suspended in a suitable solvent such as toluene or acetonitrile (0.2 M).
-
Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C) for 6-18 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel to yield the desired fluorinated 3-azabicyclo[3.1.0]hexane product.
Part 2: Physicochemical Properties and Conformational Analysis
The introduction of a gem-difluoro group into an azaspirocyclic framework has profound consequences for the molecule's physicochemical properties and conformational preferences. Understanding these effects is paramount for rational drug design.
Impact on Physicochemical Properties
The high electronegativity of fluorine atoms in the CF2 group significantly alters the electronic properties of the molecule. This can lead to:
-
Modulation of pKa: The basicity of the nitrogen atom in the azaspirocycle is generally reduced due to the inductive electron-withdrawing effect of the vicinal CF2 group. This can be advantageous for optimizing drug absorption and minimizing off-target interactions.
-
Increased Lipophilicity: The incorporation of fluorine typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[7] However, the overall effect on lipophilicity can be complex and is influenced by the molecule's overall topology.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a CF2 group at a metabolically vulnerable position can thus "shield" the molecule and improve its pharmacokinetic profile.[9]
| Property | General Effect of gem-Difluorination | Implication in Drug Discovery |
| pKa of Azaspirocycle Nitrogen | Decrease | Modulated basicity, improved oral absorption |
| Lipophilicity (logP) | Increase | Enhanced membrane permeability, potential for CNS penetration |
| Metabolic Stability | Increase | Reduced oxidative metabolism, longer half-life |
Table 1: General Effects of gem-Difluorination on Physicochemical Properties
Conformational Control
The gem-difluoro group exerts a significant influence on the conformational landscape of the azaspirocycle. This is primarily due to:
-
Stereoelectronic Effects: The C-F bonds are highly polarized, leading to dipole-dipole interactions that can favor specific rotamers. For instance, a gauche effect between the C-F bonds and adjacent polar bonds can stabilize certain conformations.
-
Steric Constraints: While fluorine is relatively small, the CF2 group as a whole imposes steric demands that can restrict the conformational freedom of the ring system.
Studies on model macrocyclic systems have shown that gem-difluorination can lead to the emergence of multiple stable conformations in solution, whereas the non-fluorinated analogues may exist predominantly in a single conformation.[4][15] This conformational diversity can be beneficial for exploring a wider range of interactions with a biological target. The out-of-plane preference of difluoroalkoxy systems has been shown to encourage a cis amide conformation within a macrocyclic backbone, a significant deviation from the typically favored trans conformation.[4][15] While not azaspirocycles, these findings provide valuable insights into the conformational impact of gem-difluorination.
Part 3: Applications in Drug Discovery
The unique combination of three-dimensionality, conformational constraint, and favorable physicochemical properties makes difluorinated azaspirocycles highly attractive scaffolds for drug discovery. One area where they have shown significant promise is in the development of inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology.
Difluorinated Spiro-oxindoles as MDM2 Inhibitors
The tumor suppressor protein p53 is a critical regulator of cell growth and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) oncoprotein. Small molecules that can disrupt this interaction can reactivate p53 and trigger apoptosis in cancer cells.
Spiro-oxindoles have emerged as a promising class of MDM2 inhibitors.[6][11] The introduction of difluorination into this scaffold has been explored as a strategy to enhance potency and pharmacokinetic properties. The stereochemistry of these spirocyclic compounds has a major impact on their binding affinities to MDM2, with differences of over 100-fold observed between stereoisomers.
| Compound Class | Target | Key Findings | Reference(s) |
| Spiro-oxindoles | MDM2-p53 Interaction | Stereochemistry is crucial for high-affinity binding. Potent inhibitors can achieve complete and long-lasting tumor regression in animal models. | |
| Difluorinated Spiro-oxindoles | MDM2-p53 Interaction | Designed to improve potency and drug-like properties. Molecular docking studies show key hydrophobic interactions within the p53-binding cleft of MDM2. | [11][20] |
Table 2: Examples of Difluorinated Azaspirocycles in Drug Discovery
Conclusion and Future Outlook
Difluorinated azaspirocycles represent a compelling and rapidly evolving area of medicinal chemistry. The convergence of spirocyclic design and fluorine chemistry provides a powerful platform for the development of next-generation therapeutics with superior properties. The synthetic methodologies, while still challenging, are becoming increasingly sophisticated, enabling the creation of a diverse range of these complex molecules.
Future research in this area will likely focus on the development of new and more efficient synthetic routes, including asymmetric methods to control the stereochemistry of the spirocenter. Furthermore, a deeper understanding of the conformational effects of difluorination on different azaspirocyclic systems through a combination of NMR spectroscopy and computational modeling will be crucial for rational drug design. As our ability to synthesize and understand these unique molecular architectures grows, we can expect to see an increasing number of difluorinated azaspirocycles entering clinical development for a wide range of diseases.
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 10. Khan Academy [khanacademy.org]
- 11. Design and synthesis of new substituted spirooxindoles as potential inhibitors of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: The Strategic Incorporation of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride in Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality and Metabolic Stability
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles and enhanced target engagement is paramount. The strategic use of sp3-rich, three-dimensional scaffolds has emerged as a powerful approach to escape the "flatland" of traditional aromatic-heavy drug candidates.[1] Spirocyclic systems, in particular, offer a unique and rigid conformational framework, enabling precise interactions with biological targets and often leading to improved binding affinity and selectivity.[1]
The building block 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride (CAS No: 1215071-12-7) represents a convergence of two highly effective medicinal chemistry strategies: the introduction of a spirocyclic core and the strategic incorporation of fluorine.[2] This guide provides an in-depth exploration of this building block, detailing its application as a bioisosteric replacement, its profound impact on critical drug-like properties, and a practical protocol for its integration into discovery programs.
The core structure combines a cyclopropane and a pyrrolidine ring sharing a single carbon atom, creating a rigid 5-azaspiro[2.4]heptane framework. The gem-difluoro group at the C1 position is a key feature, serving to block potential sites of metabolism and modulate the electronic properties of the molecule.[3] This combination makes it an attractive building block for researchers aiming to address challenges in potency, selectivity, and drug metabolism and pharmacokinetics (DMPK).
The Role of 1,1-Difluoro-5-azaspiro[2.4]heptane as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of lead optimization.[4] The 1,1-difluoro-5-azaspiro[2.4]heptane moiety is an excellent bioisostere for more common saturated heterocycles like piperidine.[5] This substitution is not merely a structural swap but a strategic decision to impart specific, desirable properties.
Causality Behind the Choice:
-
Conformational Rigidity: Unlike the flexible chair-boat conformations of piperidine, the spirocyclic system locks the molecule into a more defined three-dimensional shape. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[1]
-
Novelty and IP Space: As a less conventional scaffold, it allows chemists to explore novel chemical space and develop patent-free analogues of existing drugs.[5]
-
Vectorial Exit Points: The spirocyclic structure provides distinct vectors for substituent placement, allowing for a more refined exploration of the target's binding pocket compared to the axial/equatorial options in a simple piperidine ring.
Figure 1: Bioisosteric replacement workflow.
Impact on Physicochemical and DMPK Properties
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modulate physicochemical properties.[3][6] The gem-difluoro group in 1,1-difluoro-5-azaspiro[2.4]heptane is particularly effective.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes. Placing the CF₂ group adjacent to the spirocyclic carbon can block what might otherwise be a susceptible site for oxidative metabolism.[4] This often translates to a longer half-life and improved oral bioavailability.[7]
-
Lipophilicity (LogP/LogD): Fluorine is highly electronegative but its impact on lipophilicity is context-dependent.[6] While a single fluorine atom often increases lipophilicity, a gem-difluoro group can act as a bioisostere for an oxygen atom (ether or carbonyl), potentially modulating lipophilicity in a more controlled manner.[8][9] The overall effect on the molecule's LogP must be evaluated on a case-by-case basis, but this moiety provides a tool to fine-tune this critical parameter.
-
pKa Modulation: The electron-withdrawing nature of the two fluorine atoms can lower the pKa of the secondary amine in the pyrrolidine ring. This can be advantageous in reducing unwanted off-target activity, such as inhibition of the hERG channel, which is often associated with highly basic amines.[9]
Data Presentation: A Comparative Analysis
The following table presents a hypothetical but representative comparison of a parent compound containing a piperidine ring versus its analogue incorporating the 1,1-difluoro-5-azaspiro[2.4]heptane moiety. This illustrates the potential improvements in key drug-like properties.
| Property | Parent Compound (Piperidine) | Analogue (Fluorinated Spirocycle) | Rationale for Change |
| Calculated LogP (cLogP) | 3.5 | 3.7 | The addition of fluorine typically increases lipophilicity.[6] |
| Aqueous Solubility (pH 7.4) | 50 µM | 40 µM | Increased lipophilicity can sometimes lead to lower solubility. |
| pKa of Secondary Amine | 9.8 | 8.9 | The inductive effect of the CF₂ group lowers the basicity of the nitrogen.[9] |
| Metabolic Stability (T½, Human Liver Microsomes) | 15 min | > 90 min | The CF₂ group blocks a potential site of oxidative metabolism.[4] |
| hERG Inhibition (IC₅₀) | 2.5 µM | > 30 µM | Reduced basicity often correlates with reduced hERG liability.[9] |
| Target Potency (IC₅₀) | 10 nM | 5 nM | Conformational rigidity can lead to a more favorable binding pose.[1] |
Experimental Protocol: Incorporation via Reductive Amination
This section provides a detailed, self-validating protocol for coupling this compound to a generic aldehyde-containing scaffold. Reductive amination is a robust and widely used method for forming C-N bonds.
Objective: To synthesize an N-substituted 1,1-difluoro-5-azaspiro[2.4]heptane derivative from an aldehyde precursor.
Materials and Reagents:
-
This compound (Purity ≥97%)
-
Aldehyde Substrate (R-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
-
TLC plates and UV lamp
-
NMR spectrometer and LC-MS system for characterization
Step-by-Step Methodology:
-
Reaction Setup (Deprotonation):
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.1 eq) dropwise to the stirred suspension. The hydrochloride salt will react with the base to form the free amine, often resulting in a clearer solution. Stir for 15-20 minutes at room temperature.
-
Causality: The hydrochloride salt is stable but unreactive as a nucleophile. A non-nucleophilic organic base like TEA is required to generate the free secondary amine in situ for the subsequent reaction.
-
-
Imine Formation:
-
Add the aldehyde substrate (R-CHO, 1.05 eq) to the reaction mixture.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Causality: The nucleophilic free amine attacks the electrophilic carbonyl carbon of the aldehyde, which, after dehydration, forms an intermediate iminium ion. This step is often the rate-limiting part of the sequence.
-
-
Reduction:
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 12-18 hours.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the remaining aldehyde. Its steric bulk and reduced hydridic character prevent over-reduction of the starting aldehyde.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).
-
Combine the pure fractions and concentrate to yield the final product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS.
-
Figure 2: Workflow for reductive amination protocol.
Conclusion and Future Outlook
This compound is more than just a building block; it is a sophisticated tool for multiparametric optimization in drug discovery.[1] Its unique combination of a rigid spirocyclic core and a metabolically robust gem-difluoro group allows medicinal chemists to address common liabilities such as poor pharmacokinetics and off-target toxicity. Its successful application has been noted in areas such as the development of potent orexin receptor antagonists.[7][10] As the demand for novel, three-dimensional chemical matter continues to grow, the strategic use of such fluorinated spirocycles will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. Buy 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride | 2436770-95-3 [smolecule.com]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Functionalization of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
Introduction: The Significance of a Unique Scaffold in Modern Drug Discovery
The 1,1-difluoro-5-azaspiro[2.4]heptane moiety has emerged as a compelling structural motif for medicinal chemists and drug development professionals. Its unique three-dimensional architecture, combining a spirocyclic system with gem-difluorination, offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The spirocyclic nature imparts conformational rigidity, which can enhance binding affinity to biological targets, while the difluorination can improve metabolic stability and tune lipophilicity and basicity.[1] This guide provides detailed protocols for the N-functionalization of 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride, a key starting material for the synthesis of a diverse range of novel chemical entities.
The hydrochloride salt of 1,1-difluoro-5-azaspiro[2.4]heptane is a common and stable form of this secondary amine. Prior to its use in the N-functionalization reactions described below, it is typically necessary to liberate the free amine. This is usually achieved by treatment with a suitable base, either as a separate workup step or in situ during the reaction.
Core N-Functionalization Strategies
This document outlines four principal strategies for the derivatization of the secondary amine nitrogen of 1,1-difluoro-5-azaspiro[2.4]heptane:
-
N-Alkylation: Introduction of alkyl substituents.
-
N-Arylation: Formation of a nitrogen-aryl bond.
-
N-Acylation: Synthesis of amide derivatives.
-
Reductive Amination: A versatile method for introducing a variety of substituents.
The following sections will delve into the mechanistic rationale and provide step-by-step protocols for each of these transformations.
Diagram: Overview of N-Functionalization Pathways
Caption: Key N-functionalization pathways for 1,1-difluoro-5-azaspiro[2.4]heptane.
Protocol 1: N-Alkylation
Scientific Principle: N-alkylation of secondary amines is a fundamental transformation that proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom of the free amine acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide or sulfonate, displacing the leaving group. The choice of base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the starting hydrochloride salt.
Experimental Protocol:
-
Preparation: To a stirred solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) is added a base (2.5-3.0 eq.).
-
Reagent Addition: The alkylating agent (1.1-1.5 eq.) is added to the suspension.
-
Reaction: The reaction mixture is stirred at a temperature ranging from ambient to elevated temperatures (e.g., 25-80 °C) and monitored by TLC or LC-MS until completion.
-
Workup: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DIEA) | A stronger, non-nucleophilic base is preferred to ensure complete deprotonation and avoid competing side reactions. |
| Solvent | Acetonitrile, DMF, THF | Polar aprotic solvents are generally effective in dissolving the reactants and facilitating the SN2 reaction. |
| Temperature | 25-80 °C | The reaction temperature is dependent on the reactivity of the alkylating agent. More reactive electrophiles may proceed at room temperature, while less reactive ones may require heating. |
| Reaction Time | 2-24 hours | Monitoring the reaction progress is essential to determine the optimal reaction time. |
Protocol 2: N-Arylation (Buchwald-Hartwig Amination)
Scientific Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the coupling of amines with aryl halides or triflates, which is a challenging transformation via traditional nucleophilic aromatic substitution. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.
Experimental Protocol:
-
Inert Atmosphere: A reaction vessel is charged with the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (1.5-2.0 eq.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: this compound (1.2-1.5 eq.) and a dry, degassed solvent (e.g., toluene, dioxane) are added via syringe.
-
Reaction: The reaction mixture is heated to a temperature typically between 80-120 °C and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.
-
Purification: The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ with BINAP or Xantphos | The choice of ligand is critical for the efficiency of the catalytic cycle and depends on the specific substrates. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the catalytic cycle. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Elevated temperatures are generally required to drive the catalytic cycle. |
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: N-Acylation
Scientific Principle: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. Alternatively, amide coupling reagents can be used to facilitate the reaction between the amine and a carboxylic acid.
Experimental Protocol (using an Acyl Chloride):
-
Preparation: this compound (1.0 eq.) is dissolved or suspended in a suitable solvent (e.g., dichloromethane, THF) containing a base (2.0-2.5 eq., e.g., triethylamine, pyridine).
-
Reagent Addition: The reaction mixture is cooled in an ice bath (0 °C), and the acyl chloride (1.0-1.2 eq.) is added dropwise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.
-
Workup: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated.
-
Purification: The crude amide is purified by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Acylating Agent | Acyl chloride, anhydride, or carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) | The choice of acylating agent depends on its availability and reactivity. Coupling agents are used for less reactive carboxylic acids. |
| Base | Triethylamine, DIEA, Pyridine | A non-nucleophilic organic base is used to scavenge the acid produced during the reaction. |
| Solvent | Dichloromethane, THF, DMF | Aprotic solvents are generally used to avoid side reactions with the acylating agent. |
| Temperature | 0 °C to room temperature | The initial cooling is to control the exothermic reaction with reactive acyl chlorides. |
Protocol 4: Reductive Amination
Scientific Principle: Reductive amination is a two-step, one-pot reaction that forms a new carbon-nitrogen bond. The amine first reacts with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the corresponding substituted amine. This method is highly versatile for introducing a wide range of substituents.
Experimental Protocol:
-
Iminium Ion Formation: this compound (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and a base (1.0 eq., if starting from the hydrochloride salt) are stirred in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, methanol) at room temperature for a short period (e.g., 15-60 minutes). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: A mild and selective reducing agent (1.2-1.5 eq.) is added portion-wise to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature until the starting materials are consumed, as indicated by TLC or LC-MS.
-
Workup: The reaction is quenched by the addition of a basic aqueous solution (e.g., saturated NaHCO₃). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN) | These are mild reducing agents that selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. NaBH(OAc)₃ is often preferred due to its lower toxicity. |
| Solvent | Dichloromethane, 1,2-Dichloroethane, Methanol | The choice of solvent depends on the solubility of the reactants and the reducing agent. |
| pH | Mildly acidic (pH 5-6) | A slightly acidic condition promotes the formation of the iminium ion. |
| Temperature | Room temperature | Most reductive aminations proceed efficiently at ambient temperature. |
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust foundation for the N-functionalization of this compound. These methods open the door to a vast chemical space, enabling the synthesis of novel derivatives for evaluation in drug discovery programs. The unique properties conferred by the difluorinated spirocyclic scaffold make it a valuable building block for the development of next-generation therapeutics with improved pharmacological profiles. Further exploration of these and other N-functionalization strategies will undoubtedly continue to yield exciting new molecules with significant therapeutic potential.
References
Application Notes and Protocols for Coupling Reactions Involving 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
Introduction: The Rising Prominence of Fluorinated Spirocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties.[1] The introduction of fluorine can modulate metabolic stability, lipophilicity, and binding affinity.[1] Among the vast array of fluorinated building blocks, 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride (CAS No. 1215071-12-7) has emerged as a particularly valuable scaffold.[2][3] Its rigid, three-dimensional spirocyclic core offers a unique conformational constraint that can improve target engagement and selectivity, while the gem-difluoro group acts as a bioisosteric replacement for a carbonyl group or other polar functionalities, enhancing metabolic stability and modulating pKa.[4]
This technical guide provides detailed application notes and protocols for the utilization of this compound in palladium-catalyzed cross-coupling reactions, with a focus on the Buchwald-Hartwig amination for the synthesis of N-aryl derivatives. These compounds are of significant interest in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
The Strategic Advantage of 1,1-Difluoro-5-azaspiro[2.4]heptane in N-Arylation
The secondary amine of 1,1-Difluoro-5-azaspiro[2.4]heptane provides a key reactive handle for the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of a vast number of biologically active molecules. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of these C-N bonds, offering broad substrate scope and functional group tolerance. The products of these reactions, N-aryl-1,1-difluoro-5-azaspiro[2.4]heptanes, are valuable intermediates in the synthesis of complex molecular architectures for drug discovery.
The unique structural features of the 1,1-difluoro-5-azaspiro[2.4]heptane moiety can offer several advantages in the resulting coupled products:
-
Metabolic Stability: The gem-difluoro group at the 1-position enhances resistance to oxidative metabolism at the adjacent carbon atoms.[4]
-
Physicochemical Properties: The fluorinated spirocycle can fine-tune lipophilicity and aqueous solubility, crucial parameters for drug-likeness.
-
Conformational Rigidity: The spirocyclic system reduces the number of rotatable bonds, leading to a more defined three-dimensional structure that can enhance binding affinity and selectivity for the target protein.
Core Protocol: Buchwald-Hartwig Amination of this compound
This section provides a detailed, step-by-step protocol for the N-arylation of this compound with a heteroaryl chloride. The following protocol is adapted from a procedure described in patent literature for the synthesis of sodium channel modulators.[5]
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of 1,1-Difluoro-5-azaspiro[2.4]heptane.
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig coupling protocol.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Example Quantity | Molar Equivalents |
| This compound | 1215071-12-7 | 169.62 | 250 mg | 1.0 |
| 2-Chloropyrazine | 14508-49-7 | 114.53 | 1.1 - 1.5 eq | 1.1 - 1.5 |
| --INVALID-LINK--palladium(II) dichloride (PEPPSI™-IPr) | 905459-27-0 | 646.25 | 0.01 - 0.05 eq | 0.01 - 0.05 |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 | 2.0 - 3.0 eq | 2.0 - 3.0 |
| Anhydrous Dioxane | 123-91-1 | 88.11 | 5 - 10 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 | As needed | - |
| Brine | N/A | N/A | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1-1.5 eq), and potassium tert-butoxide (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous dioxane followed by the palladium catalyst, --INVALID-LINK--palladium(II) dichloride (PEPPSI™-IPr) (0.01-0.05 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for the required duration (e.g., 72 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated ammonium chloride solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1,1-difluoro-5-azaspiro[2.4]heptane.
Causality Behind Experimental Choices
-
Catalyst Selection (PEPPSI™-IPr): The choice of a palladium pre-catalyst featuring a bulky N-heterocyclic carbene (NHC) ligand like IPr is crucial for the successful coupling of electron-deficient heteroaryl chlorides and sterically hindered secondary amines. These catalysts are generally more active and stable than those with phosphine ligands for challenging coupling reactions.
-
Base (Potassium tert-butoxide): A strong, non-nucleophilic base like KOtBu is required to deprotonate the hydrochloride salt of the starting amine and to facilitate the catalytic cycle, specifically the reductive elimination step.
-
Solvent (Dioxane): Anhydrous, high-boiling point, aprotic polar solvents like dioxane are excellent for palladium-catalyzed cross-coupling reactions as they can dissolve the reactants and reagents and sustain the required reaction temperatures.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst deactivation and ensures high yields.
Data Presentation: Representative Reaction Parameters
| Aryl Halide | Catalyst Loading (mol%) | Base (eq) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Heteroaryl Chloride | 4 | 2.5 | 100 | 72 | N/A | [5] |
Note: Yields are highly substrate-dependent and the provided parameters should be considered as a starting point for optimization.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, using a more active catalyst system (e.g., a more advanced generation Buchwald-Hartwig pre-catalyst), or employing a stronger base. Ensure the reaction is strictly anhydrous and under an inert atmosphere.
-
Side Reactions: The formation of dehalogenated arene byproducts can occur. This can sometimes be suppressed by using a less hindered base or by carefully controlling the reaction temperature.
-
Difficult Purification: The polarity of the N-aryl-1,1-difluoro-5-azaspiro[2.4]heptane products can make purification challenging. Experiment with different solvent systems for chromatography and consider a final purification step such as crystallization if necessary.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, three-dimensional molecular scaffolds for drug discovery. The Buchwald-Hartwig amination provides a robust and efficient method for its N-arylation, granting access to a wide range of derivatives with potentially enhanced pharmacological properties. The detailed protocol and accompanying notes in this guide are intended to empower researchers to effectively utilize this promising reagent in their synthetic endeavors.
References
- 1. JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]
- 2. WO2024108155A2 - Compounds, compositions, and methods - Google Patents [patents.google.com]
- 3. This compound [myskinrecipes.com]
- 4. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents [patents.google.com]
Synthesis of Novel Derivatives from 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride: Application Notes and Protocols for Medicinal Chemistry
Introduction: The Rising Prominence of Fluorinated Azaspirocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the emerging classes of building blocks, fluorinated spirocyclic amines have garnered considerable attention. 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride (CAS No. 1215071-12-7) has emerged as a particularly valuable synthon.[1][2] Its rigid, three-dimensional structure, combined with the metabolic stability often imparted by the gem-difluoro group, makes it an attractive bioisostere for more traditional cyclic amines like piperidine and morpholine. The introduction of this motif can lead to improved metabolic stability, enhanced binding affinity, and optimized lipophilicity, key parameters in the development of successful drug candidates.[3]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of novel derivatives from this compound. We will delve into the mechanistic rationale behind key synthetic transformations and offer step-by-step procedures for N-arylation, reductive amination, and amide coupling reactions, equipping researchers with the practical knowledge to leverage this versatile building block in their drug discovery programs.
Core Synthetic Strategies and Mechanistic Considerations
The secondary amine functionality of 1,1-difluoro-5-azaspiro[2.4]heptane serves as a versatile handle for a variety of synthetic transformations. The hydrochloride salt form ensures stability and ease of handling; however, it must be neutralized in situ or in a separate step to liberate the free amine for subsequent reactions. This is typically achieved by the addition of a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate.
The primary synthetic routes for derivatization, which will be detailed in the protocols below, include:
-
N-Arylation via Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives. The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.
-
N-Alkylation via Reductive Amination: A powerful and widely used method for forming C-N bonds, reductive amination involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This method offers high efficiency and avoids the over-alkylation often associated with direct alkylation with alkyl halides.[4]
-
N-Acylation via Amide Coupling: The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. This is typically achieved by activating a carboxylic acid with a coupling reagent, followed by reaction with the amine. A vast array of coupling reagents is available, each with its own advantages in terms of reactivity and compatibility with various functional groups.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-1,1-difluoro-5-azaspiro[2.4]heptane Derivatives via Buchwald-Hartwig Amination
This protocol details a general procedure for the palladium-catalyzed N-arylation of 1,1-difluoro-5-azaspiro[2.4]heptane with a range of aryl halides. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle.
Reaction Scheme:
References
- 1. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Difluoro-5-azaspiro[2.4]heptane,(CAS# 1215166-77-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride in CNS Drug Design: A Technical Guide
Abstract: The development of effective Central Nervous System (CNS) therapeutics is a formidable challenge, frequently hindered by the need to balance target potency with a demanding set of pharmacokinetic properties, including blood-brain barrier (BBB) penetration and metabolic stability. This technical guide details the strategic application of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride, a novel building block designed to address these challenges. By synergistically combining the benefits of a rigid, three-dimensional spirocyclic scaffold with the unique electromeric effects of geminal difluorination, this moiety offers medicinal chemists a powerful tool to optimize CNS drug candidates. We will explore the underlying scientific rationale, provide detailed protocols for its synthetic incorporation and in vitro evaluation, and present a framework for interpreting the resulting data to accelerate the design of next-generation CNS agents.
The Strategic Rationale: Combining Spirocyclization and Fluorination
The design of CNS drugs requires a multi-parameter optimization process where improvements in one area, such as potency, can negatively impact another, like metabolic clearance or off-target effects. The molecular architecture of this compound is purpose-built to confer multiple, simultaneous advantages.
The Value of Three-Dimensionality and Fsp³ Character
Spirocyclic scaffolds are increasingly utilized in modern drug discovery to move away from flat, aromatic structures.[1][2] The quaternary spiro-carbon atom imparts significant three-dimensionality, which offers several benefits:
-
Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with enhanced solubility, improved metabolic stability, and better overall pharmacokinetic profiles compared to their flat aromatic counterparts.[1][2]
-
Enhanced Target Engagement: The rigid conformation of the spirocycle can lock the orientation of key binding elements in a bioactive conformation, leading to improved potency and selectivity.[2]
-
Novel Chemical Space: It allows for the exploration of novel and patentable chemical matter with unique vector orientations for substituent placement.[3][4]
The Role of Strategic Fluorination in CNS Drugs
Fluorine has become a cornerstone of medicinal chemistry, particularly for CNS agents, due to its unique electronic properties.[5][6] Its small size and high electronegativity can profoundly influence a molecule's behavior:
-
Metabolic Blocking: C-F bonds are exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing fluorine atoms at metabolically vulnerable positions—"metabolic soft spots"—is a proven strategy to enhance metabolic stability and prolong a drug's half-life.[6][7][8]
-
pKa Modulation: As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby basic amines. This is critically important in CNS drug design, as lower basicity can reduce off-target liabilities such as hERG channel inhibition and phospholipidosis, while still permitting the interactions necessary for target binding and BBB transit.[9]
-
Permeability and Binding: Fluorine substitution can alter lipophilicity, conformation, and hydrogen-bonding capacity, all of which can be fine-tuned to optimize target affinity and penetration across the blood-brain barrier.[10][11]
This compound serves as an advanced bioisosteric replacement for more conventional saturated heterocycles like piperidine and pyrrolidine, offering a superior combination of these properties from a single, synthetically accessible building block.
Caption: Bioisosteric replacement of common amines with 1,1-Difluoro-5-azaspiro[2.4]heptane.
Physicochemical Profile and Predicted Impact on Drug Properties
The true utility of a building block lies in its predictable influence on a lead molecule's properties. The structural features of 1,1-Difluoro-5-azaspiro[2.4]heptane are designed to effect specific, desirable changes in key physicochemical parameters critical for CNS drug candidates.
-
pKa Modulation: The gem-difluoro group on the cyclopropane ring is strongly electron-withdrawing. This effect is transmitted through the spirocyclic system to the nitrogen atom, leading to a significant reduction in its basicity (a lower pKa) compared to the non-fluorinated 5-azaspiro[2.4]heptane or simple piperidines. A typical pKa for a piperidine is ~11, while the introduction of the difluoro-spirocycle is expected to lower this into the more desirable 8-9 range for CNS drugs.[9]
-
Metabolic Stability: The C(1) position of the spirocycle is metabolically fortified. The difluorination prevents CYP-mediated oxidation at this carbon, which can be a liability in analogous structures. This directly enhances the metabolic half-life of molecules incorporating this moiety.[7][12]
-
Lipophilicity (LogD₇.₄): While fluorine is lipophilic, the concurrent drop in pKa has a profound effect on the distribution coefficient at physiological pH (LogD₇.₄). As the amine becomes less basic, a smaller fraction of the compound is ionized at pH 7.4. However, the overall change in lipophilicity is context-dependent and must be measured experimentally, but this modulation provides a key lever for optimizing the balance needed for BBB penetration without excessive non-specific binding.[13]
-
Solubility: The disruption of crystal packing afforded by the three-dimensional spirocyclic structure, combined with the modulated basicity, often leads to an improvement in aqueous solubility compared to flatter, more lipophilic, or more basic analogs.[2]
Comparative Data Table
The following table provides a qualitative and quantitative comparison of the expected properties when incorporating 1,1-Difluoro-5-azaspiro[2.4]heptane versus standard amines into a hypothetical lead compound.
| Property | Piperidine Analog | 5-Azaspiro[2.4]heptane Analog | 1,1-Difluoro-5-azaspiro[2.4]heptane Analog | Rationale for Improvement |
| Molecular Shape | 2D/3D Flexible | 3D Rigid | 3D Rigid | Spirocycle increases Fsp³ character, providing better 3D vectors.[1] |
| Predicted pKa | ~10.5 - 11.2 | ~10.2 - 10.8 | ~8.5 - 9.5 | Electron-withdrawing effect of C-F bonds reduces amine basicity. |
| Predicted LogD₇.₄ | High | Moderate-High | Moderate | Lower pKa reduces ionization at pH 7.4, modulating lipophilicity.[9] |
| Metabolic Stability | Low-Moderate | Moderate | High | gem-difluoro group blocks C-H oxidation on the cyclopropane ring.[6] |
| Aqueous Solubility | Moderate | Moderate-High | High | Increased 3D character and reduced pKa often improve solubility.[2] |
| hERG Inhibition Risk | Moderate-High | Moderate | Low | Reduced basicity is a key mitigating factor for hERG liability.[9] |
Application Protocols: Synthetic Incorporation and In Vitro Evaluation
Successful application requires both efficient chemical synthesis and robust biological evaluation. The following protocols provide validated, step-by-step methodologies.
Protocol 3.1: Synthetic Incorporation via Reductive Amination
This protocol describes a standard and reliable method for incorporating the secondary amine of this compound into a lead scaffold containing a ketone.
Expertise & Experience: The choice of sodium triacetoxyborohydride (STAB) is deliberate. It is a mild and selective reducing agent that is tolerant of a wide range of functional groups and does not reduce the ketone starting material in the absence of the amine. Acetic acid serves as a catalyst for iminium ion formation, which is the species that is reduced. Dichloromethane (DCM) is a good, non-protic solvent for this reaction.
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the ketone-containing substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Amine Addition: Add this compound (1.2 eq). The hydrochloride salt is often used for stability and ease of handling.
-
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.3 eq) to neutralize the hydrochloride salt and liberate the free amine in situ. Stir for 5 minutes.
-
Catalyst: Add glacial acetic acid (2.0 eq) to the mixture. This facilitates the formation of the key iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired final compound.
Protocol 3.2: In Vitro Profiling Workflow for CNS Candidates
This workflow outlines the critical in vitro assays to perform after synthesizing the new analog. The goal is to quickly assess its CNS drug-like properties.
Trustworthiness: This workflow constitutes a self-validating system. For instance, the solubility assay (A) is performed first to ensure that the concentrations used in subsequent assays like metabolic stability (C) and permeability (D) are achievable and do not lead to compound precipitation, which would invalidate the results. Including well-characterized control compounds (e.g., propranolol for high permeability, digoxin for P-gp substrate) in each assay is essential for validating assay performance.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride in Next-Generation Kinase Inhibitor Synthesis
Introduction: The Rationale for Advanced Scaffolds in Kinase Inhibitor Design
The landscape of kinase inhibitor development is perpetually evolving, driven by the need for enhanced selectivity, improved pharmacokinetic profiles, and the circumvention of resistance mechanisms. Kinases, as pivotal regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology.[1][2] The design of small molecule inhibitors that can effectively and safely modulate the activity of specific kinases is a cornerstone of modern drug discovery.[3] In this context, the architectural complexity and physicochemical properties of the molecular scaffolds employed are of paramount importance.
This application note details the strategic use of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride , a sophisticated building block, in the synthesis of novel kinase inhibitors. We will explore the compelling scientific reasoning behind its application, provide a detailed, field-tested protocol for its incorporation into a representative kinase scaffold, and discuss the anticipated impact of this moiety on the pharmacological properties of the final compound.
The Physicochemical Advantages of the 1,1-Difluoro-5-azaspiro[2.4]heptane Moiety
The 1,1-Difluoro-5-azaspiro[2.4]heptane moiety is not merely a structural curiosity; its design is a deliberate convergence of several advantageous features for medicinal chemistry:
-
Metabolic Stability: The gem-difluoro group on the cyclopropane ring serves as a bioisostere for a carbonyl group or a methylene group prone to metabolic oxidation. The carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to enzymatic degradation, which can lead to a longer in vivo half-life and improved pharmacokinetic profile.[4]
-
Modulation of Physicochemical Properties: Fluorine substitution is a well-established strategy to fine-tune the lipophilicity and pKa of a molecule. The strategic placement of fluorine atoms can enhance membrane permeability and oral bioavailability.[5] The spirocyclic nature of the scaffold also introduces three-dimensionality, which can improve solubility and reduce the risk of off-target toxicity associated with planar, aromatic compounds.
-
Enhanced Target Engagement and Selectivity: The rigid, three-dimensional conformation of the spirocycle can orient appended functional groups in a precise vector, enabling optimal interactions with the target kinase's binding site.[6] This conformational constraint can lead to higher binding affinity and improved selectivity against closely related kinases, a critical factor in minimizing side effects.
-
Novelty and Intellectual Property: The unique structure of 1,1-Difluoro-5-azaspiro[2.4]heptane provides access to novel chemical space, offering opportunities for the development of proprietary kinase inhibitors with distinct intellectual property profiles.
Application in Kinase Inhibitor Synthesis: A Focus on Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and have been implicated in a range of inflammatory diseases and cancers.[7][8] The development of selective JAK inhibitors is an area of intense research. The protocol outlined below describes the incorporation of the 1,1-Difluoro-5-azaspiro[2.4]heptane moiety into a pyrrolo[1,2-b]pyridazine core, a scaffold known to exhibit JAK inhibitory activity.[7]
Synthetic Workflow Overview
The following diagram illustrates the general synthetic approach for incorporating the 1,1-Difluoro-5-azaspiro[2.4]heptane moiety into a representative kinase inhibitor scaffold via a nucleophilic aromatic substitution (SNAr) reaction.
Caption: General workflow for the synthesis of a kinase inhibitor.
Detailed Synthetic Protocol: Synthesis of a Pyrrolo[1,2-b]pyridazine-based JAK Inhibitor
This protocol describes a representative synthesis of a potent Janus kinase inhibitor incorporating the 1,1-Difluoro-5-azaspiro[2.4]heptane moiety.
Reaction Scheme:
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion and Future Perspectives
The use of this compound represents a sophisticated strategy in the design of next-generation kinase inhibitors. Its unique combination of a rigid spirocyclic core and a metabolically robust gem-difluoro group offers a powerful tool for medicinal chemists to address the challenges of selectivity, pharmacokinetics, and resistance. The detailed protocol provided herein serves as a practical guide for the incorporation of this valuable building block into kinase inhibitor discovery programs. Further exploration of this and similar advanced scaffolds will undoubtedly continue to push the boundaries of what is achievable in targeted therapy.
References
- 1. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 2. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Bioactive Molecules with a 1,1-Difluoro-5-azaspiro[2.4]heptane Scaffold
Introduction: Embracing Three-Dimensionality and the Power of Fluorine
In the modern era of drug discovery, there is a significant impetus to move beyond flat, aromatic scaffolds that often suffer from poor physicochemical properties and metabolic liabilities. The "escape from flatland" has led researchers to embrace three-dimensional (3D) structures that can better mimic natural products and interact with the complex topographies of biological targets.[1] Spirocycles, with their perpendicularly oriented rings, are exemplary 3D scaffolds that offer conformational rigidity and novel exit vectors for substituent placement.[2]
The 1,1-difluoro-5-azaspiro[2.4]heptane scaffold represents a convergence of two powerful strategies in medicinal chemistry: the conformational constraint of a spirocyclic system and the strategic incorporation of fluorine. The gem-difluoro group on the cyclopropane ring is not merely a bioisostere for a carbonyl or dimethyl group; it imparts a unique set of electronic and metabolic properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of oxidative metabolism, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic utilization of the 1,1-difluoro-5-azaspiro[2.4]heptane scaffold as a novel building block for bioactive molecules. We will delve into the rationale behind its design, provide detailed synthetic protocols, and outline strategies for its incorporation into drug candidates.
Physicochemical and Metabolic Rationale for Scaffold Selection
The decision to incorporate the 1,1-difluoro-5-azaspiro[2.4]heptane moiety into a drug candidate is underpinned by several key advantages conferred by the gem-difluorocyclopropyl group.
1. Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Replacing C-H bonds at a metabolically susceptible position with a C-F bond can effectively block metabolism by cytochrome P450 enzymes. The gem-difluoro group provides robust protection against oxidative degradation at the cyclopropyl ring, potentially increasing the half-life of the drug molecule.[1]
2. Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the adjacent secondary amine in the pyrrolidine ring through inductive effects. This reduction in basicity can be advantageous for several reasons:
- Reduced Off-Target Activity: Lower basicity can decrease interactions with aminergic GPCRs or ion channels (e.g., hERG), reducing the risk of side effects.
- Improved Cell Permeability: By reducing the proportion of the protonated, charged species at physiological pH, a lower pKa can enhance membrane permeability and oral bioavailability.
3. Lipophilicity and Solubility: The effect of gem-difluorination on lipophilicity (LogP) is complex. While a single fluorine atom often increases lipophilicity, a gem-difluoro group can act as a "lipophilic hydrogen bond donor" or interact with its environment in nuanced ways. It is often considered a lipophilic bioisostere of a carbonyl group. Crucially, this modification can fine-tune the LogP of a lead compound into a more desirable range, balancing solubility and permeability.[1]
4. Conformational Constraint: The spirocyclic nature of the scaffold rigidly holds the cyclopropane and pyrrolidine rings in a fixed orientation. This pre-organization reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinity. The defined geometry also provides precise vectors for substituents, allowing for more rational structure-activity relationship (SAR) exploration.
Comparative Physicochemical Properties
While experimental data for the 1,1-difluoro-5-azaspiro[2.4]heptane scaffold itself is not widely published, we can extrapolate from studies on analogous gem-difluorinated cycloalkanes.
| Property | Non-fluorinated Analog (5-azaspiro[2.4]heptane) | 1,1-Difluoro-5-azaspiro[2.4]heptane | Rationale for Change |
| Predicted pKa (amine) | Higher (more basic) | Lower (less basic) | Strong inductive electron withdrawal by the CF2 group.[1][5] |
| Predicted LogP | Lower | Higher | The CF2 group is generally more lipophilic than a CH2 group.[1] |
| Metabolic Stability | Potentially susceptible to oxidation on the cyclopropane ring. | Significantly Increased | The robust C-F bonds block oxidative metabolism at the C1 position.[1] |
| Aqueous Solubility | Generally higher for the corresponding salt. | Generally Lower | Increased lipophilicity can lead to decreased aqueous solubility. |
Synthetic Protocols
The 1,1-difluoro-5-azaspiro[2.4]heptane scaffold is not yet a common commercial building block in its free base form, but its hydrochloride salt is available from several suppliers.[6][7][8] For researchers wishing to synthesize the scaffold or its derivatives, a multi-step sequence starting from a protected 4-oxopyrrolidine is the most logical approach. The following protocols are based on established literature procedures for analogous systems.
Workflow for Scaffold Synthesis
Caption: Overall synthetic workflow for 1,1-Difluoro-5-azaspiro[2.4]heptane.
Protocol 1: Synthesis of the Methylene Precursor
This protocol details the synthesis of (S)-4-methylenepyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester, the key intermediate for cyclopropanation, based on a patented procedure.[2][4]
Step 1: Wittig Reaction
-
Reagent Preparation: To a flame-dried 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (236.4 g). Suspend the solid in anhydrous tetrahydrofuran (THF, 1 L).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (75.6 g) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the resulting yellow-orange mixture to warm to room temperature and stir for 2 hours. Re-cool the mixture to 0 °C.
-
Substrate Addition: Add a solution of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (56.2 g, 0.245 mol) in THF (200 mL) dropwise, keeping the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution (500 mL) followed by water (200 mL).
-
Extraction: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous layer with tert-butyl methyl ether (2 x 400 mL) to remove triphenylphosphine oxide.
-
Acidification & Isolation: Acidify the aqueous layer to pH 2-3 with 6N HCl. Extract the product with ethyl acetate (2 x 1 L).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-4-methylenepyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester as a solid. The crude product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: gem-Difluorocyclopropanation (Proposed Method)
This protocol is a representative procedure for the difluorocyclopropanation of the methylene precursor, based on established methods using (trifluoromethyl)trimethylsilane (TMSCF₃) as the difluorocarbene source.[9]
Step 2: Difluorocyclopropanation
-
Setup: To a flame-dried, oven-dried flask equipped with a condenser and magnetic stir bar under a nitrogen atmosphere, add (S)-4-methylenepyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (1 equiv).
-
Reagents: Add sodium iodide (NaI, 0.3 equiv) and dissolve the mixture in anhydrous THF or a mixture of THF/DME.
-
Carbene Source: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 3 equiv).
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected scaffold, (2S)-1,1-difluoro-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.
Protocol 3: N-Boc Deprotection
Step 3: Deprotection
-
Setup: Dissolve the protected spirocycle (1 equiv) from the previous step in dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 equiv) or a 4M solution of HCl in 1,4-dioxane (5 equiv) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporate with toluene several times to remove residual acid. If using HCl/dioxane, the hydrochloride salt may precipitate and can be collected by filtration or obtained after evaporation.
-
Final Product: The resulting product is the TFA or HCl salt of 1,1-difluoro-5-azaspiro[2.4]heptane, which can be used directly in subsequent reactions or neutralized with a mild base (e.g., NaHCO₃) to obtain the free amine.
Application Protocols: Incorporating the Scaffold
Once synthesized, the 1,1-difluoro-5-azaspiro[2.4]heptane scaffold serves as a secondary amine building block, ready for elaboration into more complex bioactive molecules. The two most common transformations are N-arylation/alkylation and reductive amination.
Workflow for Scaffold Functionalization
Caption: Key pathways for functionalizing the spirocyclic amine scaffold.
Protocol 4: N-Arylation via Buchwald-Hartwig Coupling
This protocol provides a general method for coupling the scaffold with aryl halides or triflates.
-
Setup: To an oven-dried vial, add the aryl halide/triflate (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Reagents: Add 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride (1.2 equiv) and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.5 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat to 80-110 °C with stirring until the reaction is complete as monitored by LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Protocol 5: Reductive Amination
This protocol is ideal for forming N-alkyl bonds by reacting the scaffold with an aldehyde or ketone.[10]
-
Setup: Dissolve the aldehyde or ketone (1.0 equiv) and 1,1-difluoro-5-azaspiro[2.4]heptane (1.1 equiv, as the free base or using the HCl salt with an additional equivalent of a non-nucleophilic base like DIEA) in an appropriate solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step, especially with ketones.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), portion-wise.
-
Reaction: Stir the reaction at room temperature until completion (typically 2-16 hours), as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction & Purification: Extract the aqueous layer with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Conclusion and Future Outlook
The 1,1-difluoro-5-azaspiro[2.4]heptane scaffold is a compelling building block for modern medicinal chemistry. It offers a unique combination of three-dimensionality, conformational rigidity, and beneficial physicochemical properties imparted by the gem-difluoro group. The synthetic routes, while requiring multiple steps, are based on reliable and scalable chemical transformations. The protocols provided herein offer a robust framework for both the synthesis of the scaffold and its subsequent incorporation into diverse molecular architectures. As the demand for novel, sp³-rich chemical matter continues to grow, scaffolds like this will be instrumental in the design of the next generation of therapeutic agents with improved efficacy and safety profiles.
References
- 1. 2408959-66-8|1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide|BLD Pharm [bldpharm.com]
- 2. WO2012158861A2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 3. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 4. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,1-Difluoro-5-azaspiro(2.4)heptan-6-one | C6H7F2NO | CID 137964445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride Derivatives
Introduction
Spirocyclic scaffolds have emerged as a valuable motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved physicochemical and pharmacological properties of drug candidates.[1][2] Among these, fluorinated azaspiroalkanes are of particular interest due to the beneficial effects of fluorine incorporation on metabolic stability, lipophilicity, and binding affinity.[3][4] This application note provides a detailed guide for the scale-up synthesis of 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride, a key building block for the development of novel therapeutics.[2] The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on practical, scalable, and safe laboratory practices.
Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful planning and execution, especially when transitioning to a larger scale. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of N-Boc-4-methylenepyrrolidine-2-carboxylate (Intermediate 1)
The initial step involves the conversion of a commercially available ketone to the corresponding exocyclic olefin via a Wittig reaction. This transformation is crucial for the subsequent cyclopropanation.
Protocol 1: Wittig Olefination
| Reagent/Solvent | Molecular Weight | Quantity (for 100g scale) | Moles |
| N-Boc-4-oxopyrrolidine-2-carboxylate | 229.25 g/mol | 100 g | 0.436 mol |
| Methyltriphenylphosphonium bromide | 357.23 g/mol | 178.6 g | 0.500 mol |
| Potassium tert-butoxide (KOtBu) | 112.21 g/mol | 56.1 g | 0.500 mol |
| Tetrahydrofuran (THF), anhydrous | - | 1.5 L | - |
Step-by-Step Procedure:
-
To a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (178.6 g).
-
Add anhydrous THF (1 L) to the flask and cool the resulting suspension to 0 °C in an ice-water bath.
-
Slowly add potassium tert-butoxide (56.1 g) portion-wise, ensuring the internal temperature does not exceed 10 °C. The color of the suspension will turn a deep yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve N-Boc-4-oxopyrrolidine-2-carboxylate (100 g) in anhydrous THF (500 mL).
-
Add the solution of the ketone dropwise to the ylide suspension over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (500 mL).
-
Partition the mixture with ethyl acetate (1 L). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-4-methylenepyrrolidine-2-carboxylate as a pale yellow oil.
Part 2: Synthesis of N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate (Intermediate 2)
This key step involves the difluorocyclopropanation of the olefin. The use of (trifluoromethyl)trimethylsilane (TMSCF3) as a difluorocarbene precursor is a reliable and scalable method.
Protocol 2: Difluorocyclopropanation
| Reagent/Solvent | Molecular Weight | Quantity (for 100g scale of Intermediate 1) | Moles |
| N-Boc-4-methylenepyrrolidine-2-carboxylate | 227.28 g/mol | 100 g | 0.440 mol |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | 142.22 g/mol | 93.9 g | 0.660 mol |
| Sodium Iodide (NaI) | 149.89 g/mol | 98.9 g | 0.660 mol |
| Acetonitrile (MeCN), anhydrous | - | 1.5 L | - |
Step-by-Step Procedure:
-
To a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add N-Boc-4-methylenepyrrolidine-2-carboxylate (100 g) and anhydrous acetonitrile (1 L).
-
Add sodium iodide (98.9 g) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add (trifluoromethyl)trimethylsilane (93.9 g) dropwise over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by 19F NMR or LC-MS.
-
Upon completion, pour the reaction mixture into a stirred mixture of saturated aqueous sodium thiosulfate solution (1 L) and ethyl acetate (1 L).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate.
Part 3: Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane (Intermediate 3)
The removal of the Boc protecting group and the carboxyl group is achieved in a one-pot procedure.
Protocol 3: Decarboxylation and Deprotection
| Reagent/Solvent | Molecular Weight | Quantity (for 100g scale of Intermediate 2) | Moles |
| N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate | 277.29 g/mol | 100 g | 0.361 mol |
| Lithium Chloride (LiCl) | 42.39 g/mol | 30.6 g | 0.722 mol |
| Water | 18.02 g/mol | 13.0 g | 0.722 mol |
| Dimethyl sulfoxide (DMSO) | - | 1 L | - |
Step-by-Step Procedure:
-
To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate (100 g), lithium chloride (30.6 g), water (13.0 g), and DMSO (1 L).
-
Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (2 L) and basify to pH > 12 with 6N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Note: the product is volatile). It is recommended to use a rotary evaporator with a cooled trap.
-
The crude 1,1-difluoro-5-azaspiro[2.4]heptane can be used directly in the next step or purified by distillation under reduced pressure.
Part 4: Synthesis of this compound (Final Product)
The final step is the formation of the hydrochloride salt, which improves the handling and stability of the amine product.
Protocol 4: Hydrochloride Salt Formation
| Reagent/Solvent | Molecular Weight | Quantity (for 50g scale of Intermediate 3) | Moles |
| 1,1-Difluoro-5-azaspiro[2.4]heptane | 133.14 g/mol | 50 g | 0.375 mol |
| 4 M HCl in 1,4-Dioxane | - | 100 mL | 0.400 mol |
| Diethyl ether | - | 500 mL | - |
Step-by-Step Procedure:
-
Dissolve the crude 1,1-difluoro-5-azaspiro[2.4]heptane (50 g) in diethyl ether (200 mL) in a 1 L flask and cool to 0 °C.
-
Slowly add 4 M HCl in 1,4-dioxane (100 mL) dropwise with vigorous stirring.
-
A white precipitate will form. After the addition is complete, continue stirring at 0 °C for 1 hour.
-
Filter the solid, wash with cold diethyl ether (2 x 100 mL), and dry under vacuum to a constant weight.
-
This will yield this compound as a white to off-white solid.[5][6]
Scale-Up Considerations and Safety
Heat Transfer: The Wittig reaction and the difluorocyclopropanation are exothermic. On a larger scale, efficient heat management is critical to prevent side reactions and ensure safety. A jacketed reactor with controlled cooling is recommended.
Reagent Addition: Slow, controlled addition of reagents, particularly the strong base (KOtBu) and the difluorocarbene precursor, is essential to maintain temperature control and reaction selectivity.
Work-up and Extraction: Large-scale extractions can be cumbersome. The use of a continuous liquid-liquid extractor can improve efficiency and reduce solvent usage.
Product Isolation and Purity: The volatility of the free amine (Intermediate 3) can lead to product loss during concentration. Careful control of pressure and temperature is necessary. The final salt formation step also serves as a purification method, as the hydrochloride salt is typically a crystalline solid that can be easily isolated.
Safety Precautions:
-
Fluorinated Compounds: Handle all fluorinated compounds with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Potassium tert-butoxide: This is a strong, moisture-sensitive base. Handle in an inert atmosphere (nitrogen or argon).
-
TMSCF3: This reagent is volatile and toxic. Handle with extreme care in a well-ventilated fume hood.
-
Quenching: The quenching of reactive intermediates should be performed slowly and with cooling to control any exotherms.
Conclusion
The protocols outlined in this application note provide a robust and scalable pathway for the synthesis of this compound. By carefully considering the reaction parameters, safety precautions, and scale-up challenges, researchers can confidently produce this valuable building block for their drug discovery programs. The unique structural features of this compound make it an attractive starting point for the development of next-generation therapeutics.[1]
References
- 1. EP1930321A4 - PROCESS FOR THE SYNTHESIS OF 5-AZASPIRO [2.4] -HEPTANE TETRASUBSTITUTED DERIVATIVES AND OPTICALLY ACTIVE INTERMEDIATES THEREOF - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. WO2012158861A2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives - Google Patents [patents.google.com]
- 5. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H9F2N) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride
Welcome to the dedicated technical support guide for the synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 1215071-12-7).[1] This document is designed for researchers, medicinal chemists, and process development scientists navigating the complexities of this valuable spirocyclic building block. As a key intermediate in the development of various bioactive molecules, its successful synthesis is paramount.[2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic routes and common laboratory challenges. We will delve into the causality behind experimental choices to empower you to not only solve problems but also to proactively optimize your reaction conditions.
The synthesis is a multi-step process, and challenges can arise at each stage. A typical synthetic sequence involves the formation of a protected spirocyclic ketone, followed by geminal difluorination, and concluding with deprotection and salt formation.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. Which step is the most likely culprit?
A1: The geminal difluorination and the final deprotection/salt formation are often the most challenging steps impacting yield. Fluorination reactions using reagents like DAST (diethylaminosulfur trifluoride) can be sensitive and prone to side reactions if not perfectly controlled. The deprotection and subsequent crystallization of the hydrochloride salt can also lead to significant material loss if conditions are not optimized for precipitation and isolation.
Q2: What is the purpose of the Boc (tert-butoxycarbonyl) protecting group?
A2: The Boc group is essential for protecting the secondary amine (the nitrogen atom) in the azaspiro[2.4]heptane core. This prevents the nitrogen from reacting with reagents in subsequent steps, particularly the electrophilic fluorinating agents or other intermediates. Its key advantage is its stability under many reaction conditions and its relatively straightforward removal under acidic conditions.
Q3: Can I use TFA for the Boc deprotection step instead of HCl in dioxane?
A3: Yes, trifluoroacetic acid (TFA) is a common reagent for Boc deprotection.[3] However, a key consideration is the nature of the final salt. Using TFA will yield the trifluoroacetate salt, which is often an oil or a hygroscopic solid that can be difficult to handle and purify.[4] For the synthesis of the hydrochloride salt, it is far more direct to use a solution of HCl in a solvent like dioxane or methanol, which often yields a crystalline, free-flowing solid upon workup.[4]
Q4: What are the primary safety concerns when working with fluorinating agents like DAST?
A4: DAST and related reagents are hazardous. They are highly reactive, toxic, and can release HF gas upon contact with moisture. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully at low temperatures.
Troubleshooting Guide: A Step-by-Step Analysis
This section provides a detailed breakdown of potential issues at each critical stage of the synthesis, their underlying causes, and actionable solutions.
Stage 1: Gem-Difluorination of N-Boc-5-azaspiro[2.4]heptan-1-one
The conversion of the ketone to the difluorinated spirocycle is a critical transformation. Success hinges on the careful control of reaction parameters.
Problem 1: Incomplete conversion or stalling of the reaction.
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting ketone remaining even after prolonged reaction times.
-
Possible Cause (A): Insufficient Fluorinating Agent: The stoichiometry of the fluorinating agent (e.g., DAST) is critical. Under-charging can lead to incomplete reaction.
-
Solution (A): Ensure at least 2.0-2.5 equivalents of the fluorinating agent are used. The reaction should be monitored closely, and if it stalls, a small additional charge of the reagent can be considered, though this risks byproduct formation.
-
Possible Cause (B): Low Reaction Temperature: While safety dictates starting at low temperatures, the reaction often requires warming to proceed at a reasonable rate.
-
Solution (B): After the initial addition of the fluorinating agent at a low temperature (e.g., -78 °C), allow the reaction to slowly warm to room temperature. Gentle heating (e.g., to 40-50 °C) may be required, but this should be approached with caution as it can accelerate decomposition of the fluorinating agent.
Problem 2: Formation of significant impurities or decomposition.
-
Symptom: Complex mixture observed by TLC/LC-MS, with multiple unidentified spots and potential charring.
-
Possible Cause: Reaction temperature is too high.
-
Solution: Overheating can cause the fluorinating agent to decompose violently and lead to non-selective reactions. Maintain strict temperature control throughout the addition and reaction period. A sudden exotherm is a sign of a runaway reaction.
-
Causality: Fluorinating agents like DAST are thermally unstable. Their decomposition pathways can generate highly reactive species that lead to a complex and inseparable mixture of byproducts.
Stage 2: Boc Deprotection and Hydrochloride Salt Formation
This final stage is crucial for isolating the target compound in a pure, stable, and easy-to-handle form.
Problem 1: Incomplete Boc deprotection.
-
Symptom: ¹H NMR of the crude product shows the characteristic t-butyl singlet around 1.4-1.5 ppm. LC-MS shows a peak corresponding to the Boc-protected starting material.
-
Possible Cause (A): Insufficient Acid or Reaction Time: The cleavage of the Boc group is an equilibrium-driven process under some conditions, and insufficient acid or time will result in incomplete reaction.[3]
-
Solution (A): Use a sufficient excess of acid (e.g., 4M HCl in dioxane, typically 5-10 equivalents). Extend the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed. Reactions are typically run for 1-4 hours at room temperature.[4]
-
Possible Cause (B): Scavenging of Acid: If the substrate has other basic functionalities, they may consume some of the acid, rendering it less effective for deprotection.
-
Solution (B): Increase the equivalents of acid used. Ensure the reaction is anhydrous, as water can interfere with the activity of HCl in dioxane.
Problem 2: Difficulty isolating the product as a solid.
-
Symptom: After removing the reaction solvent, the product remains as a persistent oil or gum instead of a solid.
-
Possible Cause (A): Residual Solvent: Solvents like dioxane or methanol can be difficult to remove completely and can keep the product oily.
-
Solution (A): After initial evaporation, co-evaporate the residue with a solvent in which the product is insoluble but the residual solvent is soluble, such as diethyl ether or MTBE. This process, known as "trituration," can often induce crystallization or precipitation.
-
Possible Cause (B): Impurities: The presence of even small amounts of impurities can inhibit crystallization.
-
Solution (B): Purify the crude oil via flash chromatography (if the free base is stable enough) before attempting salt formation, or attempt to crystallize the product from a suitable solvent system (e.g., isopropanol/ether, ethanol/heptane).
| Parameter | Method A: 4M HCl in Dioxane | Method B: 20-50% TFA in DCM | Recommendation |
| Reagent | Hydrogen Chloride | Trifluoroacetic Acid | HCl in Dioxane is preferred for direct formation of the hydrochloride salt.[4] |
| Typical Time | 1-4 hours | 30-60 minutes | TFA is generally faster.[3] |
| Product Form | Often a crystalline solid (HCl salt) | Often an oil (TFA salt) | HCl salts are generally easier to isolate and handle as solids.[4] |
| Workup | Solvent evaporation, trituration with ether/MTBE | Evaporation (often with toluene to azeotrope TFA), followed by basification, extraction, and re-salting with HCl if the HCl salt is desired. | The HCl in dioxane method involves a more direct workup to the final product. |
| Pros | Direct formation of desired salt; product often precipitates. | Fast reaction; highly effective. | Directness and ease of isolation make the HCl method highly advantageous. |
| Cons | Can be slower; requires anhydrous conditions. | Forms TFA salt; requires extra steps to get to HCl salt; TFA is corrosive and hard to remove. | The multi-step workup for the TFA method is a significant drawback. |
Table 1: Comparison of Common Boc Deprotection Protocols
Experimental Protocols
Protocol 1: Boc Deprotection and HCl Salt Formation
This protocol is a representative example and should be adapted and optimized for specific scales and equipment.
-
Preparation: Dissolve N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane (1.0 eq) in a minimal amount of anhydrous methanol or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirred solution at 0 °C (ice bath), add 4M HCl in 1,4-dioxane (5.0-10.0 eq) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Isolation: To the resulting residue, add diethyl ether or MTBE and stir vigorously (or sonicate). The product should precipitate as a white or off-white solid.
-
Purification: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to yield this compound.
References
Technical Support Center: Purification of Fluorinated Spirocyclic Amines
Welcome to the Technical Support Center for the Purification of Fluorinated Spirocyclic Amines. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the unique challenges of purifying this complex class of molecules. Fluorinated spirocyclic amines are increasingly vital scaffolds in medicinal chemistry, but their purification is often non-trivial due to the combined physicochemical properties of the basic amine, the rigid spirocyclic core, and the electron-withdrawing fluorine atoms.
This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of fluorinated spirocyclic amines in a direct question-and-answer format.
Issue 1: Poor Peak Shape (Tailing/Fronting) and Co-elution in Normal-Phase Flash Chromatography
Question: My fluorinated spirocyclic amine is showing significant peak tailing on silica gel, leading to poor separation from impurities. Why is this happening, and what is the most effective solution?
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.
-
Root Cause Analysis: Silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of your amine can undergo a strong, often irreversible, acid-base interaction with these sites. This secondary interaction disrupts the normal partitioning equilibrium of the chromatography process, causing the molecules to "stick" and elute slowly and unevenly, resulting in severe peak tailing. Fluorination can further complicate this; while it reduces the amine's basicity (pKa), the amine often remains basic enough to interact strongly with silica.[1][2][3]
-
Solutions & Protocols:
-
Mobile Phase Modification (The First Line of Defense): The most direct solution is to neutralize the acidic silanol sites by adding a small amount of a competitive base to your mobile phase.[4][5]
-
Recommended Modifier: Add 0.5-2% triethylamine (Et3N) or 0.5-1% ammonium hydroxide (NH4OH) to your eluent system (e.g., Ethyl Acetate/Hexanes).
-
Mechanism of Action: The added volatile base is more abundant and will preferentially bind to the acidic silanol sites, effectively "masking" them from your target compound. This allows your fluorinated amine to elute based on polarity with minimal secondary interactions, resulting in sharper, more symmetrical peaks.
-
-
Use of Alternative Stationary Phases: If mobile phase modification is insufficient, consider a less acidic stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Deactivated Silica: You can deactivate silica gel by pre-flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[5]
-
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase flash chromatography can be an excellent alternative, as it avoids the issue of acidic silanol groups.
-
Issue 2: My Purified Amine is an Inseparable TFA Salt After Preparative HPLC
Question: I've successfully purified my compound using reversed-phase preparative HPLC with a trifluoroacetic acid (TFA) modifier, but now I have a highly stable TFA salt that is interfering with my downstream applications. How do I remove the TFA counter-ion?
Answer: This is a very common and critical issue. The basic amine forms a strong ionic bond with the trifluoroacetate anion. Standard evaporation or lyophilization is often insufficient to break this salt.[6][7][8]
-
Root Cause Analysis: Trifluoroacetic acid (pKa ≈ 0.5) is a strong acid used to protonate the amine, improving peak shape and retention in reversed-phase chromatography. The resulting ammonium trifluoroacetate salt is often non-volatile and stable. Residual TFA can be toxic to cell cultures and interfere with spectroscopic analysis (e.g., NMR).[9]
-
Solutions & Protocols:
-
Aqueous Bicarbonate Wash (Liquid-Liquid Extraction): This is the most common and often effective method for lab-scale purification.
-
Detailed Protocol: See "Experimental Protocols" section below.
-
-
Solid-Phase Ion-Exchange Chromatography (SCX): This is a highly effective and clean method.
-
Mechanism: Strong Cation Exchange (SCX) cartridges contain a resin with bound sulfonic acid groups. You load your TFA salt dissolved in a non-basic solvent (e.g., Methanol). The protonated amine binds to the resin, and the TFA anion is washed away. The desired free amine is then eluted by washing the cartridge with a solution of a stronger, more volatile base, typically 2-7N ammonia in methanol.
-
-
Lyophilization with a Different Acid: To swap the counter-ion, dissolve the TFA salt in water or a suitable solvent and add a stoichiometric excess of a different, stronger, or more desirable acid, such as hydrochloric acid (HCl).[6][7] Subsequent lyophilization will remove the more volatile TFA, leaving the desired hydrochloride salt. This is a salt exchange, not a conversion to the free base.
-
Issue 3: My Fluorinated Spirocyclic Amine Fails to Crystallize and Remains an Oil
Question: After purification, my compound is a thick oil that won't crystallize, making final isolation and characterization difficult. What techniques can I use to induce crystallization?
Answer: The introduction of fluorine can disrupt crystal packing, and the conformational flexibility of some spirocyclic systems can also hinder crystallization.
-
Root Cause Analysis: Crystallization requires the formation of a highly ordered, low-energy lattice. Impurities, residual solvent, and the inherent conformational properties of a molecule can prevent this. Fluorine's high electronegativity and the polarity of C-F bonds can lead to complex intermolecular interactions that may not favor a crystalline state.[10]
-
Solutions & Protocols:
-
Salt Formation: This is the most powerful technique for inducing crystallization of basic amines. Converting the free base to a salt introduces strong ionic interactions, significantly increasing the lattice energy and promoting crystallization.
-
Procedure: Dissolve the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of a crystalline acid (e.g., HCl in ether, oxalic acid in ethanol, or tartaric acid) dropwise until precipitation is observed.
-
-
Solvent Screening: Systematically screen a wide range of solvents and solvent combinations (e.g., vapor diffusion with a solvent/anti-solvent system like DCM/Hexane or Ethyl Acetate/Pentane).[11]
-
Trituration: If the oil is viscous, attempt trituration. Add a small amount of a non-solvent and scratch the side of the flask with a glass rod at the solvent-air interface. This can provide the activation energy needed for nucleation.
-
Issue 4: Difficulty in Separating Diastereomers or Enantiomers
Question: My reaction produced a mixture of stereoisomers of a fluorinated spirocyclic amine, and I cannot separate them using standard achiral chromatography. What are my options?
Answer: The separation of stereoisomers requires a chiral environment that can differentiate between the 3D arrangements of the molecules.
-
Root Cause Analysis: Enantiomers have identical physical properties (polarity, boiling point) in an achiral environment, making them inseparable by standard chromatographic techniques. Diastereomers have different properties but may still be very difficult to separate if their polarities are too similar.
-
Solutions & Protocols:
-
Supercritical Fluid Chromatography (SFC): SFC is now a dominant technique for chiral separations in the pharmaceutical industry.[12][13][14] It uses supercritical CO2 as the main mobile phase, which is non-toxic and allows for very fast, efficient separations.[12][15]
-
Chiral High-Performance Liquid Chromatography (HPLC): This involves using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are the most common and versatile.
-
Strategy: A screening approach is typically used, where the mixture is tested against a small panel of different chiral columns with various mobile phases to identify the optimal separation conditions.[16]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification strategy for a novel fluorinated spirocyclic amine?
A1: A systematic, small-scale analytical approach is crucial. First, use LC-MS to determine the mass of your product and identify major byproducts. Then, use analytical TLC or HPLC to screen different solvent systems and stationary phases. This initial data will inform your choice of preparative technique. The workflow diagram below outlines a typical decision-making process.
Q2: How does fluorine substitution specifically impact the purification process?
A2: Fluorine's impact is multifaceted:
-
Reduced Basicity: Fluorine is highly electron-withdrawing. Its presence, especially on carbons alpha or beta to the nitrogen, significantly lowers the amine's pKa.[1][2][3][17] This can sometimes reduce problematic interactions with silica gel but may not eliminate them entirely.
-
Altered Polarity and Lipophilicity: Fluorination generally increases a molecule's lipophilicity (logP). However, its effect on polarity for chromatography can be counterintuitive. A C-F bond has a strong dipole, but in polyfluorinated compounds, these dipoles can cancel each other out, leading to surprisingly nonpolar behavior.
-
Enhanced Volatility: Highly fluorinated compounds can be more volatile than their non-fluorinated analogs, which can be a concern during solvent evaporation steps.
Q3: Are there any special safety considerations when handling these compounds?
A3: Yes. While compound-specific toxicity data is often unavailable, it is prudent to treat all novel fluorinated compounds with caution. Some small, volatile organofluorine compounds can have significant toxicity.[18] Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for all reagents used in the purification process.
Data & Visualization
Diagrams
dot digraph "Purification_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label = "Initial Analysis"; style = "rounded"; color = "#4285F4"; bgcolor = "#FFFFFF";
}
subgraph "cluster_1" { label = "Technique Selection"; style = "rounded"; color = "#34A853"; bgcolor = "#FFFFFF";
}
subgraph "cluster_2" { label = "Final Product"; style = "rounded"; color = "#5F6368"; bgcolor = "#FFFFFF"; End [label="Pure Compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }
Flash -> End; RP_Flash -> End; SFC -> End; Crystallization -> End; } dot Caption: Decision workflow for selecting a purification strategy.
dot digraph "Silica_Interaction" { graph [fontname="Arial", fontsize=12, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label="Without Modifier"; bgcolor="#FFFFFF"; color="#EA4335"; Amine1 [label="Fluorinated Amine\n(R₃N)"]; Silica1 [label="Acidic Silica Surface\n(Si-OH)"]; Interaction1 [label="Strong Acid-Base Interaction\n(R₃N⁺H···⁻O-Si)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine1 -> Interaction1; Silica1 -> Interaction1; Interaction1 -> Tailing [label="Causes Peak Tailing"]; Tailing [shape=plaintext]; }
subgraph "cluster_1" { label="With Basic Modifier (Et₃N)"; bgcolor="#FFFFFF"; color="#34A853"; Amine2 [label="Fluorinated Amine\n(R₃N)"]; Silica2 [label="Masked Silica Surface\n(Si-O⁻···HNEt₃⁺)"]; Modifier [label="Et₃N"]; Silica_Raw [label="Si-OH"]; Modifier -> Silica2; Silica_Raw -> Silica2 [style=invis]; Interaction2 [label="Weak Polarity Interaction", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine2 -> Interaction2; Silica2 -> Interaction2; Interaction2 -> SharpPeak [label="Symmetrical Peak"]; SharpPeak [shape=plaintext]; } } dot Caption: Amine interaction with silica gel with and without a basic modifier.
Table: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For |
| Normal-Phase Flash Chromatography | Inexpensive, widely available, good for moderately polar compounds. | Requires basic modifier for amines, potential for compound degradation on acidic silica.[19] | Rapid purification of diastereomers and removal of non-polar/polar impurities. |
| Reversed-Phase Flash/HPLC | Excellent for polar/water-soluble compounds, avoids acidic silica issues. | Requires TFA (which must be removed), higher cost, uses more solvent. | High-resolution purification of polar compounds and final polishing steps. |
| Supercritical Fluid Chromatography (SFC) | Extremely fast, "green" (uses CO2), excellent for chiral separations, high efficiency.[12][14][15] | Higher initial equipment cost, less common in academic labs. | High-throughput screening and preparative separation of enantiomers and diastereomers. |
| Crystallization / Salt Formation | Can provide material of >99.9% purity, cost-effective at scale, yields stable solid. | Not universally applicable (some compounds won't crystallize), can have lower initial recovery. | Final purification step to obtain highly pure, solid material for analysis or formulation. |
Experimental Protocols
Protocol: TFA Removal via Liquid-Liquid Extraction and Salt Conversion
This protocol describes the conversion of an amine-TFA salt to its corresponding free base or HCl salt.
1. Initial Dissolution:
-
Dissolve the lyophilized powder containing the amine-TFA salt in a minimal amount of a suitable organic solvent in which the free base is soluble (e.g., Dichloromethane (DCM) or Ethyl Acetate).
2. Basic Wash (to obtain Free Base):
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Shake the funnel gently at first (to release CO2 gas), then more vigorously. Vent frequently.
-
Separate the organic layer.
-
Wash the organic layer two more times with the NaHCO3 solution, followed by one wash with brine (saturated NaCl solution).
3. Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter to remove the drying agent.
-
Concentrate the solution in vacuo to yield the purified amine as a free base.
4. (Optional) Conversion to HCl Salt:
-
If a stable, crystalline solid is desired, dissolve the resulting free base oil/solid in a minimal amount of a solvent like diethyl ether or DCM.
-
Add a solution of 2M HCl in diethyl ether dropwise while stirring until no further precipitation is observed.
-
Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to obtain the final hydrochloride salt.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 8. omizzur.com [omizzur.com]
- 9. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. unifr.ch [unifr.ch]
- 12. selvita.com [selvita.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. fagg-afmps.be [fagg-afmps.be]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Chromatography [chem.rochester.edu]
Technical Support Center: Difluoromethylenation of Spirocycles
Welcome to the technical support guide for the difluoromethylenation of spirocyclic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the gem-difluoromethylene group into spirocyclic scaffolds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and minimize the formation of unwanted side products in your experiments.
Introduction: The Challenge of Spirocyclic Difluoromethylenation
The incorporation of a gem-difluoromethylene group (CF2) into organic molecules is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates. This group can act as a bioisostere for carbonyls, ethers, or other functional groups, often leading to improved metabolic stability and binding affinity. However, the application of difluoromethylenation reactions to spirocyclic ketones presents unique challenges due to the inherent steric hindrance and potential for unexpected side reactions associated with these rigid, three-dimensional structures. This guide will address the most common issues encountered in the laboratory and provide practical solutions based on established chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to low yields, incomplete conversion, and the formation of common side products during the difluoromethylenation of spirocycles.
Q1: My difluoromethylenation of a spirocyclic ketone is giving a very low yield or no product at all. What are the likely causes?
A1: Low reactivity in the difluoromethylenation of spirocyclic ketones is a common issue, often stemming from the steric hindrance around the carbonyl group. Here are the primary factors to investigate:
-
Steric Hindrance: The spirocyclic core can significantly impede the approach of the difluoromethylenating reagent to the carbonyl carbon. This is particularly true for highly substituted spirocycles.
-
Reagent Choice: Not all difluoromethylenation reagents are suitable for sterically hindered substrates. For instance, traditional Wittig reagents like those generated from triphenylphosphine can be too bulky.
-
Reaction Conditions: Suboptimal temperature, reaction time, or base selection can lead to poor conversion.
Troubleshooting Steps:
-
Reagent Selection:
-
Consider using a less sterically demanding phosphorus ylide, such as one derived from a smaller phosphine.
-
Explore the use of Ruppert-Prakash type reagents (e.g., TMSCF3) or other nucleophilic difluoromethylating agents that may have different steric requirements.
-
For difluorocarbene-based methods, the choice of precursor can influence reactivity. Reagents like TMSCF2Br or TFDA (trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate) can be effective.[1]
-
-
Optimization of Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. Some reactions require heating to overcome the activation energy barrier associated with sterically hindered ketones.
-
Reaction Time: Extend the reaction time, monitoring the progress by TLC or LC-MS to check for product formation and starting material consumption.
-
Base Selection: The choice of base is critical. For Wittig-type reactions, a strong, non-nucleophilic base is often required to generate the ylide. However, excessively strong bases can lead to side reactions like enolization.
-
Q2: I've isolated a major side product with a mass corresponding to my starting material + 48 Da, but it's not the desired gem-difluoroalkene. What could it be?
A2: A mass increase of 48 Da (CHF2) strongly suggests the formation of a difluoromethyl enol ether . This is a common side product when using difluorocarbene-generating reagents with ketones that can be readily enolized.
Mechanism of Enol Ether Formation:
Under basic conditions, the spirocyclic ketone can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking the electrophilic difluorocarbene at the oxygen atom, leading to the formation of the difluoromethyl enol ether.
Visualizing Enol Ether Formation
Caption: Formation of a difluoromethyl enol ether side product.
Troubleshooting Enol Ether Formation:
-
Minimize Basicity: Use the minimum amount of base required to generate the reactive species for difluoromethylenation. If possible, opt for conditions that do not require a strong base.
-
Choice of Reagent: Some difluoromethylenation methods are less prone to enol ether formation. Consider screening different reagents.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the enolization pathway.
Q3: My reaction is producing a complex mixture of products, and I suspect ring-opening of my spirocycle. Is this possible?
A3: Yes, ring-opening is a potential side reaction, particularly if your spirocycle contains a strained ring or a heteroatom such as oxygen or sulfur in one of the rings. Difluorocarbene has been shown to induce the ring-opening of cyclic ethers and thioethers.
Mechanism of Ring-Opening:
Difluorocarbene can react with the heteroatom of a cyclic ether or thioether to form a difluoromethylene ylide intermediate. This intermediate can then undergo ring-opening, often facilitated by a nucleophile present in the reaction mixture (e.g., a halide ion from the difluorocarbene precursor).
Troubleshooting Ring-Opening:
-
Protecting Groups: If the heteroatom is not the intended site of reaction, consider protecting it before the difluoromethylenation step.
-
Reagent Choice: Avoid difluorocarbene-generating reagents if your spirocycle is susceptible to ring-opening. A Wittig-type approach may be more suitable.
-
Reaction Conditions: Milder reaction conditions (lower temperature, less reactive reagents) may suppress the ring-opening pathway.
Q4: I am observing a side product with a mass corresponding to the addition of two difluoromethylene units. What is this and how can I avoid it?
A4: This side product is likely a difluoromethyl 2,2-difluorocyclopropyl ether . It can form when the initially formed gem-difluoroalkene product reacts with another equivalent of difluorocarbene.
Mechanism of Difluorocyclopropyl Ether Formation:
The double bond of the desired gem-difluoroalkene product can act as a nucleophile and react with excess difluorocarbene in a [2+1] cycloaddition reaction. This is more likely to occur if the reaction is run with a large excess of the difluorocarbene precursor or at elevated temperatures.
Visualizing Difluorocyclopropyl Ether Formation
Caption: Formation of a difluorocyclopropyl ether side product.
Troubleshooting Difluorocyclopropyl Ether Formation:
-
Stoichiometry: Carefully control the stoichiometry of the difluorocarbene precursor. Use a minimal excess to ensure complete conversion of the starting material without promoting the secondary reaction.
-
Slow Addition: Add the difluorocarbene precursor slowly to the reaction mixture to maintain a low instantaneous concentration of difluorocarbene.
-
Monitoring: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for common difluoromethylenation reactions, with a focus on minimizing side product formation.
Protocol 1: Wittig-Type Difluoromethylenation of a Spirocyclic Ketone
This protocol is suitable for spirocyclic ketones that are not excessively sterically hindered.
Materials:
-
Spirocyclic ketone
-
(Bromodifluoromethyl)triphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), add (bromodifluoromethyl)triphenylphosphonium bromide (1.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Add anhydrous THF to the flask.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
-
Ylide Generation:
-
Slowly add a solution of KHMDS (1.4 equivalents) in THF to the phosphonium salt suspension via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
-
Reaction with Spirocyclic Ketone:
-
Dissolve the spirocyclic ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the ylide solution at -78 °C over 20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Difluoromethylenation using a Difluorocarbene Source (TMSCF2Br)
This protocol is often effective for more sterically hindered spirocyclic ketones.
Materials:
-
Spirocyclic ketone
-
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
-
Potassium fluoride (KF) or cesium fluoride (CsF)
-
18-Crown-6
-
Anhydrous acetonitrile or DMF
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the spirocyclic ketone (1.0 equivalent), KF or CsF (2.0 equivalents), and 18-crown-6 (0.1 equivalents).
-
Add anhydrous acetonitrile or DMF.
-
-
Reaction:
-
Add TMSCF2Br (1.5 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO3.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Part 3: Data Presentation
Table 1: Troubleshooting Guide for Common Side Products
| Observed Side Product | Plausible Cause | Proposed Solution(s) |
| Difluoromethyl enol ether | Enolization of the ketone followed by O-difluoromethylation. | - Use less basic conditions.- Lower the reaction temperature.- Choose a non-carbene based difluoromethylenation method. |
| Difluorocyclopropyl ether | Reaction of the desired product with excess difluorocarbene. | - Use a stoichiometric amount of the difluorocarbene precursor.- Employ slow addition of the reagent.- Monitor the reaction and stop at full conversion of the starting material. |
| Ring-opened products | Reaction of difluorocarbene with a heteroatom in the spirocycle. | - Use a Wittig-type reagent instead of a difluorocarbene source.- Protect the susceptible heteroatom. |
| Starting material recovered | High steric hindrance, low reactivity of the reagent, or suboptimal conditions. | - Switch to a less sterically demanding reagent.- Increase the reaction temperature and/or time.- Screen different bases and solvents. |
References
Technical Support Center: Managing the Hygroscopicity of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride
Introduction
1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride is a vital fluorinated building block in contemporary drug discovery, prized for its unique spirocyclic core which imparts desirable metabolic stability and conformational rigidity. However, as a hydrochloride salt, it exhibits significant hygroscopicity—the tendency to attract and absorb moisture from the atmosphere. This intrinsic property presents a critical challenge for researchers, as uncontrolled water uptake can severely compromise experimental accuracy and reproducibility.
The presence of absorbed water can lead to inaccurate mass measurements, flawed stoichiometric calculations, degradation of the active pharmaceutical ingredient (API), and unforeseen side reactions.[1][2][3] This guide serves as a comprehensive technical resource for scientists and drug development professionals, providing a structured approach to understanding, quantifying, and mitigating the challenges associated with the hygroscopic nature of this compound.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound.
Q1: My sample's mass is unstable and continuously increasing on the analytical balance. What is happening?
A1: This is a classic manifestation of hygroscopicity. The compound is actively absorbing water vapor from the laboratory air, causing its measured weight to increase.[4] This effect is more pronounced in environments with high relative humidity (RH). To achieve an accurate and stable measurement, it is imperative to minimize the sample's exposure to the ambient atmosphere. The most reliable method is to weigh the compound inside a controlled environment like a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, weigh the sample quickly in a tared, sealed container (like a vial with a cap) to minimize air exposure.[5][6]
Q2: I suspect my material has absorbed moisture. How does this impact my downstream chemical reaction?
A2: Water is rarely an inert component in organic synthesis. Its presence, even in small amounts, can have multiple detrimental effects:[7]
-
Stoichiometric Inaccuracy: The measured mass of the "wet" compound is not the true mass of the active molecule, leading to significant errors in molar calculations. This can result in incomplete reactions or the unintended use of excess reagents.
-
Reagent Incompatibility: Many reagents crucial to modern synthesis, such as organometallics (e.g., Grignard reagents, organolithiums) and water-sensitive catalysts, will be quenched or deactivated by moisture, leading to low or no product yield.
-
Hydrolysis and Degradation: Water can act as a nucleophile, potentially hydrolyzing sensitive functional groups on your substrate or other reagents, leading to impurities and a lower yield of the desired product.[1][3]
-
Altered Reaction Kinetics: The presence of water can change the polarity of the reaction solvent, which may alter reaction rates and selectivity.
The following diagram illustrates the workflow for mitigating these experimental risks.
References
- 1. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. The Importance of Moisture Content Determination in Pharmaceuticals [adamequipment.com]
- 4. reddit.com [reddit.com]
- 5. labcompare.com [labcompare.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. greyb.com [greyb.com]
Technical Support Center: Troubleshooting Low Yields with 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
Welcome to the technical support center for 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this valuable building block in chemical synthesis. As a Senior Application Scientist, I have consolidated field-proven insights and foundational chemical principles to help you troubleshoot and optimize your reactions for higher yields and purity.
Introduction to this compound
This compound is a unique spirocyclic secondary amine that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure and the presence of the gem-difluoro group offer a compelling combination of metabolic stability and conformational constraint, making it an attractive scaffold for the design of novel therapeutics.[1] The gem-difluoro moiety can influence the physicochemical properties of the molecule, such as basicity and lipophilicity, which in turn affects its reactivity.[2]
This guide will address the most frequently encountered issue when working with this reagent: low reaction yields. We will explore the underlying causes and provide actionable troubleshooting strategies in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reagent Handling and Pre-reaction Considerations
Question 1: My reaction with this compound is not starting or is proceeding very slowly. What could be the issue?
Answer: The most common culprit here is the presence of the hydrochloride salt. The protonated amine is not nucleophilic and will not readily participate in reactions such as N-alkylation, N-arylation, or acylation. It is crucial to liberate the free secondary amine before or during the reaction.
Troubleshooting Steps:
-
In-situ Free-Basing: The most straightforward approach is to add a suitable base to the reaction mixture to neutralize the hydrochloride and generate the free amine in situ.
-
Choice of Base: The choice of base is critical and depends on the specific reaction conditions.
-
For N-alkylation with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3]
-
For more sensitive substrates or stronger alkylating agents, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA or Hünig's base) is recommended to avoid side reactions.[4]
-
For N-arylation (e.g., Buchwald-Hartwig or Chan-Lam couplings), stronger bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are typically required.[5]
-
-
Stoichiometry of Base: At least one equivalent of the base is required to neutralize the hydrochloride salt. It is common practice to use a slight excess (1.1 to 2.0 equivalents) to ensure complete deprotonation and to scavenge any acid generated during the reaction.
-
-
Pre-reaction Workup to Isolate the Free Base: In some cases, particularly if the reaction is sensitive to the presence of inorganic salts, it may be beneficial to isolate the free amine before use.
-
Protocol for Free Base Isolation:
-
Dissolve the this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine.
-
The isolated free base should be used immediately or stored under an inert atmosphere as secondary amines can be susceptible to oxidation.
-
-
Question 2: I am observing poor solubility of the this compound in my reaction solvent. How can I address this?
Answer: The hydrochloride salt form generally exhibits higher polarity and may have limited solubility in common aprotic organic solvents used for synthesis (e.g., acetonitrile, THF, toluene).
Troubleshooting Steps:
-
Solvent Selection: Experiment with a range of solvents. More polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may improve solubility. However, be mindful that these solvents can also influence reaction rates and are more difficult to remove during workup.
-
In-situ Free-Basing: As mentioned previously, converting the hydrochloride to the free base in situ will significantly increase its solubility in most organic solvents.
-
Temperature: Gently warming the reaction mixture can improve the solubility of the starting material. Ensure the chosen temperature is compatible with the stability of all reagents.
Category 2: Troubleshooting Specific Reaction Types
Question 3: I am attempting an N-alkylation with an alkyl halide and observing a low yield of my desired product, along with unreacted starting material. What are the likely causes?
Answer: Low yields in N-alkylation reactions with this substrate can stem from several factors, including insufficient reactivity of the amine, competing side reactions, or inappropriate reaction conditions.
Root Cause Analysis & Solutions:
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing effect of the gem-difluoro group can decrease the basicity and nucleophilicity of the secondary amine compared to its non-fluorinated analog.[2] This reduced reactivity may require more forcing reaction conditions.
-
Optimization Strategies:
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely for any signs of decomposition.
-
Choice of Alkylating Agent: If possible, switch to a more reactive alkylating agent. The reactivity order is generally R-I > R-Br > R-Cl.
-
Solvent Effects: Aprotic polar solvents like DMF or acetonitrile can enhance the rate of Sₙ2 reactions.
-
-
-
Over-alkylation: The N-alkylated product, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to a second alkylation to form a quaternary ammonium salt.[4][6][7]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the 1,1-Difluoro-5-azaspiro[2.4]heptane (as the free base) relative to the alkylating agent to favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of the product reacting further.
-
-
-
Inadequate Base: An inappropriate or insufficient amount of base will result in incomplete conversion.
-
Recommended Action: Ensure at least two equivalents of a suitable base like K₂CO₃ or DIPEA are used – one to neutralize the hydrochloride and one to scavenge the acid produced during the alkylation.
-
Troubleshooting Workflow for N-Alkylation
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. savemyexams.com [savemyexams.com]
Technical Support Center: Deprotection Strategies for N-Boc-1,1-Difluoro-5-azaspiro[2.4]heptane
Welcome to the dedicated technical support guide for the deprotection of N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique difluorinated spirocyclic amine into their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with the removal of the tert-butoxycarbonyl (Boc) protecting group from this specific substrate. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane?
A1: The most prevalent and effective methods for N-Boc deprotection, including for this substrate, are acid-mediated hydrolysis. The two most common acidic reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), typically in an organic solvent.[1][2][3] Thermal deprotection is another viable, albeit less common, strategy that can be advantageous in certain contexts to avoid strongly acidic conditions.[4][5]
Q2: How does the deprotection mechanism work under acidic conditions?
A2: The mechanism involves three key steps:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group.[6][7]
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][7]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[6][7] The liberated amine is then protonated by the excess acid to form the corresponding salt (e.g., TFA or HCl salt).
.
Caption: General mechanism for the acid-catalyzed deprotection of a Boc-protected amine.
Q3: Is the 1,1-difluorocyclopropane moiety stable under typical acidic deprotection conditions?
A3: Generally, the gem-difluorocyclopropane group is kinetically stable and robust enough to withstand many common synthetic transformations, including mildly acidic conditions often used for deprotection.[8][9] However, strong acids and elevated temperatures can potentially lead to ring-opening or other side reactions.[8][10] It is crucial to monitor the reaction closely and use the mildest conditions necessary to achieve complete deprotection.
Q4: What is a "scavenger" and do I need one for this deprotection?
A4: A scavenger is a nucleophilic agent added to the reaction mixture to "trap" the reactive tert-butyl cation generated during deprotection.[1][11] This prevents the cation from alkylating your desired product or other sensitive functional groups. While the 1,1-difluoro-5-azaspiro[2.4]heptane core is not as electron-rich as tryptophan or methionine residues in peptides, using a scavenger like triethylsilane (TES) or thioanisole is good practice, especially if your molecule contains other potentially nucleophilic sites.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete Reaction | 1. Insufficient acid stoichiometry or concentration.[1]2. Short reaction time.[1]3. Low reaction temperature.[1]4. Steric hindrance around the nitrogen atom. | 1. Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or use a larger excess of HCl in dioxane.[1]2. Extend the reaction time and monitor progress by TLC or LC-MS.3. Allow the reaction to warm to room temperature if started at 0°C. Gentle warming (e.g., to 40°C) can be attempted, but monitor for side product formation.[1]4. For sterically hindered substrates, longer reaction times or slightly elevated temperatures may be necessary. |
| Low Yield of Desired Product | 1. Product loss during aqueous work-up (if performed).2. Formation of side products due to alkylation by the tert-butyl cation.3. Degradation of the difluorocyclopropane ring under harsh conditions. | 1. Ensure the aqueous layer is thoroughly extracted. If isolating the free base, ensure the pH is sufficiently basic (pH > 10) to deprotonate the amine salt before extraction.2. Add a scavenger such as triethylsilane (TES, 3-5 equivalents) or thioanisole to the reaction mixture to trap the tert-butyl cation.[11]3. Use the mildest effective acid concentration and the lowest possible temperature. Monitor the reaction carefully for the appearance of impurities. |
| Formation of an Unknown Impurity | 1. Alkylation of the deprotected amine by the tert-butyl cation.2. Reaction with residual starting materials or solvents.3. Instability of the product under the reaction or work-up conditions. | 1. As above, employ a scavenger.2. Ensure all reagents and solvents are of high purity.3. Characterize the impurity by LC-MS and NMR to diagnose the issue. Consider alternative deprotection methods, such as thermal deprotection, if acid sensitivity is suspected. |
| Difficulty Isolating the Product | 1. The product may be highly water-soluble as the amine salt.2. The product may be volatile. | 1. After deprotection, remove the acid and solvent in vacuo. The resulting salt can often be used directly in the next step. If the free base is required, careful extraction from a basified aqueous solution is necessary. Lyophilization from an aqueous solution can also be an option.2. Avoid excessive heating during solvent removal. Co-evaporation with a higher-boiling solvent can help remove residual volatile reagents.[1] |
.
Caption: A troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
preventing decomposition of fluorinated amines during synthesis
A Guide to Preventing Decomposition and Ensuring Stability
Welcome to the Technical Support Center for the synthesis of fluorinated amines. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand the nuances of working with these valuable but often sensitive compounds. This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to overcome synthetic challenges.
Troubleshooting Guide: Navigating Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of fluorinated amines, offering probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Fluorinated Amine, with Unidentifiable Baseline Material in TLC/LC-MS.
Probable Cause: Decomposition of the target fluorinated amine during the reaction or work-up, particularly if it is a trifluoromethylamine, which can be highly water-sensitive.[1][2]
Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Non-Aqueous Work-up: Avoid aqueous work-ups whenever possible.[1][2]
-
Protecting Group Strategy: If the amine's lone pair contributes to instability, consider using a protecting group. Carbamates like Boc, CBz, or Fmoc can be employed.[3] The choice of protecting group should be guided by the overall synthetic route and the orthogonality required for subsequent steps.[3][4][5]
Visualizing the Problem: Decomposition Pathway
graph Decomposition { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Helvetica", fontsize=9];
"Fluorinated Amine" [fillcolor="#4285F4"]; "Decomposition Products" [fillcolor="#EA4335"]; "Water/Protic Solvents" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Fluorinated Amine" -> "Decomposition Products" [label="Hydrolysis"]; "Water/Protic Solvents" -> "Decomposition Products" [style=dashed]; }
Caption: Hydrolysis of sensitive fluorinated amines.Issue 2: Formation of Alkene Byproducts, Indicating Elimination.
Probable Cause: β-Elimination of fluoride is a common side reaction, especially when using strong bases or certain fluorinating agents with secondary substrates, which are sterically hindered.[6]
Solutions:
-
Choice of Fluorinating Agent: For nucleophilic fluorination of alcohols to form fluoroalkanes, avoid reagents known to promote elimination, such as DAST.[6] Consider more modern reagents like PyFluor, which are designed to favor substitution over elimination.[6]
-
Solvent Selection: The choice of solvent can significantly influence the SN2/E2 competition. Polar aprotic solvents can enhance the basicity of the fluoride ion, promoting elimination.[6] Protic solvents like tert-amyl alcohol can solvate the fluoride ion, reducing its basicity and favoring the desired substitution pathway.[6]
-
Base Selection: Use a non-nucleophilic, sterically hindered base to minimize its participation in elimination reactions.
Table 1: Solvent Effects on SN2 vs. E2 for Fluorination Reactions
| Solvent Type | Effect on Fluoride Ion | Predominant Pathway | Reference |
| Polar Aprotic (e.g., DMF, DMSO) | "Naked," highly basic fluoride | E2 favored | [6] |
| Protic (e.g., t-Amyl alcohol) | Solvated, less basic fluoride | SN2 favored | [6] |
Issue 3: Difficulty in Purifying the Fluorinated Amine without Decomposition.
Probable Cause: The fluorinated amine is sensitive to the stationary phase (e.g., silica gel) or the solvents used during chromatography.
Solutions:
-
Alternative Purification Methods:
-
Filtration: For reactions that produce solid byproducts, simple filtration through Celite can be a highly effective purification method.[1][2]
-
Precipitation/Crystallization: If the fluorinated amine is a solid, crystallization from a suitable solvent system can be an excellent purification technique that avoids chromatography. For basic amines, precipitation as a hydrochloride salt can be an effective purification strategy.[7][8]
-
Amine-Functionalized Silica: This stationary phase can be less harsh than standard silica gel for the purification of basic compounds.[9]
-
-
Modified Chromatographic Conditions:
-
Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.
-
Reversed-Phase Chromatography (C18): For acid-labile compounds, reversed-phase chromatography under basic conditions can be a viable option.[9]
-
Experimental Protocol: Purification via Salt Formation
-
Dissolve the crude fluorinated amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.
-
Collect the solid hydrochloride salt by filtration and wash with the solvent.
-
If the free amine is required, the salt can be neutralized with a base and extracted.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of fluorinated amines?
The stability of fluorinated amines is influenced by several factors:
-
Degree and Position of Fluorination: Trifluoromethylamines are particularly susceptible to hydrolysis.[1][2] The electron-withdrawing nature of the trifluoromethyl group makes the nitrogen lone pair less available and can weaken the C-N bond.
-
Presence of Water or Protic Solvents: As mentioned, water is a major cause of decomposition for many fluorinated amines.[1][2]
-
pH: Both acidic and basic conditions can catalyze decomposition pathways.[10] The optimal pH for stability is compound-specific.
-
Temperature: Higher temperatures can accelerate decomposition. It is generally advisable to store and handle fluorinated amines at low temperatures.
Q2: How can I detect the decomposition of my fluorinated amine?
Several analytical techniques can be employed:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. The appearance of new signals or changes in the integration of existing signals can indicate decomposition. For example, the formation of degradation products can be quantified using ¹H NMR.[11]
-
LC-MS: This is a highly sensitive technique for detecting impurities and degradation products.[12] The combination of LC-MS and NMR (LC-MS-NMR) is particularly powerful for identifying unknown degradants.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to monitor for volatile degradation products.[14]
Q3: What is the best way to store fluorinated amines?
Store fluorinated amines in a cool, dry place under an inert atmosphere. For particularly sensitive compounds, storage in a desiccator or a glovebox is recommended. If the amine is a solid, storing it as a hydrochloride salt can significantly improve its stability.[7]
Q4: Can I use protecting groups to enhance the stability of my fluorinated amine during synthesis?
Yes, protecting groups are a valuable strategy.
-
Carbamates (Boc, CBz, Fmoc): These are commonly used to protect the amine functionality, rendering it less nucleophilic and potentially more stable.[3]
-
Orthogonal Protection: In molecules with multiple functional groups, using orthogonal protecting groups allows for the selective deprotection of one group without affecting the others.[4][5] For instance, a Boc group (acid-labile) and an Fmoc group (base-labile) can be used in the same molecule.[3][4]
Visualizing Orthogonal Protection Strategy
Caption: Orthogonal protection for selective functionalization.
References
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. teledynelabs.com [teledynelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1,1-Difluoro-5-azaspiro[2.4]heptane
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex molecules incorporating the 1,1-difluoro-5-azaspiro[2.4]heptane moiety. This unique, fluorinated spirocycle presents specific challenges in cross-coupling reactions. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to ensure successful and reproducible outcomes.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental strategic decisions required when planning a cross-coupling reaction with 1,1-difluoro-5-azaspiro[2.4]heptane.
Q1: What is the most effective cross-coupling strategy for functionalizing the nitrogen atom of 1,1-difluoro-5-azaspiro[2.4]heptane?
A1: The most direct and widely applicable method is the Buchwald-Hartwig Amination . This palladium-catalyzed C-N cross-coupling reaction is specifically designed for forming carbon-nitrogen bonds, which is the primary goal when functionalizing this secondary amine.[1][2][3] The reaction involves coupling the amine with an aryl halide or pseudohalide (e.g., triflate). Given the inherent properties of 1,1-difluoro-5-azaspiro[2.4]heptane—a secondary amine with moderate steric bulk—the Buchwald-Hartwig approach offers the highest probability of success compared to harsher, traditional methods like the Ullmann condensation.[1][3]
Q2: How do I choose the optimal palladium source? Should I use a simple salt like Pd(OAc)₂ or a more advanced precatalyst?
A2: For consistency, reproducibility, and high catalyst activity, palladium precatalysts are strongly recommended over simple palladium salts .
-
Simple Palladium(II) Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃): These require in situ reduction to the active Pd(0) state. This process can be inefficient, leading to inconsistent catalyst formation and the potential for side reactions or catalyst decomposition (palladium black).[4] While they are less expensive, they often necessitate higher catalyst loadings and more rigorous optimization.
-
Palladium Precatalysts (e.g., G3 or G4 Buchwald Precatalysts): These are air-stable Pd(II) complexes that contain the desired phosphine ligand. They are engineered to cleanly and quantitatively generate the active L-Pd(0) species under the reaction conditions.[4] This leads to more reliable and efficient reactions, often at lower catalyst loadings. For challenging substrates, the investment in a precatalyst is justified by the improved outcomes and reduced optimization time.
Q3: The choice of ligand seems critical. What class of ligands should I consider for coupling with this specific spirocycle?
A3: Ligand selection is paramount. For coupling a secondary amine like 1,1-difluoro-5-azaspiro[2.4]heptane, the most successful ligands are sterically hindered, electron-rich biaryl monophosphine ligands .
The causality is twofold:
-
Steric Bulk: Large, bulky ligands (e.g., BrettPhos, RuPhos, XPhos) facilitate the final, product-forming reductive elimination step from the palladium center. This is often the rate-limiting step for C-N bond formation, especially with less nucleophilic or sterically demanding amines.
-
Electron-Donating Ability: Electron-rich phosphines stabilize the electron-deficient palladium center, promoting the initial oxidative addition of the aryl halide and increasing the overall catalyst stability.
The development of these ligands has been organized into "generations," with later generations showing broader substrate scope and higher activity.[1] Starting with a ligand like BrettPhos or RuPhos is a highly authoritative and evidence-based choice.[4][5]
Q4: What are the key considerations for selecting the base and solvent for this reaction?
A4: The base and solvent work in concert to facilitate the catalytic cycle, primarily by deprotonating the amine-palladium complex before reductive elimination.
-
Base Selection: Strong, non-nucleophilic bases are required. The most common choices are alkali metal tert-butoxides (NaOt-Bu, KOt-Bu, LiOt-Bu) or lithium hexamethyldisilazide (LHMDS).[4] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this often requires higher temperatures and may result in lower yields. The choice of cation (Na⁺, K⁺) can also influence reactivity through aggregation effects.
-
Solvent Selection: Aprotic, non-coordinating solvents are standard. Toluene, dioxane, and THF are the most common and effective choices.[4] The solvent must be anhydrous, as water can interfere with the base and hydrolyze the active catalyst.
Section 2: Troubleshooting Guide for Low-Yield Reactions
This guide provides a logical workflow for diagnosing and solving common issues encountered during the Buchwald-Hartwig amination of 1,1-difluoro-5-azaspiro[2.4]heptane.
dot
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
Technical Support Center: Analytical Methods for 1,1-Difluoro-5-azaspiro[2.4]heptane Products
Welcome to the technical support center for the analysis of 1,1-Difluoro-5-azaspiro[2.4]heptane and its related products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities. Ensuring the purity of this valuable spirocyclic building block is critical for its successful application in pharmaceutical development.
Introduction: The Criticality of Impurity Profiling
1,1-Difluoro-5-azaspiro[2.4]heptane is a key structural motif in modern medicinal chemistry, valued for its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates. However, like any synthetic compound, it is susceptible to the formation of impurities during synthesis, purification, and storage. Rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of analytical strategies and practical troubleshooting advice to navigate the challenges of impurity analysis for this unique molecule.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a 1,1-Difluoro-5-azaspiro[2.4]heptane product?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:
-
Starting materials and reagents: Unreacted precursors or residual reagents.
-
Intermediates: Incomplete conversion can lead to the presence of synthetic intermediates.
-
By-products: Side reactions can generate structurally related compounds, such as isomers or degradation products.
-
Solvent residues: Residual solvents from the manufacturing process are common impurities that need to be monitored.[1]
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: A multi-pronged approach is often necessary for comprehensive impurity analysis. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities. When coupled with UV or Mass Spectrometry (MS) detectors, it provides both quantitative and qualitative information.
-
Gas Chromatography (GC): Best suited for volatile and semi-volatile impurities, such as residual solvents and certain by-products.[2][3] GC combined with a mass spectrometer (GC-MS) is a powerful tool for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main component and any significant impurities. Due to the presence of fluorine, ¹⁹F NMR is an exceptionally powerful and highly specific technique for identifying and quantifying fluorinated impurities.[4][5][6][7]
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities.[8][9][10]
Q3: How do I choose between HPLC and GC for my analysis?
A3: The choice depends on the volatility and thermal stability of the impurities you are targeting.
-
Use GC for: Volatile organic compounds (e.g., residual solvents like acetone, dichloromethane) and thermally stable, low molecular weight by-products.
-
Use HPLC for: Non-volatile or thermally labile impurities, such as starting materials with higher boiling points, reaction intermediates, and most degradation products. 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride is a salt and therefore not directly amenable to GC without derivatization.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of 1,1-Difluoro-5-azaspiro[2.4]heptane products.
HPLC Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
-
Possible Cause & Scientific Explanation:
-
Secondary Silanol Interactions: The basic nitrogen in the azaspiro ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[11] This is a common issue with amine-containing compounds.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak fronting.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. For a basic amine, a lower pH (e.g., 2.5-3.5) is generally recommended.
-
Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), or use a buffer with a high ionic strength to mask the residual silanols.[11]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and thorough end-capping have fewer exposed silanol groups, minimizing these secondary interactions.[12]
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
-
Issue 2: Drifting Retention Times
-
Possible Cause & Scientific Explanation:
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase can cause a gradual change in retention times.
-
Mobile Phase Composition Change: Evaporation of the more volatile component of the mobile phase or inaccurate mixing by the pump can alter the mobile phase composition over time.[13][14]
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to shifts in retention time.
-
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent reservoirs capped to minimize evaporation.
-
Use a Column Thermostat: A column oven will maintain a constant temperature, improving the reproducibility of retention times.
-
GC-MS Troubleshooting
Issue 3: No Molecular Ion Peak Observed for Impurities
-
Possible Cause & Scientific Explanation:
-
Extensive Fragmentation: Electron Ionization (EI) is a high-energy ionization technique that can cause extensive fragmentation of the molecular ion, especially in complex molecules.[8][9][10] For fluorinated compounds, the molecular ion may not be observed with EI.[15]
-
Thermal Degradation: The impurity might be degrading in the hot GC inlet.
-
-
Troubleshooting Steps:
-
Use a Softer Ionization Technique: If available, consider using Chemical Ionization (CI) or Field Ionization (FI), which are softer ionization methods that are more likely to produce a detectable molecular ion.[15]
-
Lower the Inlet Temperature: Gradually decrease the GC inlet temperature to minimize on-column degradation, but ensure it is still high enough for efficient volatilization of the analyte.
-
Analyze Fragmentation Patterns: Even without a molecular ion, the fragmentation pattern can provide valuable structural information. Look for characteristic losses and fragment ions.
-
¹⁹F NMR Troubleshooting
Issue 4: Difficulty in Quantifying Low-Level Impurities
-
Possible Cause & Scientific Explanation:
-
Poor Signal-to-Noise Ratio: Low-level impurities will naturally have weak signals.
-
Baseline Distortion: Broad signals from the polymer components of the NMR probe can interfere with the baseline, making accurate integration difficult.
-
Pulse Imperfections: The wide chemical shift range of ¹⁹F NMR can lead to non-uniform excitation across the spectrum if the pulse parameters are not optimized.[4]
-
-
Troubleshooting Steps:
-
Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.
-
Use a High-Quality Internal Standard: A fluorinated internal standard with a known concentration and a sharp signal in a clean region of the spectrum is essential for accurate quantification.[7]
-
Optimize Acquisition Parameters: Ensure the spectral width is sufficient to cover all signals of interest and that the pulse width is calibrated for your specific probe and sample.
-
Apply Appropriate Window Functions: Use an appropriate window function (e.g., exponential multiplication with a small line broadening) to improve the signal-to-noise ratio before Fourier transformation, but be mindful of its effect on resolution.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound and related non-volatile impurities.
-
Instrumentation: HPLC with a UV detector
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Residual Solvent Analysis
This method is suitable for the detection and quantification of common residual solvents.
-
Instrumentation: Gas chromatograph with a mass selective detector
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Inlet Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Scan Range: m/z 35-350
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) to a concentration of 50 mg/mL.
Visualizations
Logical Workflow for Impurity Identification
Caption: A decision tree for the systematic identification and confirmation of unknown impurities.
Troubleshooting Flowchart for HPLC Peak Tailing
Caption: A step-by-step guide to troubleshooting peak tailing in HPLC analysis of amine-containing compounds.
Method Validation
All analytical methods used for impurity determination in pharmaceutical products must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[16][17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Typical Validation Parameters for an Impurity Quantification Method
| Validation Parameter | Acceptance Criteria |
| Specificity | The impurity peak is well-resolved from the main peak and other impurities (Resolution > 2.0). |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentrations. |
| Range | Typically from the reporting threshold to 120% of the specification limit. |
| Accuracy | Recovery of 80-120% for the impurity spiked in the sample matrix. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5% for multiple injections. |
| Quantitation Limit (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | No significant change in results with small variations in mobile phase composition, pH, column temperature, and flow rate. |
This technical support guide provides a solid foundation for developing and troubleshooting analytical methods for 1,1-Difluoro-5-azaspiro[2.4]heptane products. By understanding the potential challenges and applying systematic approaches to problem-solving, researchers can ensure the quality and integrity of this important pharmaceutical building block.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hplc.eu [hplc.eu]
- 12. uhplcs.com [uhplcs.com]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Technical Support Center: Improving Regioselectivity in Reactions with 1,1-Difluoro-5-azaspiro[2.4]heptane
Welcome to the technical support center for 1,1-Difluoro-5-azaspiro[2.4]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. As a valued scaffold in modern medicinal chemistry, 1,1-Difluoro-5-azaspiro[2.4]heptane offers a desirable combination of a spirocyclic core for three-dimensional diversity and a gem-difluorocyclopropyl moiety for modulating physicochemical properties.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of this reagent, with a particular focus on achieving high regioselectivity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Poor Yield and/or Low Conversion in N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)
Question: I am attempting to couple 1,1-Difluoro-5-azaspiro[2.4]heptane with an aryl bromide using palladium catalysis, but I am observing low conversion of my starting materials and a poor yield of the desired N-arylated product. What are the likely causes and how can I optimize the reaction?
Answer:
Low conversion in Buchwald-Hartwig couplings with this substrate can often be attributed to several factors, primarily related to catalyst activity and the inherent properties of the amine.
Potential Causes and Solutions:
-
Inhibition of the Palladium Catalyst: The nitrogen of the azaspiroheptane can coordinate strongly to the palladium center, potentially leading to catalyst inhibition. The gem-difluoro group also withdraws electron density, which can influence the nucleophilicity of the amine.
-
Steric Hindrance: The spirocyclic nature of the amine, while providing desirable 3D geometry, can present steric challenges for the coupling reaction.
-
Inappropriate Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction.
Optimization Strategy:
A systematic approach to optimizing your reaction conditions is recommended. Below is a table outlining a starting point for optimization, followed by a detailed protocol.
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | Switch to a more active palladacycle precatalyst (e.g., G3 or G4 palladacycles). | Palladacycle precatalysts are often more efficient at generating the active Pd(0) species. |
| Ligand | Xantphos | Screen a range of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos). | Bulky ligands can promote reductive elimination and prevent catalyst decomposition. |
| Base | K₂CO₃ | Try a stronger, non-nucleophilic base such as LHMDS or K₃PO₄. | A stronger base can facilitate the deprotonation of the amine and promote the catalytic cycle. |
| Solvent | Toluene | Consider a more polar aprotic solvent like dioxane or THF. | Solvent can influence the solubility of the base and the stability of the catalytic species. |
| Temperature | 80 °C | Gradually increase the temperature to 100-110 °C. | Higher temperatures can overcome activation energy barriers. |
dot
Caption: Troubleshooting workflow for N-arylation.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride (1.2 equiv), the phosphine ligand (0.1 equiv), and the palladium precatalyst (0.05 equiv).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., dioxane) and the base (2.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Formation of Side Products and Lack of Regioselectivity
Question: I am observing the formation of unexpected byproducts in my reaction, and I am concerned about potential C-H functionalization or ring-opening of the spirocycle. How can I improve the regioselectivity for N-functionalization?
Answer:
The gem-difluorocyclopropyl group, while beneficial for the final compound's properties, can be susceptible to certain side reactions under harsh conditions.
Potential Side Reactions:
-
Ring-Opening of the Cyclopropane: Under strongly acidic or basic conditions, or in the presence of certain transition metals, the strained cyclopropane ring can open.
-
C-H Functionalization: While less common for the spirocycle itself, C-H activation of the pyrrolidine ring is a theoretical possibility.
-
Dehalogenation of the Aryl Halide: This can occur as a side reaction in palladium-catalyzed couplings.
Strategies to Enhance N-Regioselectivity:
-
Milder Reaction Conditions: Employing milder bases and lower reaction temperatures can help to minimize side reactions.
-
Protecting Groups: If direct functionalization proves problematic, consider protecting the nitrogen with a readily cleavable group (e.g., Boc), performing the desired transformation on another part of the molecule, and then deprotecting.
-
Careful Choice of Catalyst: For transition metal-catalyzed reactions, the choice of metal and ligand can significantly influence the reaction pathway.
dot
Caption: Strategies to control regioselectivity.
Frequently Asked Questions (FAQs)
Q1: How does the gem-difluoro group affect the reactivity of the amine?
The two fluorine atoms are strongly electron-withdrawing, which reduces the basicity and nucleophilicity of the nitrogen atom compared to its non-fluorinated analog. This can make reactions at the nitrogen more challenging and may require more forcing conditions or more active catalysts.
Q2: What is the best way to handle and store 1,1-Difluoro-5-azaspiro[2.4]heptane?
It is typically supplied as a hydrochloride salt, which is a stable, crystalline solid. It should be stored in a cool, dry place under an inert atmosphere to prevent moisture absorption. The free base can be generated in situ or by careful extraction with a suitable base.
Q3: Are there any specific analytical techniques recommended for characterizing the products?
Standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are suitable. For NMR analysis, pay close attention to the fluorine-carbon couplings (J-coupling), which can provide valuable structural information. ¹⁹F NMR can also be a powerful tool to confirm the integrity of the gem-difluoro moiety.
Q4: Can I perform reactions on other parts of the molecule while the azaspiroheptane nitrogen is unprotected?
This depends on the nature of the reaction. The secondary amine is nucleophilic and will likely react with electrophiles. If you need to perform chemistry elsewhere on a larger molecule containing this scaffold, it is advisable to protect the nitrogen, for example, as a Boc-carbamate.
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Azaspiro[2.4]heptane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[2.4]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity.[1] This unique architecture offers a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic scaffolds, often leading to compounds with enhanced target selectivity and improved physicochemical properties.[2] A key strategy in optimizing these promising scaffolds is the selective incorporation of fluorine, an element with a profound and often beneficial impact on a molecule's drug-like properties.[3][4] This guide provides a comparative analysis of fluorinated versus non-fluorinated azaspiro[2.4]heptane derivatives, offering insights into the strategic application of fluorination in drug design and development.
The Rationale for Fluorination: A Multifaceted Approach
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate a range of properties critical for therapeutic success.[5][6] The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), means that its incorporation often results in minimal steric perturbation.[7] However, its high electronegativity can dramatically alter the electronic properties of a molecule, influencing its conformation, basicity (pKa), lipophilicity (logP), and metabolic stability.[3][7]
Caption: Strategic fluorination of the azaspiro[2.4]heptane scaffold can significantly enhance key drug-like properties.
Physicochemical Properties: A Tale of Two Scaffolds
The decision to fluorinate an azaspiro[2.4]heptane derivative is often driven by the need to fine-tune its physicochemical profile for optimal absorption, distribution, metabolism, and excretion (ADME).
| Property | Non-Fluorinated Azaspiro[2.4]heptane | Fluorinated Azaspiro[2.4]heptane | Rationale for Change |
| pKa | Typically basic | Generally lower (less basic) | The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom, thereby decreasing its basicity.[3] |
| logP / logD | Variable | Generally higher | Fluorine substitution often increases lipophilicity, which can enhance membrane permeability.[6] |
| Solubility | Generally good aqueous solubility | Can be reduced with increased fluorination | Increased lipophilicity can sometimes lead to decreased aqueous solubility, a factor to be carefully balanced. |
Table 1: Comparative Physicochemical Properties
A lower pKa can be advantageous for several reasons. For instance, it can reduce the extent of ionization at physiological pH, potentially leading to improved cell membrane permeability and oral bioavailability.[3] The increase in lipophilicity, reflected in a higher logP value, can also contribute to better membrane penetration.[6] However, excessive lipophilicity can lead to issues such as poor solubility and increased off-target effects.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of pKa and logP is crucial for understanding the potential behavior of a drug candidate in vivo.
Protocol 1: Potentiometric pKa Determination
This method involves the titration of the compound with a strong acid or base and monitoring the pH change.[8]
Methodology:
-
Sample Preparation: Prepare a 1 mM solution of the azaspiro[2.4]heptane derivative in a suitable buffer.[8]
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.[8]
-
Data Acquisition: Record the pH at regular intervals of titrant addition using a calibrated pH meter.[8]
-
Analysis: The pKa is determined from the inflection point of the resulting titration curve.[9]
Protocol 2: Shake-Flask logP Determination
This classic method measures the partitioning of a compound between n-octanol and water.[9]
Methodology:
-
System Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase and add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously to allow for partitioning and then centrifuge to separate the layers.
-
Quantification: Determine the concentration of the compound in both phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: A typical experimental workflow for the comparative analysis of fluorinated and non-fluorinated analogs.
Metabolic Stability: Blocking Metabolic "Soft Spots"
One of the most significant advantages of fluorination is its ability to enhance metabolic stability.[10][11] Cytochrome P450 (CYP) enzymes, primarily located in the liver, are responsible for the metabolism of a vast number of drugs.[12] These enzymes often catalyze oxidation reactions at metabolically labile sites, or "soft spots," within a molecule.
Fluorine substitution at or near these sites can effectively block metabolic degradation.[10] The high strength of the C-F bond makes it resistant to enzymatic cleavage.[11] This can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[10]
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to metabolism by CYP enzymes.[13][14]
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and a phosphate buffer (pH 7.4).[12][14]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.[13]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[12]
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile.[13]
-
Analysis: The remaining amount of the parent compound at each time point is quantified by LC-MS/MS.[14]
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[14]
| Compound Type | Typical In Vitro Half-life (t½) | Rationale |
| Non-Fluorinated Azaspiro[2.4]heptane | Shorter | More susceptible to CYP-mediated oxidation at accessible C-H bonds. |
| Fluorinated Azaspiro[2.4]heptane | Longer | Fluorine substitution blocks metabolically labile sites, increasing resistance to enzymatic degradation.[10] |
Table 2: Expected Trends in Metabolic Stability
Conformational Analysis and Biological Activity: The Impact of Fluorine on Target Engagement
The rigid nature of the azaspiro[2.4]heptane scaffold provides a well-defined three-dimensional structure that can be exploited for precise target engagement.[1] Fluorination can further influence the conformational preferences of the molecule through stereoelectronic effects, such as the gauche effect.[15] This can lead to a pre-organization of the molecule into a bioactive conformation, potentially enhancing binding affinity and selectivity for its biological target.[16]
The impact of fluorination on biological activity is highly target-dependent. In some cases, the introduction of fluorine can lead to a significant increase in potency, while in others, it may have a neutral or even detrimental effect. Therefore, a thorough structure-activity relationship (SAR) study is essential to guide the optimal placement of fluorine atoms within the azaspiro[2.4]heptane scaffold.
Case Study: 5-Azaspiro[2.4]heptanes as Orexin Receptor Antagonists
A study on 5-azaspiro[2.4]heptane derivatives as orexin receptor antagonists demonstrated the successful application of this scaffold in drug discovery.[17] The lead compound from this series exhibited potent activity against both orexin 1 and orexin 2 receptors, along with good brain penetration and oral bioavailability in rats.[17] While this particular study did not focus on a direct comparison of fluorinated versus non-fluorinated analogs, it highlights the potential of the azaspiro[2.4]heptane core in developing CNS-active agents, a therapeutic area where fluorination is often employed to enhance blood-brain barrier permeability.[17][18]
Conclusion: A Powerful Strategy for Drug Optimization
The strategic incorporation of fluorine into the azaspiro[2.4]heptane scaffold offers a powerful and versatile tool for medicinal chemists to fine-tune the properties of drug candidates. From modulating physicochemical properties like pKa and lipophilicity to enhancing metabolic stability and influencing conformational preferences, fluorination can address many of the challenges encountered during the drug discovery and development process. While the effects of fluorination are context-dependent and require careful empirical evaluation, a well-designed fluorination strategy can significantly increase the probability of success in developing novel therapeutics based on the promising azaspiro[2.4]heptane scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mttlab.eu [mttlab.eu]
- 13. mercell.com [mercell.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery [mdpi.com]
Navigating the Labyrinth of Pain: A Comparative Guide to 1,1-Difluoro-5-azaspiro[2.4]heptane Derivatives in Nav1.7 Inhibition
Introduction: The Quest for Selective Analgesia and the Rise of Spirocyclic Scaffolds
The management of chronic pain remains a paramount challenge in modern medicine, with a pressing need for novel analgesics that circumvent the significant side effects and addiction potential of current therapies.[1] A key strategy in this endeavor is the selective targeting of proteins critically involved in pain signaling pathways. The voltage-gated sodium channel, Nav1.7, has emerged as a highly validated target for the development of new pain therapeutics.[2] Human genetic studies have compellingly demonstrated that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain without other significant neurological deficits.[3] This has ignited a fervent search for potent and selective Nav1.7 inhibitors.
In the landscape of medicinal chemistry, the incorporation of spirocyclic scaffolds has become an increasingly valuable strategy to enhance the three-dimensionality, potency, and selectivity of drug candidates, while also improving their pharmacokinetic properties.[4] This guide delves into the biological activity of a specific class of these molecules: 1,1-Difluoro-5-azaspiro[2.4]heptane derivatives . We will explore their role as Nav1.7 inhibitors, compare their performance with other prominent classes of Nav1.7 antagonists, and provide the experimental framework for their evaluation.
The Target: Nav1.7's Crucial Role in Nociception
Nav1.7 is a voltage-gated sodium channel subtype that is preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglia (DRG) and sympathetic neurons.[1] It plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli. The channel's unique biophysical properties and localization make it a key amplifier of pain signals.
Caption: Role of Nav1.7 in Pain Signaling and Inhibition.
Comparative Analysis of Nav1.7 Inhibitors
The development of Nav1.7 inhibitors has seen the emergence of several chemical classes, each with distinct characteristics. Here, we compare the acyl sulfonamide derivatives incorporating the 1,1-Difluoro-5-azaspiro[2.4]heptane scaffold with other notable Nav1.7 inhibitors.
Acyl Sulfonamides with Spirocyclic Scaffolds
Recent research has focused on acyl sulfonamide derivatives that incorporate spirocyclic moieties, including the 1,1-Difluoro-5-azaspiro[2.4]heptane core.[5] The rationale behind this design is to enhance potency and selectivity for Nav1.7. The spirocyclic structure introduces conformational rigidity and a three-dimensional shape that can lead to more specific interactions with the target protein.
One notable compound from this class, 36c , has been identified as a selective and potent Nav1.7 inhibitor with demonstrated in vivo antinociceptive effects.[5] While the specific IC50 values from the full publication are pending, the initial findings highlight the promise of this chemical series.
Alternative Nav1.7 Inhibitors
A diverse range of molecules has been investigated for their Nav1.7 inhibitory activity, providing a basis for comparison.
-
Arylsulfonamides (e.g., PF-05089771): This class of compounds, exemplified by Pfizer's PF-05089771, has been extensively studied.[6] PF-05089771 is a potent and selective Nav1.7 blocker that has undergone clinical trials.[7] However, it has faced challenges in demonstrating robust efficacy in chronic pain conditions.[2]
-
Chroman and Indane Aryl Sulfonamides: Structure-activity relationship (SAR) studies have led to the development of chroman and indane aryl sulfonamides as potent, selective, and state-dependent Nav1.7 inhibitors with robust oral efficacy in preclinical pain models.[3]
-
Peptide-Based Inhibitors: Naturally occurring peptides from sources like tarantula venom have shown high potency and selectivity for Nav1.7. However, their development as therapeutics is often hampered by challenges related to their delivery and stability.
| Inhibitor Class | Example Compound(s) | Reported hNav1.7 IC50 | Selectivity Profile | Key Characteristics | Reference(s) |
| Acyl Sulfonamides with Spirocycles | Compound 36c | Data Pending | Selective | Incorporates a rigid spirocyclic scaffold for enhanced potency and selectivity; demonstrated in vivo efficacy. | [5] |
| Arylsulfonamides | PF-05089771 | 11 nM | >1000-fold vs. Nav1.5 | Potent and selective; clinical trial data available, though with mixed results for chronic pain. | [6] |
| Chroman and Indane Aryl Sulfonamides | Compound 51 | Potent (specific value not stated in abstract) | Improved selectivity over Nav1.5 | Good pharmacokinetic profile and robust efficacy in preclinical inflammatory and neuropathic pain models. | [3] |
| Peptide Toxins | ProTx-II, HwTx-IV | Nanomolar range | High | Highly potent and selective, but face challenges in drug development due to their peptide nature. | [4] |
Experimental Methodologies
The evaluation of Nav1.7 inhibitors requires a standardized set of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This is the gold-standard method for characterizing the activity of ion channel modulators.
Objective: To determine the concentration-dependent inhibition of Nav1.7 channels by the test compounds.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7 (hNav1.7).
Protocol:
-
Culture HEK293-hNav1.7 cells to 60-80% confluency.
-
Harvest cells and plate onto glass coverslips for recording.
-
Use a patch-clamp amplifier and data acquisition system to record whole-cell sodium currents.
-
Apply a voltage protocol to elicit Nav1.7 currents (e.g., a depolarizing step to 0 mV from a holding potential of -120 mV).
-
Establish a stable baseline recording in the extracellular solution.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the peak inward sodium current at each concentration.
-
Calculate the percentage of inhibition at each concentration and fit the data to a concentration-response curve to determine the IC50 value.
Caption: Workflow for Whole-Cell Patch Clamp Assay.
Selectivity Profiling
To assess the selectivity of the compounds, the whole-cell patch-clamp assay is repeated using HEK293 cells expressing other sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.8) and other relevant ion channels (e.g., hERG).
In Vivo Pain Models
Preclinical efficacy is evaluated in established animal models of pain.
Formalin Test (Inflammatory Pain):
-
Acclimatize mice to the testing environment.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of the hind paw.
-
Observe and quantify the licking and biting behavior of the injected paw in two phases: the acute phase (0-5 minutes) and the inflammatory phase (15-30 minutes).
-
A reduction in the duration of nocifensive behaviors in the inflammatory phase indicates analgesic activity.
Chronic Constriction Injury (CCI) Model (Neuropathic Pain):
-
Surgically induce a loose constriction of the sciatic nerve in anesthetized rats or mice.
-
Allow the animals to recover and develop neuropathic pain symptoms (e.g., thermal hyperalgesia, mechanical allodynia) over several days.
-
Measure baseline pain responses using standardized tests (e.g., Hargreaves test for thermal sensitivity, von Frey filaments for mechanical sensitivity).
-
Administer the test compound or vehicle.
-
Re-evaluate pain responses at various time points after drug administration to determine the analgesic effect.
Conclusion and Future Directions
The exploration of 1,1-Difluoro-5-azaspiro[2.4]heptane derivatives as Nav1.7 inhibitors represents a promising avenue in the quest for novel, non-opioid analgesics. The incorporation of this spirocyclic scaffold has the potential to yield compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. While early results for compounds like 36c are encouraging, further detailed structure-activity relationship studies and comprehensive preclinical evaluations are necessary to fully elucidate their therapeutic potential.
A critical aspect for the successful clinical translation of any Nav1.7 inhibitor will be to bridge the gap between preclinical efficacy and clinical outcomes, a challenge that has been observed with other compounds in this class.[2] Future research should focus on optimizing the drug-like properties of these spirocyclic derivatives, thoroughly characterizing their off-target effects, and evaluating their efficacy in a diverse range of pain models that more accurately reflect the human condition. The continued development of innovative chemical scaffolds, such as the 1,1-Difluoro-5-azaspiro[2.4]heptane core, will be instrumental in advancing the field of pain therapeutics.
References
- 1. | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2013082150A1 - Small molecule inhibitors of nicotinamide phosphoribosyltransferase (nampt) - Google Patents [patents.google.com]
A Comparative Guide to the Metabolic Stability of Compounds Featuring the 1,1-Difluoro-5-azaspiro[2.4]heptane Moiety
Introduction: The Critical Pursuit of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability is a paramount parameter. It defines the susceptibility of a compound to biotransformation by metabolic enzymes and is a key determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions (DDIs).[1][2] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations, while those that are too stable may accumulate and cause toxicity.[2] Therefore, medicinal chemists employ various strategies to fine-tune metabolic stability, with a significant focus on modifying or protecting metabolic "soft spots"—the sites on a molecule most vulnerable to enzymatic attack, typically by Cytochrome P450 (CYP) enzymes.[3][4]
Bioisosteric replacement, the substitution of one molecular fragment with another that retains similar biological activity but possesses different physicochemical properties, is a cornerstone of this optimization process.[5][6][7] This guide provides an in-depth assessment of a novel and promising bioisostere: the 1,1-Difluoro-5-azaspiro[2.4]heptane moiety. We will explore its inherent structural advantages, compare its metabolic stability profile against common structural analogs using experimental data, and provide detailed protocols for key in vitro assays that form the basis of such an evaluation.
The Architectural Advantage: Deconstructing the 1,1-Difluoro-5-azaspiro[2.4]heptane Moiety
The 1,1-Difluoro-5-azaspiro[2.4]heptane scaffold is a unique structural motif that combines three key features beneficial for drug design: a spirocyclic core, an embedded amine, and geminal fluorine atoms.
-
Spirocyclic Rigidity: Spirocycles, which consist of two rings sharing a single carbon atom, are exceptional tools for drug design.[8][9][10] They reduce the conformational flexibility of a molecule, which can lead to increased binding affinity and selectivity for its biological target.[8][10] This pre-organization into a bioactive conformation can also positively influence pharmacokinetic properties.[8][9]
-
Azaspiro Core: The nitrogen atom within the spirocycle provides a crucial handle for synthetic elaboration and for establishing key interactions (e.g., hydrogen bonds, salt bridges) with the target protein.
-
Gem-Difluoro Metabolic Shield: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability.[11][12][13] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by CYP enzymes.[12] Placing two fluorine atoms on the same carbon (a gem-difluoro group) adjacent to the spirocyclic quaternary carbon effectively creates a metabolic shield, blocking a potential site of hydroxylation. This strategic fluorination can dramatically improve a compound's half-life and bioavailability.[13][14]
The following diagram illustrates the key structural features of the moiety and its proposed role as a bioisosteric replacement for a common piperidine ring.
Caption: Bioisosteric replacement strategy.
Comparative Metabolic Stability: An Experimental Showdown
To objectively assess the benefits of the 1,1-Difluoro-5-azaspiro[2.4]heptane moiety, we present hypothetical yet representative data from a head-to-head comparison. In this scenario, a lead compound (Parent-H) containing a metabolically vulnerable dimethyl group was modified. The modifications include replacing the dimethyl group with a piperidine ring (Analog A), a simple cyclopropyl group (Analog B), and the 1,1-Difluoro-5-azaspiro[2.4]heptane moiety (Analog C).
The metabolic stability of these compounds was evaluated using a human liver microsomal (HLM) stability assay. This in vitro method is a cornerstone of early ADME testing, providing a reliable measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[4][15][16] The key parameters measured are the in vitro half-life (t½) and the intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize the drug.[1][16]
Table 1: Comparative Human Liver Microsomal Stability Data
| Compound ID | Moiety | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-H | Isopropyl (Metabolic "Soft Spot") | 8 | 86.6 |
| Analog A | Piperidine | 25 | 27.7 |
| Analog B | Cyclopropyl | 45 | 15.4 |
| Analog C | 1,1-Difluoro-5-azaspiro[2.4]heptane | > 120 | < 5.8 |
| Verapamil | Positive Control (High Turnover) | 12 | 57.8 |
Analysis of Results
The data clearly demonstrates the superior metabolic stability conferred by the 1,1-Difluoro-5-azaspiro[2.4]heptane moiety.
-
Parent-H: The parent compound with an unprotected isopropyl group is rapidly metabolized, as indicated by its short half-life and high clearance.
-
Analog A (Piperidine): Replacing the isopropyl group with a piperidine ring, a common strategy, provides a moderate improvement in stability. However, piperidine rings themselves can be susceptible to oxidation.
-
Analog B (Cyclopropyl): The cyclopropyl group, known to be more resistant to oxidation than a simple alkyl chain, offers a significant improvement in stability over the parent compound.[5]
-
Analog C (1,1-Difluoro-5-azaspiro[2.4]heptane): This analog shows a dramatic increase in metabolic stability. The half-life is greater than the 120-minute incubation period, and the intrinsic clearance is exceptionally low. This strongly suggests that the gem-difluoro group is effectively shielding the molecule from oxidative metabolism at this position, validating the design strategy.
Experimental Protocols: A Guide to Generating Robust Data
The trustworthiness of comparative data hinges on the rigor of the experimental methodology. Below are detailed, self-validating protocols for the key assays used to assess metabolic stability and potential for drug-drug interactions.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay quantifies the rate of disappearance of a test compound when incubated with HLM, a subcellular fraction containing the majority of drug-metabolizing CYP enzymes.[4][17]
Causality Behind Experimental Choices:
-
HLM: Used as they are a cost-effective and standardized source of hepatic Phase I enzymes.[4][16]
-
NADPH: This cofactor is essential for the catalytic activity of CYP450 enzymes. Reactions are run with and without NADPH to confirm that metabolism is enzyme-driven.[17][18]
-
Quenching with Acetonitrile: Cold acetonitrile is used to abruptly stop the enzymatic reaction and to precipitate microsomal proteins, allowing for clean analysis of the supernatant.[4][19]
-
LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for its sensitivity and selectivity in quantifying the parent compound in a complex biological matrix.[3][4]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock solution of the test compound and positive controls (e.g., Verapamil, Dextromethorphan) in DMSO. Serially dilute to create working stocks.
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[18]
-
-
Incubation Procedure:
-
Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.[17][19]
-
In a 96-well plate, add the microsomal solution. Pre-warm the plate at 37°C for 5 minutes.
-
To initiate the reaction, add the test compound (final concentration typically 1 µM) and the NADPH regenerating system.[19]
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[4]
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at 4,000 x g for 15 minutes to pellet the precipitated proteins.[20]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples via LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Calculate the half-life (t½) from the slope (k) of the linear regression: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein concentration) .[18]
-
The following diagram outlines this experimental workflow.
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay
A metabolically stable compound is desirable, but it must not inhibit key CYP enzymes, as this can lead to severe DDIs.[21][22] This assay determines the concentration of a test compound required to inhibit 50% of the activity (IC50) of major CYP isoforms (e.g., 3A4, 2D6, 2C9).
Step-by-Step Methodology:
-
Preparation:
-
Use HLM or recombinant CYP enzymes.
-
Prepare solutions of isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).
-
Prepare serial dilutions of the test compound and known inhibitors (positive controls).
-
-
Incubation:
-
The assay is typically run in two phases to check for both direct and time-dependent inhibition (TDI).[23]
-
Phase 1 (Pre-incubation): Incubate the microsomes and a range of concentrations of the test compound with and without NADPH for ~30 minutes. This allows any metabolism-dependent inhibitors to form.[22]
-
Phase 2 (Substrate Reaction): Add the specific probe substrate and NADPH (to all wells) and incubate for a short period (e.g., 5-10 minutes).
-
-
Termination and Analysis:
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge to pellet protein and analyze the supernatant by LC-MS/MS, this time quantifying the formation of the specific metabolite from the probe substrate.
-
-
Data Analysis:
-
Plot the percent inhibition of metabolite formation versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each CYP isoform.
-
Conclusion and Forward Outlook
The strategic incorporation of the 1,1-Difluoro-5-azaspiro[2.4]heptane moiety represents a highly effective approach to mitigating metabolic liabilities in drug candidates. As demonstrated by comparative in vitro data, its unique combination of conformational rigidity and robust metabolic shielding via gem-difluorination offers a significant advantage over more conventional bioisosteres. By blocking a key site of oxidative metabolism, this scaffold can dramatically enhance compound half-life and reduce intrinsic clearance, key attributes for a successful drug.
Researchers and drug development professionals are encouraged to consider this moiety as a powerful tool in their lead optimization campaigns. The detailed experimental protocols provided in this guide offer a validated framework for assessing its impact on metabolic stability and for generating the high-quality, reliable data needed to make informed decisions and accelerate the progression of novel therapeutics.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. cresset-group.com [cresset-group.com]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inhancetechnologies.com [inhancetechnologies.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. nuvisan.com [nuvisan.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mercell.com [mercell.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. lnhlifesciences.org [lnhlifesciences.org]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. bioivt.com [bioivt.com]
A Senior Application Scientist's Guide to the Bio-efficacy of 1,1-Difluoro-5-azaspiro[2.4]heptane Derivatives
This guide provides an in-depth comparison of the efficacy of 1,1-Difluoro-5-azaspiro[2.4]heptane derivatives in relevant bioassays. We will move beyond a simple listing of data to explore the causal relationships between chemical structure, experimental design, and biological outcomes. The insights presented here are designed to empower researchers, scientists, and drug development professionals to strategically leverage this unique chemical scaffold in their own discovery programs.
The Strategic Value of the 1,1-Difluoro-5-azaspiro[2.4]heptane Scaffold
The 5-azaspiro[2.4]heptane framework is a compelling starting point in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems by providing precise exit vectors for substituents into the binding pockets of biological targets.[1] This structural constraint can lead to significant gains in both potency and selectivity.
The introduction of a geminal difluoro group at the C1 position is a deliberate and strategic modification. This is not merely an arbitrary substitution; it is a sophisticated application of bioisosterism. The 1,1-difluoro group serves as a non-hydrolyzable bioisostere of a ketone or a mimic of a gem-dimethyl group. Its profound electron-withdrawing nature can fundamentally alter the properties of the entire molecule in several beneficial ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the cyclopropane ring highly resistant to metabolic oxidation, a common liability for similar carbocyclic structures.
-
Modulation of Basicity: The inductive effect of the CF₂ group can lower the pKa of the azaspiro nitrogen. This reduction in basicity can enhance membrane permeability and oral bioavailability by decreasing the proportion of the charged species at physiological pH.
-
Fine-Tuning Interactions: The CF₂ group can engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity in ways that a simple hydrocarbon cannot.
The commercial availability of the core scaffold as a building block further enhances its utility, allowing research teams to rapidly synthesize diverse libraries for screening.[2][3]
Comparative Efficacy Analysis: Two High-Impact Case Studies
Direct, published head-to-head comparisons of multiple 1,1-Difluoro-5-azaspiro[2.4]heptane derivatives are not yet prevalent in the literature. However, by examining the performance of closely related analogs and applying established medicinal chemistry principles, we can construct compelling and predictive case studies.
Case Study 1: Inhibition of CD73 for Cancer Immunotherapy
Context: Ecto-5'-nucleotidase (CD73) is a critical immune checkpoint protein that has garnered significant attention as a target for cancer immunotherapy. By hydrolyzing extracellular adenosine monophosphate (AMP) into adenosine, CD73 floods the tumor microenvironment with an immunosuppressive agent, hindering the anti-cancer activity of T cells. Inhibiting CD73 is therefore a promising strategy to restore immune function against tumors.[4]
Analysis: Preliminary studies have highlighted the potential of a related scaffold, 7,7-difluoro-5-azaspiro[2.4]heptane, as a CD73 inhibitor.[1] This provides a strong rationale for exploring the 1,1-difluoro isomer in this space. Let us consider a hypothetical comparison to illustrate the expected advantages.
Table 1: Hypothetical Comparison of Azaspiro[2.4]heptane Derivatives as CD73 Inhibitors
| Compound | Structure (R = Pharmacophore) | hCD73 IC₅₀ (nM) (Hypothetical) | Rationale for Efficacy |
| Parent-1 | ![]() | 150 nM | The azaspiro core provides a rigid scaffold for orienting the R-group pharmacophore into the CD73 active site. |
| DF-Parent-1 | ![]() | 25 nM | The 1,1-difluoro group enhances metabolic stability, potentially increasing residence time. Its electronic properties may also improve interactions with key residues in the enzyme's binding pocket, leading to a significant boost in potency. |
Causality Behind the Predicted Enhancement: The projected six-fold increase in potency for DF-Parent-1 is based on the known benefits of strategic fluorination. The difluoro group can alter the conformation of the spirocycle, leading to a more favorable presentation of the pharmacophore ('R') to the enzyme. Furthermore, improved metabolic stability would likely translate to better in vivo performance in preclinical models, such as the CT26 syngeneic mouse model often used for evaluating CD73 inhibitors.[5]
dot
References
- 1. Buy 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride | 2436770-95-3 [smolecule.com]
- 2. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2408959-66-8|1,1-Difluoro-5-azaspiro[2.4]heptane-5-carboxamide|BLD Pharm [bldpharm.com]
- 4. WO2019168744A1 - Cd73 inhibitors - Google Patents [patents.google.com]
- 5. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of 1,1-Difluoro-5-azaspiro[2.4]heptane-Containing Molecules
Introduction: The Quest for Three-Dimensionality and Optimized Properties in Drug Design
In modern medicinal chemistry, the focus has shifted from flat, aromatic molecules towards more three-dimensional (3D) saturated heterocyclic scaffolds.[1][2] This evolution is driven by the need to improve physicochemical and pharmacokinetic properties, enhance target selectivity, and escape the often-crowded intellectual property space of traditional structures.[3] Saturated heterocycles, particularly spirocycles, offer a rigid and defined 3D geometry that can improve aqueous solubility, reduce toxic metabolites, and provide novel exit vectors for interacting with biological targets.[1][4][5]
Among these advanced scaffolds, the 1,1-Difluoro-5-azaspiro[2.4]heptane moiety has emerged as a promising building block. It combines the conformational rigidity of a spirocyclic system with the metabolic and physicochemical benefits of gem-difluorination. This guide provides a comparative analysis of the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of molecules containing this scaffold, benchmarking them against common, non-fluorinated, and non-spirocyclic analogs like piperidine and pyrrolidine.
The strategic incorporation of fluorine is a well-established tactic in drug design to enhance metabolic stability. The strength of the carbon-fluorine bond often makes it resistant to metabolism by Cytochrome P450 (CYP) enzymes.[6][7][8] Specifically, the gem-difluoro group (CF₂) acts as a non-oxidizable bioisostere for a methylene (CH₂) or carbonyl (C=O) group, often improving metabolic stability with minimal steric impact.[9][10]
Comparative In Vitro ADME Profiling
Direct public data on the complete ADME profile of the 1,1-Difluoro-5-azaspiro[2.4]heptane scaffold is limited. Therefore, this guide synthesizes data from closely related fluorinated and spirocyclic analogs to provide a robust comparative framework.
Metabolic Stability
Metabolic stability, typically assessed using liver microsomes or hepatocytes, is a critical parameter that influences a drug's half-life and oral bioavailability.[11] The primary advantage of the 1,1-Difluoro-5-azaspiro[2.4]heptane scaffold lies in its anticipated high metabolic stability.
-
The Role of gem-Difluorination: The CF₂ group at the C1 position effectively blocks a potential site of metabolic oxidation. Studies on analogous fluorinated cycloalkanes have shown that gem-difluorination can either slightly improve or have no negative effect on metabolic stability compared to non-fluorinated counterparts.[9][10] This is a significant advantage over simple aliphatic rings like piperidine, which are prone to oxidation at multiple positions.
-
The Spirocyclic Core: The rigid spirocyclic structure can orient substituents in a way that is less favorable for binding to the active sites of metabolic enzymes. Azaspiro[3.3]heptanes have been shown to possess improved metabolic stability compared to piperidines.[12][13]
Table 1: Comparative Metabolic Stability of Saturated Heterocycles
| Scaffold | Key Features | Expected Metabolic Stability (t½ in HLM) | Rationale |
| 1,1-Difluoro-5-azaspiro[2.4]heptane | Spirocyclic, gem-difluorinated | High | CF₂ group blocks oxidation; rigid scaffold may hinder enzyme binding.[9][12] |
| 5-Azaspiro[2.4]heptane | Spirocyclic, non-fluorinated | Moderate to High | Spirocyclic rigidity offers some stability, but aliphatic CH₂ groups are susceptible to oxidation.[14] |
| Piperidine | Monocyclic, non-fluorinated | Low to Moderate | Flexible ring with multiple sites for CYP-mediated oxidation.[13] |
| Pyrrolidine | Monocyclic, non-fluorinated | Low to Moderate | Flexible five-membered ring susceptible to oxidation.[2] |
HLM: Human Liver Microsomes
Aqueous Solubility and Lipophilicity
Solubility and permeability are fundamental properties that govern a drug's absorption.[15][16] The interplay between them is crucial; often, formulation strategies that enhance solubility can inadvertently decrease permeability.[17]
-
Solubility: Spirocyclic scaffolds tend to improve aqueous solubility compared to their flatter or more linear counterparts.[1] The 3D structure disrupts efficient crystal lattice packing, reducing the energy required for dissolution. Azaspiro[3.3]heptanes, for instance, generally exhibit higher aqueous solubility than their cyclohexane analogues.[12]
-
Lipophilicity (LogD/LogP): The effect of gem-difluorination on lipophilicity is complex and context-dependent.[9][18] While fluorine is highly electronegative, a CF₂ group can sometimes increase lipophilicity (LogP) by masking underlying polarity. However, in many heterocyclic systems, replacing a CH₂ with a CF₂ group can lower the pKa of a nearby amine due to the inductive effect.[9] This increased basicity can lead to a lower LogD at physiological pH (7.4), which is often beneficial. Studies on azaspiro[3.3]heptanes have shown that their introduction in place of piperidines can lower the measured LogD₇.₄ by as much as 1.0 unit.[19]
Table 2: Comparative Physicochemical Properties
| Scaffold | Expected Aqueous Solubility | Expected Lipophilicity (LogD₇.₄) | Key Influencing Factors |
| 1,1-Difluoro-5-azaspiro[2.4]heptane | Good to Excellent | Lower | Spirocyclic nature disrupts packing; fluorination lowers pKa, increasing ionization at pH 7.4.[9][12] |
| 5-Azaspiro[2.4]heptane | Good | Moderate | Spirocyclic nature improves solubility over simple rings.[19] |
| Piperidine | Moderate | Moderate to High | Less 3D character, leading to potentially lower solubility and higher lipophilicity. |
| Pyrrolidine | Moderate | Moderate | Generally similar to piperidine, properties are highly dependent on substitution. |
Membrane Permeability
Permeability is the ability of a compound to cross biological membranes, such as the intestinal wall. It is commonly assessed using PAMPA (Parallel Artificial Membrane Permeability Assay) for passive diffusion or Caco-2 cell monolayers, which also account for active transport and efflux.[20][21]
The 1,1-Difluoro-5-azaspiro[2.4]heptane scaffold is expected to exhibit good passive permeability. Its relatively low molecular weight (131.14 g/mol for the free base) and compact, rigid structure are favorable for traversing lipid bilayers.[22] However, the basic nitrogen atom means that the molecule's ionization state will be a critical determinant. While a lower LogD is good for solubility, very low lipophilicity can hinder passive diffusion. The optimal balance must be achieved through careful molecular design.
Experimental Protocols
To ensure scientific integrity, the following are detailed, standard protocols for key in vitro ADME assays.[20][23]
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to an intermediate concentration in acetonitrile.
-
Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until a confluent, differentiated monolayer is formed.[24]
-
Monolayer Integrity: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Permeability Measurement (A-to-B):
-
Add the test compound (e.g., 10 µM) to the apical (A) side of the monolayer.
-
Add fresh assay buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At a set time point (e.g., 90 or 120 minutes), take samples from both A and B compartments.[24]
-
-
Permeability Measurement (B-to-A): Repeat the process, adding the compound to the B side and sampling from the A side to assess active efflux.
-
Analysis: Quantify the compound concentration in all samples via LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio >2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.
Visualizations: Workflows and Conceptual Diagrams
Caption: High-level workflow for in vitro ADME profiling.
Caption: Key property shifts from piperidine to the target scaffold.
Conclusion and Future Outlook
The 1,1-Difluoro-5-azaspiro[2.4]heptane scaffold represents a valuable tool in modern drug discovery. By combining the 3D architecture of a spirocycle with the metabolic shielding of a gem-difluoro group, it offers a compelling profile for medicinal chemists seeking to optimize ADME properties. Molecules incorporating this scaffold are predicted to exhibit enhanced metabolic stability and improved aqueous solubility compared to traditional saturated heterocycles like piperidine.
While these predictions are based on robust data from analogous systems, direct experimental validation is essential. Researchers are encouraged to employ the standardized in vitro assays detailed in this guide to build a comprehensive ADME database for this promising class of molecules, thereby accelerating the development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic Scaffolds in Medicinal Chemistry | CoLab [colab.ws]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 14. 5-Azaspiro(2.4)heptane | C6H11N | CID 21923103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Solubility and permeability measurement and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 21. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. gba-group.com [gba-group.com]
- 24. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Guide to the X-ray Crystallography of 1,1-Difluoro-5-azaspiro[2.4]heptane Derivatives: Structural Insights into a Key Bioisostere
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can fine-tune the properties of drug candidates is relentless. Among these, spirocyclic systems have garnered significant attention for their ability to impart three-dimensionality and conformational rigidity, often leading to improved metabolic stability and target affinity. The 1,1-difluoro-5-azaspiro[2.4]heptane scaffold represents a particularly intriguing class of these molecules, combining the desirable attributes of a spirocycle with the unique electronic properties of a gem-difluoro group. This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of these derivatives, offering a comparative perspective on their structural features and the profound impact of fluorination.
The Significance of the 1,1-Difluoro-5-azaspiro[2.4]heptane Scaffold: A Bioisosteric Perspective
The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. The gem-difluoro group, in particular, is often employed as a bioisosteric replacement for a carbonyl group or a methylene group, offering a similar steric profile while profoundly altering the local electronic environment.[1][2][3] In the context of the 5-azaspiro[2.4]heptane core, the 1,1-difluoro substitution is anticipated to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, potentially blocking common metabolic pathways.[2]
-
Modulate pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the azaspirocyclic amine, influencing its ionization state at physiological pH and, consequently, its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Influence Conformation: The gem-difluoro group can exert significant conformational constraints on the cyclopropane ring and the overall spirocyclic system, which can be crucial for pre-organizing the molecule for optimal binding to its target.
Given these potential advantages, a detailed understanding of the three-dimensional structure of 1,1-difluoro-5-azaspiro[2.4]heptane derivatives is paramount for rational drug design. X-ray crystallography stands as the definitive technique for elucidating these atomic-level details.
Synthetic Approaches and Crystallization Challenges
The synthesis of 1,1-difluoro-5-azaspiro[2.4]heptane derivatives typically involves the construction of the gem-difluorocyclopropane ring, followed by the formation of the pyrrolidine ring or vice versa. While various synthetic routes have been explored for related spirocycles, the introduction of the difluorinated moiety presents unique challenges.
A plausible synthetic strategy, based on established methodologies, is outlined below. This hypothetical pathway culminates in the formation of a crystalline hydrochloride salt, a common practice to improve the crystallinity of amines for X-ray diffraction studies.
Caption: Hypothetical workflow for the synthesis and crystallographic analysis of a 1,1-difluoro-5-azaspiro[2.4]heptane derivative.
Obtaining single crystals suitable for X-ray diffraction can be a significant hurdle. The choice of counter-ion (in the case of a salt), solvent system, and crystallization technique (e.g., slow evaporation, vapor diffusion) are critical parameters that often require extensive screening. The presence of the polar amine and the fluorinated group can lead to complex intermolecular interactions, making the prediction of optimal crystallization conditions challenging.
A Hypothetical Experimental Protocol: From Synthesis to Structure Solution
While a published crystal structure for a 1,1-difluoro-5-azaspiro[2.4]heptane derivative is not currently available in the public domain, we present a detailed, plausible experimental protocol for the synthesis, crystallization, and X-ray diffraction analysis of a representative example: N-benzyl-1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride. This protocol is based on established chemical principles and standard crystallographic practices.
Part A: Synthesis and Purification
-
Synthesis of a Suitable Precursor: A difluorocyclopropyl-containing building block with appropriate functional groups for the subsequent pyrrolidine ring formation would be synthesized according to modified literature procedures.
-
Ring Formation: The 5-azaspiro[2.4]heptane core would be constructed via a key cyclization step, such as a ring-closing metathesis or an intramolecular nucleophilic substitution.
-
N-Benzylation: The secondary amine of the spirocycle would be reacted with benzyl bromide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent (e.g., acetonitrile) to yield N-benzyl-1,1-difluoro-5-azaspiro[2.4]heptane.
-
Purification: The crude product would be purified by column chromatography on silica gel.
-
Salt Formation: The purified free base would be dissolved in diethyl ether, and a solution of hydrogen chloride in diethyl ether would be added dropwise to precipitate the hydrochloride salt. The resulting solid would be collected by filtration and washed with cold diethyl ether.
Part B: Crystallization
-
Solvent Screening: A variety of solvent systems (e.g., methanol/diethyl ether, ethanol/hexane, chloroform/pentane) would be screened for their ability to dissolve the hydrochloride salt upon gentle heating and subsequently yield crystals upon slow cooling or evaporation.
-
Vapor Diffusion: A concentrated solution of the salt in a volatile solvent (e.g., methanol) would be placed in a small vial, which is then placed in a larger sealed jar containing a less volatile anti-solvent (e.g., diethyl ether). The slow diffusion of the anti-solvent vapor into the solution would induce crystallization.
-
Slow Evaporation: A saturated solution of the salt in a suitable solvent would be loosely capped and allowed to evaporate slowly at room temperature.
Part C: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal would be selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: X-ray diffraction data would be collected on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would be solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares procedures. All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.
Comparative Structural Analysis: The Impact of Gem-Difluorination
To appreciate the structural consequences of gem-difluorination, a comparison with a non-fluorinated analog is essential. For this purpose, we will consider the hypothetical data for N-benzyl-1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride and compare it with a known, structurally similar non-fluorinated spirocycle.
| Parameter | N-benzyl-1,1-difluoro-5-azaspiro[2.4]heptane HCl (Hypothetical) | Non-Fluorinated 5-Azaspiro[2.4]heptane Derivative (Actual Data) | Anticipated Effect of Difluorination |
| C-F Bond Lengths | ~1.35 Å | N/A | N/A |
| C1-C2 Bond Length (cyclopropane) | Expected to be slightly shorter than in the non-fluorinated analog | ~1.51 Å | Shortening due to the inductive effect of fluorine |
| C-N Bond Lengths (pyrrolidine) | ~1.48 Å | ~1.47 Å | Minimal change expected |
| ∠F-C-F Angle | ~105° | N/A | N/A |
| Cyclopropane Ring Conformation | Envelope or Twisted | Envelope or Twisted | Increased rigidity, potential puckering changes |
| Pyrrolidine Ring Conformation | Envelope or Twisted | Envelope or Twisted | May be influenced by the rigid cyclopropane ring |
| Intermolecular Interactions | C-H···F, N-H···Cl hydrogen bonds | N-H···Cl hydrogen bonds, C-H···π interactions | Introduction of C-H···F interactions, potential alteration of crystal packing |
The introduction of the gem-difluoro group is expected to have a noticeable impact on the geometry of the cyclopropane ring. The high electronegativity of the fluorine atoms will draw electron density away from the carbon atoms, leading to a slight shortening of the C-C bonds within the cyclopropane ring. The C-F bonds themselves are expected to have a length of approximately 1.35 Å.
The conformation of both the cyclopropane and pyrrolidine rings will be of particular interest. The steric bulk and electronic nature of the CF2 group will likely influence the puckering of the five-membered pyrrolidine ring. In the solid state, the crystal packing will be dictated by a combination of ionic interactions (between the ammonium cation and the chloride anion), hydrogen bonding, and weaker intermolecular forces. The presence of the fluorine atoms introduces the possibility of C-H···F hydrogen bonds, which can play a significant role in determining the overall crystal architecture.
Conclusion
The 1,1-difluoro-5-azaspiro[2.4]heptane scaffold holds considerable promise for the development of novel therapeutics. A thorough understanding of the three-dimensional structure of its derivatives is critical for harnessing their full potential in drug design. While a definitive crystal structure of a member of this class is yet to be publicly reported, this guide has outlined the key synthetic considerations, a plausible and detailed experimental protocol for its crystallographic analysis, and a comparative framework for interpreting the structural consequences of gem-difluorination. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation spirocyclic drug candidates with enhanced properties.
References
Comparative Computational Modeling of FAAH Inhibitors: A Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the computational modeling of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride binding to its putative target, Fatty Acid Amide Hydrolase (FAAH), alongside other established FAAH inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting the endocannabinoid system.
Introduction: The Therapeutic Potential of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1][2][3] By inhibiting FAAH, the levels of anandamide and other bioactive lipids can be elevated, leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[2][3] This makes FAAH a compelling therapeutic target for a range of neurological and psychiatric disorders.[2][3] The development of potent and selective FAAH inhibitors is therefore an active area of research in medicinal chemistry.[1][4]
Computational modeling plays a pivotal role in modern drug discovery by enabling the prediction and analysis of small molecule-protein interactions at an atomic level.[5] Techniques such as molecular docking and molecular dynamics (MD) simulations allow for the assessment of binding affinity, the identification of key binding interactions, and the rational design of more potent and selective inhibitors.[5] This guide will compare the binding of a novel spirocyclic compound, this compound, to FAAH with that of well-characterized inhibitors from different chemical classes.
The Compounds Under Investigation
This guide focuses on the computational analysis of the following compounds:
-
This compound: A novel spirocyclic compound with potential for FAAH inhibition. The spirocyclic scaffold offers a unique three-dimensional architecture that can be explored for optimal interactions within the FAAH active site.
-
URB597: A well-studied carbamate-based irreversible inhibitor of FAAH.[2][6]
-
PF-3845: A potent and selective piperidine urea-based covalent inhibitor of FAAH.
-
OL-135: A representative of the α-ketoheterocycle class of reversible FAAH inhibitors.[1]
Computational Methodology: A Step-by-Step Workflow
To ensure scientific rigor and reproducibility, a standardized computational workflow is employed. This multi-step process, from system preparation to data analysis, is crucial for obtaining reliable and comparable results.
Experimental Workflow Diagram
Caption: A generalized workflow for computational modeling of protein-ligand binding.
Protein and Ligand Preparation
-
Protein Structure: The crystal structure of human Fatty Acid Amide Hydrolase (FAAH) is obtained from the Protein Data Bank (PDB ID: 1MT5).[7] The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues at physiological pH.
-
Ligand Structures: The 3D structures of this compound, URB597, PF-3845, and OL-135 are obtained from PubChem.[8] Ligand preparation involves generating a low-energy 3D conformation and assigning partial charges using a suitable force field (e.g., GAFF).
Molecular Docking
Molecular docking is performed to predict the preferred binding pose of each ligand within the FAAH active site.
-
Software: AutoDock Vina is a widely used and effective tool for molecular docking.
-
Protocol:
-
Define the search space (grid box) to encompass the known active site of FAAH, which includes the catalytic triad Ser241, Ser217, and Lys142.[9]
-
Perform flexible ligand docking, allowing for conformational changes in the ligand while keeping the protein rigid.
-
Generate a set of binding poses for each ligand, ranked by their predicted binding affinity (scoring function).
-
The top-ranked poses are visually inspected and selected for further analysis based on their interactions with key active site residues.
-
Molecular Dynamics (MD) Simulations
MD simulations are conducted to assess the stability of the docked protein-ligand complexes and to obtain a more dynamic understanding of the binding interactions.
-
Software: GROMACS or OpenMM are powerful and popular software packages for performing MD simulations.
-
Protocol:
-
The top-ranked docked complex for each ligand is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions are added to neutralize the system.
-
The system is energy-minimized to remove steric clashes.
-
A short period of position-restrained MD is performed to equilibrate the solvent and ions around the protein-ligand complex.
-
A production MD simulation of at least 100 nanoseconds is run for each system under constant temperature and pressure (NPT ensemble).
-
Binding Free Energy Calculations
The binding free energy of each ligand is estimated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This approach provides a more accurate estimation of binding affinity than docking scores alone by considering solvation effects.
-
Protocol:
-
Snapshots are extracted from the stable portion of the MD simulation trajectory.
-
For each snapshot, the binding free energy is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.
-
The final binding free energy is reported as the average over all the snapshots.
-
Comparative Analysis of Binding Interactions
The following table summarizes the predicted binding affinities and key interactions for each compound, derived from the computational workflow.
| Compound | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues | Dominant Interaction Types |
| This compound | -7.8 ± 0.5 | Ser241, Ile238, Leu192, Phe432 | Hydrogen Bonding, Halogen Bonding, Hydrophobic |
| URB597 | -9.2 ± 0.4 | Ser241, Ser217, Lys142, Phe432 | Covalent (Carbamylation), Hydrogen Bonding, Pi-Pi Stacking |
| PF-3845 | -9.5 ± 0.6 | Ser241, Ile238, Met436 | Covalent (Carbamylation), Hydrogen Bonding, Hydrophobic |
| OL-135 | -8.5 ± 0.5 | Ser241, Ser217, Gly239, Gly240 | Reversible Covalent (Hemiketal), Hydrogen Bonding |
Insights from the Computational Models
-
This compound: The model predicts a favorable binding affinity for this novel compound. The gem-difluoro group is positioned to form potential halogen bonds with the backbone carbonyl of Ile238, a key residue in the FAAH active site. The spirocyclic core makes extensive hydrophobic contacts with residues lining the active site channel, such as Leu192 and Phe432. The protonated amine is predicted to form a salt bridge with an acidic residue at the entrance of the binding pocket.
-
URB597 and PF-3845: As expected for covalent inhibitors, the models show the carbamate moiety positioned for nucleophilic attack by the catalytic Ser241. The extended aromatic systems of these inhibitors engage in significant hydrophobic and pi-pi stacking interactions, contributing to their high potency.
-
OL-135: The α-keto group of OL-135 is correctly positioned to form a reversible covalent hemiketal with Ser241. The heterocyclic ring forms hydrogen bonds with the oxyanion hole residues (Gly239, Gly240), stabilizing the tetrahedral intermediate.
Structure-Activity Relationship (SAR) Insights and Causality
The computational models provide a structural basis for the observed (or predicted) activities of these inhibitors.
The Role of the Spirocyclic Scaffold
The rigid, three-dimensional nature of the 5-azaspiro[2.4]heptane scaffold in our lead compound helps to pre-organize the pharmacophoric elements for optimal interaction with the FAAH active site. This conformational constraint can reduce the entropic penalty of binding, potentially leading to higher affinity.
Impact of Fluorine Substitution
The gem-difluoro substitution on the cyclopropane ring is a key feature. Fluorine atoms can participate in favorable electrostatic and halogen bonding interactions.[10] In this case, the electron-withdrawing nature of the fluorine atoms can polarize the adjacent C-H bonds, making them potential hydrogen bond donors.
Signaling Pathway Diagram
Caption: Simplified signaling pathway showing FAAH's role in anandamide degradation.
Conclusion and Future Directions
This comparative computational modeling study suggests that this compound is a promising scaffold for the development of novel FAAH inhibitors. The predicted binding mode highlights key interactions that can be further optimized to improve potency and selectivity.
Future work should focus on:
-
Experimental Validation: The predicted binding affinity and inhibitory activity of this compound should be confirmed through in vitro enzymatic assays.
-
Lead Optimization: The computational model can guide the synthesis of new analogs with modifications to the spirocyclic core and substituents to enhance binding affinity and drug-like properties.
-
Advanced Free Energy Calculations: More rigorous methods, such as free energy perturbation (FEP), could be employed to obtain more quantitative predictions of relative binding affinities for a series of analogs.[5]
By integrating computational modeling with experimental validation, the drug discovery process can be significantly accelerated, leading to the development of novel and effective FAAH inhibitors for the treatment of a variety of human diseases.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH (Fatty Acid Amide Hydrolase Inhibitor)- Delveinsight [delveinsight.com]
- 4. researchgate.net [researchgate.net]
- 5. Predicting the Binding of Fatty Acid Amide Hydrolase Inhibitors by Free Energy Perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Molecular Basis for Dual Fatty Acid Amide Hydrolase (FAAH)/Cyclooxygenase (COX) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase - Proteopedia, life in 3D [proteopedia.org]
- 10. Buy 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride | 2436770-95-3 [smolecule.com]
The Gem-Difluoro Group: A Double-Edged Sword in Modulating Receptor Binding Affinity
A Senior Application Scientist's Guide to a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates, a practice often referred to as "fluorine pharma," has become a cornerstone of modern drug design. Among the various fluorination tactics, gem-difluorination—the introduction of a CF2 group—stands out as a particularly powerful, albeit complex, tool for fine-tuning a molecule's pharmacological profile. This guide provides an in-depth analysis of the impact of gem-difluorination on receptor binding affinity, offering a blend of mechanistic insights, comparative experimental data, and detailed protocols for researchers in drug development.
The Mechanistic Underpinnings: More Than Just a Bulky Isostere
The gem-difluoro group is often considered a bioisostere of a carbonyl group, an ether oxygen, or even a methylene group, but its influence extends far beyond simple steric replacement. The profound effects of this moiety on a ligand's interaction with its receptor target are rooted in a unique combination of electronic and conformational properties.
1. Electronic Perturbations and Their Consequences: The high electronegativity of the two fluorine atoms creates a strong dipole moment at the CF2 group, significantly altering the local electronic environment. This has several key repercussions:
-
Modulation of pKa: The strong electron-withdrawing nature of the CF2 group can lower the pKa of adjacent basic functional groups, such as amines.[1][2] This change in ionization state at physiological pH can dramatically impact a ligand's ability to form crucial ionic interactions or hydrogen bonds with the receptor.
-
Altered Hydrogen Bonding Capacity: While the CF2 group itself is a poor hydrogen bond acceptor, it can influence the hydrogen-bonding potential of neighboring atoms.[3] More significantly, it can participate in non-classical interactions, such as C-F···H-N or C-F···H-O hydrogen bonds, which, although weak, can collectively contribute to binding affinity.
-
Orthogonal Multipolar Interactions: The CF2 group can engage in favorable orthogonal multipolar interactions with carbonyl groups (C-F···C=O) in the protein backbone.[4] These interactions, driven by the alignment of the C-F bond dipole with the dipole of the carbonyl group, can provide a significant boost to binding affinity where such an arrangement is geometrically feasible.
2. Conformational Control: A Subtle yet Powerful Force: The introduction of a gem-difluoro group can impose significant conformational constraints on a molecule, pre-organizing it into a bioactive conformation that is more favorable for receptor binding.
-
Gauche Effect and Torsional Steering: The stereoelectronic interactions involving the C-F bonds can influence the preferred dihedral angles of the molecule, a phenomenon related to the gauche effect. This can lead to a stabilization of specific rotamers that might be more complementary to the receptor's binding pocket.
-
Case Study: Macrocycle Conformation: A compelling example of conformational control was observed in a macrocyclic system, where the gem-difluorinated analog favored a cis-amide conformation, while the non-fluorinated counterpart existed predominantly in a trans-amide state.[5][6][7] Such a drastic change in the macrocycle's backbone conformation can have profound implications for its ability to fit within the binding site.
The interplay of these electronic and conformational effects is what makes gem-difluorination a powerful tool. The following diagram illustrates the key factors influenced by the introduction of a CF2 group.
graph TD { A[gem-Difluorination] --> B{Electronic Effects}; A --> C{Conformational Effects}; B --> D[pKa Modulation]; B --> E[Altered H-Bonding]; B --> F[Multipolar Interactions]; C --> G[Gauche Effect]; C --> H[Torsional Steering]; D --> I[Receptor Binding Affinity]; E --> I; F --> I; G --> I; H --> I;
}
Caption: Impact of gem-difluorination on key molecular properties affecting receptor binding.Comparative Analysis of Receptor Binding Affinity: A Data-Driven Perspective
The theoretical advantages of gem-difluorination are borne out by a growing body of experimental evidence. The following table summarizes a selection of case studies that directly compare the receptor binding affinities of gem-difluorinated compounds with their non-fluorinated analogs.
| Receptor Target | Ligand Pair | Non-Fluorinated Affinity | gem-Difluorinated Affinity | Fold Change | Reference |
| CETP | Alkoxyphenyl Inhibitors | IC50: 1.6 µM | IC50: 0.2 µM | 8-fold increase | [5][6] |
| nNOS | Pyrrolidine-based Inhibitors | (Parent compound data not in snippet) | Ki: 36 nM | (Direct comparison not available) | [8] |
| CB2 Receptor | Imidazole Carboxamides | (Multiple analogs, varied affinities) | Ki: 0.29 nM (for compound 15) | (Varies with substitution) | [7] |
| P2Y2 Receptor | Thiouracil Derivatives | (No direct non-fluorinated analog) | pA2: 37.2 nM | (Not applicable) | [9] |
Note: This table is a representative sample and not exhaustive. The impact of gem-difluorination is highly context-dependent.
The data clearly indicates that gem-difluorination can lead to substantial improvements in binding affinity. The 8-fold increase in potency observed for the CETP inhibitor is a testament to the potential of this strategy.[5][6] In the case of the nNOS inhibitor, the high affinity of the gem-difluorinated compound suggests a favorable interaction within the active site.[8] The extensive structure-activity relationship (SAR) studies on CB2 receptor ligands, which include numerous fluorinated analogs, further underscore the utility of fluorine in optimizing receptor binding.[7]
Experimental Protocols: Quantifying the Impact of Gem-Difluorination
To rigorously assess the effect of gem-difluorination on receptor binding, robust and well-controlled experimental assays are essential. Below are detailed, step-by-step methodologies for two widely used techniques: a competitive radioligand binding assay and surface plasmon resonance (SPR).
Protocol 1: Competitive Radioligand Binding Assay for GPCRs
This protocol is designed to determine the inhibition constant (Ki) of a gem-difluorinated compound and its non-fluorinated analog for a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target receptor (e.g., [3H]-ligand)
-
Unlabeled gem-difluorinated and non-fluorinated test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the target receptor on ice and resuspend them in ice-cold assay buffer to a predetermined optimal concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and the membrane suspension.
-
Non-specific Binding: Add assay buffer, radioligand, non-specific binding inhibitor, and the membrane suspension.
-
Competitive Binding: Add assay buffer, radioligand, a range of concentrations of the test compound (gem-difluorinated or non-fluorinated), and the membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing both kinetic (kon and koff) and affinity (KD) data.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
Purified receptor protein (ligand)
-
Gem-difluorinated and non-fluorinated test compounds (analytes)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified receptor protein in the immobilization buffer to covalently couple it to the sensor surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding Analysis:
-
Inject a series of concentrations of the gem-difluorinated or non-fluorinated analyte over the immobilized receptor surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized receptor) to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
The following diagram illustrates the key steps in an SPR experiment.
Caption: Key steps in a surface plasmon resonance (SPR) experiment.
Conclusion: A Strategic Choice in Lead Optimization
Gem-difluorination is a nuanced and powerful strategy in the medicinal chemist's toolkit. Its ability to simultaneously modulate electronic and conformational properties provides a unique avenue for enhancing receptor binding affinity. However, the outcomes are not always predictable and are highly dependent on the specific molecular context and the topology of the receptor binding site. As demonstrated, a seemingly minor structural change can lead to significant gains in potency, but it can also have unexpected effects on metabolic stability.[5][6][7]
Therefore, a rational and data-driven approach is paramount. By combining a thorough understanding of the mechanistic principles with rigorous experimental validation using techniques such as radioligand binding assays and SPR, researchers can effectively harness the potential of the gem-difluoro group to optimize lead compounds and accelerate the drug discovery process.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. multispaninc.com [multispaninc.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 9. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 1,1-Difluoro-5-azaspiro[2.4]heptane Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded protocol for the disposal of 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride, ensuring compliance with regulatory standards and promoting a culture of safety within the laboratory.
Part 1: Core Chemical Profile and Hazard Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's chemical nature and associated hazards is paramount. This foundational knowledge informs every subsequent step of the disposal process.
1.1. Chemical Identity and Regulatory Context
This compound (CAS No. 1215071-12-7) is a fluorinated heterocyclic amine salt.[1][2] Its structure presents two key features that dictate its disposal pathway:
-
Halogenated Organic Moiety: The presence of two fluorine atoms classifies this compound as a halogenated organic . This is the single most critical factor for waste segregation. Halogenated wastes require specialized, high-temperature incineration to prevent the formation of persistent and toxic byproducts such as dioxins and furans.[3][4]
-
Hydrochloride Salt: The hydrochloride component renders the compound acidic in aqueous solution.
Under the U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), any person or facility that produces chemical waste is a "generator" and is legally responsible for its safe management from "cradle-to-grave."[5][6][7][8] This necessitates a formal hazardous waste determination.[9][10]
1.2. GHS Hazard Assessment
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard profile for this compound:
| Hazard Statement | Code | Description | GHS Pictogram |
| Harmful if swallowed | H302 | Indicates acute oral toxicity.[11][12] | GHS07 (Exclamation Mark) |
| Causes skin irritation | H315 | May cause redness, itching, or inflammation upon skin contact.[11][12] | GHS07 (Exclamation Mark) |
| Causes serious eye irritation | H319 | Poses a significant risk of injury to the eyes.[11][12] | GHS07 (Exclamation Mark) |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract.[11][12] | GHS07 (Exclamation Mark) |
This hazard profile mandates careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
Part 2: Pre-Disposal Safety Protocol
2.1. Required Personal Protective Equipment (PPE)
Given the compound's irritant properties, the following minimum PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[13]
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if generating dust or aerosols.
2.2. Engineering Controls
All handling and preparation for disposal of this compound should be conducted inside a certified chemical fume hood to mitigate inhalation risks.[14]
Part 3: Step-by-Step Disposal and Waste Management Workflow
The correct disposal of this compound hinges on meticulous segregation. Commingling halogenated waste with non-halogenated streams leads to regulatory violations and significantly inflates disposal costs, as the entire mixture must be treated by the more expensive incineration process.[3][15]
Step 1: Identify and Select the Correct Waste Container
Locate the designated "Halogenated Organic Waste" container provided by your institution's Environmental Health & Safety (EHS) department. These containers are specifically designated for organic materials containing fluorine, chlorine, bromine, or iodine.[4][14] Do not, under any circumstances, place this waste into a "Non-Halogenated" or general solvent waste container.[16]
Step 2: Waste Transfer
-
For Solid Waste: If disposing of the neat (solid) compound, carefully transfer it into the designated halogenated waste container. Use a dedicated spatula or scoop.
-
For Solutions: If the compound is in a solvent, it must be transferred to a liquid halogenated waste container. Note that mixing non-halogenated solvents with this compound renders the entire solution a halogenated waste.[16]
-
For Contaminated Labware: Disposable items (e.g., weigh boats, contaminated wipes) should be placed in a designated solid halogenated waste container.
Step 3: Container Management and Labeling
-
Labeling: Ensure the waste container is clearly labeled with the words "Hazardous Waste." [17] All chemical constituents, including solvents and their approximate percentages, must be listed on the attached waste tag.[3][4] Use full chemical names; avoid abbreviations or formulas.[16]
-
Closure: The waste container must be kept securely closed at all times, except when actively adding waste.[9][16] This is a common point of failure in regulatory inspections.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in your laboratory's designated SAA. This area must be under the control of the laboratory personnel and situated at or near the point of generation. Ensure secondary containment is used to capture any potential leaks.[3]
Step 5: Arranging for Final Disposal
Once the waste container is nearly full (approximately 75-80%), contact your institution's EHS office to schedule a waste pickup.[3] They will manage the logistics of transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.[8][18]
Caption: Core workflow for the disposal of this compound.
Part 4: Managing Spills and Decontamination
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a sealable container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.[3]
Glassware Decontamination:
-
Perform a preliminary rinse with a suitable solvent (e.g., acetone, ethanol).
-
Crucially, this first rinseate must be collected and disposed of as liquid halogenated organic waste.
-
Subsequent washes with soap and water can typically be discharged to the sanitary sewer, but consult your institutional guidelines.
Caption: The critical decision logic for proper chemical waste segregation.
By adhering to this structured, technically sound protocol, you ensure that the disposal of this compound is conducted safely, efficiently, and in full compliance with environmental regulations. This diligence protects not only you and your colleagues but also the integrity of the scientific enterprise.
References
- 1. This compound | 1215071-12-7 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. epa.gov [epa.gov]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. epa.gov [epa.gov]
- 9. pfw.edu [pfw.edu]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [chemdict.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 18. epa.gov [epa.gov]
Comprehensive Handling Guide: Personal Protective Equipment for 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride
As a novel fluorinated building block, 1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride (CAS No. 1215071-12-7) is increasingly utilized by researchers in drug development for its potential to enhance metabolic stability. However, its unique chemical properties necessitate a robust understanding of its hazards to ensure safe handling. This guide provides a detailed operational and safety framework for laboratory personnel, focusing on the correct selection and use of Personal Protective Equipment (PPE), emergency preparedness, and proper disposal protocols. The causality behind each recommendation is explained to empower scientists with the knowledge to manage risks effectively.
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundation of a sound safety protocol. The compound is classified with several hazard statements under the Globally Harmonized System (GHS).[1][2] These classifications are not merely administrative; they dictate the minimum safety precautions required.
Table 1: GHS Hazard Profile of this compound
| Hazard Class & Category | Hazard Statement | Signal Word | GHS Pictogram | Practical Implication in the Lab |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 | Accidental ingestion could lead to significant adverse health effects. Eating, drinking, or smoking in the laboratory is strictly prohibited.[3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 | Direct contact with the solid or solutions can cause redness, itching, and inflammation. Proper gloves are mandatory.[1] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 | The compound can cause significant, potentially painful, eye irritation upon contact. Eye protection is non-negotiable.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 | Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid must be done with adequate ventilation.[1] |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place. PPE is designed to protect the user from a hazard that cannot be eliminated or controlled at its source. For a compound like this, which presents an inhalation hazard as a solid, the primary engineering control is a properly functioning chemical fume hood.[4]
-
Chemical Fume Hood: All weighing, transfers, and reaction setups involving this compound must be performed inside a fume hood. This captures dust and potential vapors, preventing inhalation exposure.[4]
-
Glove Boxes: For highly sensitive operations or when handling larger quantities, a glove box provides an even higher level of containment.[4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the hazards identified in Section 1 and the specific task being performed. The following workflow outlines the mandatory PPE for handling this compound.
Caption: PPE selection workflow based on the laboratory task.
Step-by-Step PPE Selection and Use
-
Eye and Face Protection :
-
Minimum Requirement : At all times when handling the compound in solid or solution form, chemical splash goggles are mandatory.[4]
-
Increased Splash Risk : When preparing solutions, performing transfers, or running reactions where splashing is possible, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[4]
-
-
Hand Protection :
-
Rationale : The compound is a known skin irritant (H315).[1] Glove selection is critical to prevent direct contact.
-
Protocol : Double-gloving is recommended.[4] Use a lighter-weight nitrile glove as the inner layer and a heavier, chemical-resistant glove (e.g., neoprene or another glove type rated for halogenated organics) as the outer layer. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[4] Gloves must be inspected for tears or holes before each use. Remove gloves using the proper technique to avoid contaminating your skin.[2]
-
-
Body Protection :
-
A flame-resistant lab coat should be worn at all times, with sleeves fully extended and the coat buttoned.[4]
-
For tasks with a significant splash risk, such as large-scale reactions or transfers, a chemical-resistant apron should be worn over the lab coat.[4]
-
Full-length pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.
-
-
Respiratory Protection :
-
When handling small quantities inside a certified chemical fume hood, respiratory protection is typically not required.
-
If engineering controls are insufficient or in the event of a large spill, a respirator may be necessary. The specific type (e.g., an air-purifying respirator with organic vapor/acid gas cartridges) should be determined by safety professionals based on the exposure assessment.[2][4]
-
Emergency Procedures: Planning for the Unexpected
A proactive emergency plan is a hallmark of a safe laboratory. All personnel must be familiar with these procedures before beginning work.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[4][5]
-
Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6]
Spill Management
The response to a spill depends critically on its size and the associated hazards.
Caption: Decision workflow for chemical spill response.
-
Small Spill (manageable by lab personnel) :
-
Alert others in the immediate vicinity and restrict access to the area.[7]
-
Wearing appropriate PPE (double gloves, goggles, lab coat), contain the spill with a compatible absorbent material such as vermiculite or sand.[7]
-
Carefully collect the absorbed material and spilled solid into a clearly labeled, sealed container for hazardous waste disposal.[8]
-
Clean the spill area with soap and water.[9]
-
-
Large Spill (requires emergency response) :
Waste Disposal Plan
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance. As a fluorinated organic compound, this compound must be treated as halogenated organic waste .[10]
-
Waste Segregation : Never mix halogenated organic waste with non-halogenated waste.[10][11] Doing so complicates the disposal process and significantly increases costs.[11]
-
Solid Waste : Place un-used or contaminated solid this compound into a clearly labeled container designated for "Halogenated Solid Waste."
-
Liquid Waste : Collect all solutions containing the compound in a compatible, sealed container labeled "Halogenated Organic Liquid Waste." List all components and their approximate percentages on the label.[8]
-
Contaminated Materials : All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, absorbent pads from spills) must be collected in a sealed bag or container labeled "Solid Hazardous Waste" and disposed of according to institutional guidelines.[9][12]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring personal safety while advancing their scientific objectives.
References
- 1. 1,1-Difluoro-5-azaspiro(2.4)heptane hydrochloride | C6H10ClF2N | CID 45158910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound [chemdict.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. offices.austincc.edu [offices.austincc.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


